2-Cyano-N,N-dimethylacetamide
Description
The exact mass of the compound 2-Cyano-N,N-dimethylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71378. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Cyano-N,N-dimethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-N,N-dimethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7(2)5(8)3-4-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATJPVGBSAQWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290832 | |
| Record name | 2-Cyano-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-40-4 | |
| Record name | 7391-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyano-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Technical Whitepaper: 2-Cyano-N,N-dimethylacetamide as a Versatile Synthon
[1]
Executive Summary
2-Cyano-N,N-dimethylacetamide (CNA-DM) is a bifunctional organic building block characterized by an active methylene group flanked by a nitrile and a dimethylamide moiety.[1] Its high C-H acidity (pKa ≈ 11–12) makes it an ideal nucleophile for Knoevenagel condensations, Michael additions, and Gewald reactions.[1] It serves as a critical intermediate in the industrial synthesis of sulfonylurea herbicides (e.g., Nicosulfuron ) and is a structural analog to the precursors used for the Parkinson’s drug Entacapone .
This guide details the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing CNA-DM in high-value organic synthesis.
Physicochemical Profile
CNA-DM balances the reactivity of a nitrile with the solubility profile of a tertiary amide.
Core Properties Table[1]
| Property | Value / Description |
| IUPAC Name | 2-Cyano-N,N-dimethylacetamide |
| CAS Number | 7391-40-4 |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| Appearance | White to light yellow crystalline powder or low-melting solid |
| Melting Point | 62–66 °C |
| Boiling Point | ~228 °C (at 760 mmHg) |
| Solubility | Soluble in Methanol, Ethanol, DCM, Water; Sparingly soluble in Hexane |
| Acidity (pKa) | ~11.5 (Active Methylene C-H) |
Spectroscopic Identification (Typical)[1]
-
¹H NMR (CDCl₃, 300 MHz):
-
3.55 ppm (s, 2H, –CH₂–CN)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> - 3.0–3.2 ppm (s/d, 6H, –N(CH₃)₂, often appears as two distinct singlets due to restricted rotation around the amide bond).
-
-
IR Spectrum:
Reactivity & Mechanistic Insight
The utility of CNA-DM stems from its active methylene group .[1][2] The electron-withdrawing nature of both the cyano (-CN) and amide (-CONMe₂) groups renders the central methylene protons highly acidic.
A. The Knoevenagel Condensation
The primary mode of reactivity is the Knoevenagel condensation with aldehydes.[2][3][4][5][6] Unlike simple nitriles, the amide group in CNA-DM provides additional stabilization for the enolate intermediate, facilitating reactions under milder basic conditions (e.g., Piperidine/Ethanol or DBU).
B. Heterocycle Formation (The Gewald & Guareschi Modes)
CNA-DM is a "1,3-dielectrophile equivalent" when considering the nitrile carbon.[1]
Synthetic Utility in Drug & Agrochemical Development[3][8]
Case Study 1: Agrochemical Synthesis (Nicosulfuron)
CNA-DM is a key upstream intermediate for Nicosulfuron , a sulfonylurea herbicide.[1]
-
Pathway: CNA-DM undergoes cyclization (often Vilsmeier-Haack type or condensation with enones) to form the nicotinamide core .[1]
-
Downstream: The resulting pyridine intermediate is sulfonated and coupled with a pyrimidine amine to form the final active ingredient.[1]
Case Study 2: Analogous Application in Neurology (Entacapone)[1]
-
Distinction: The Parkinson's drug Entacapone utilizes the diethyl analog (2-Cyano-N,N-diethylacetamide, CAS 26391-06-0).[1]
-
Relevance: Researchers utilizing CNA-DM can adapt Entacapone synthesis protocols directly.[1] The reaction of CNA-DM with 3,4-dihydroxy-5-nitrobenzaldehyde yields the dimethyl analog of Entacapone, useful for Structure-Activity Relationship (SAR) studies to modulate lipophilicity (LogP).
Pathway Visualization
The following diagram illustrates the divergence of CNA-DM into various bioactive scaffolds.
Figure 1: Synthetic divergence of 2-Cyano-N,N-dimethylacetamide into key chemical classes.
Experimental Protocols
Protocol A: Synthesis of CNA-DM (Self-Validating Scale-Up)
Context: This protocol describes the generation of CNA-DM from methyl cyanoacetate, a cost-effective route for labs needing multi-gram quantities.
Reagents:
-
Dimethylamine (anhydrous gas or 40% aq.[1] solution - Note: Gas is preferred for yield)[1]
-
Solvent: Toluene or Methanol[1]
-
Catalyst: Sodium Methoxide (0.05 eq - optional, accelerates rate)
Methodology:
-
Setup: Charge a 3-neck round-bottom flask with Methyl cyanoacetate (100 mmol) and Toluene (50 mL). Cool to 0–5 °C using an ice bath.
-
Addition: Slowly bubble Dimethylamine gas (or add solution dropwise) into the mixture while maintaining temperature <10 °C. The reaction is exothermic.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1); the starting ester spot should disappear.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Validation: Product should have a melting point of 62–66 °C.
Protocol B: General Knoevenagel Condensation
Context: Standard method for coupling CNA-DM with aromatic aldehydes.[1]
Reagents:
-
CNA-DM (1.0 eq)[1]
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)[1]
-
Base: Piperidine (0.1 eq) or Triethylamine (0.5 eq)[1]
Methodology:
-
Dissolution: Dissolve CNA-DM (10 mmol) and the Aldehyde (10 mmol) in Ethanol (15 mL) at RT.
-
Catalysis: Add Piperidine (1 mmol) dropwise.
-
Reaction: Stir at RT for 30–60 minutes.
-
Isolation: Cool the mixture to 0 °C. Filter the precipitate and wash with cold Ethanol (2 x 5 mL).
-
Yield: Typical yields range from 85–95%.[1]
Mechanism Visualization (Knoevenagel)[1][9]
Figure 2: Base-catalyzed mechanism of the Knoevenagel condensation involving CNA-DM.
Safety & Handling
-
Hazard Classification:
-
Handling Precautions:
-
Nitrile Risk: While not free cyanide, metabolic liberation of cyanide is a theoretical risk with some nitrile compounds; however, CNA-DM is generally stable.[1] Avoid strong acids which may hydrolyze the amide/nitrile.[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood, especially when using volatile amines (dimethylamine) during synthesis.[1]
-
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide.[1] Retrieved from [Link][1]
-
Google Patents. Synthesis of Nicosulfuron and Intermediates (CN103787917A).[1] Retrieved from
-
Organic Chemistry Portal. Knoevenagel Condensation: Mechanism and Protocols. Retrieved from [Link][1]
-
World Intellectual Property Organization (WIPO). Process for the preparation of Entacapone (WO2008053304).[1] (Reference for analogous diethyl chemistry). Retrieved from [Link][1]
Sources
- 1. 2-Cyano-N,N-dimethylacetamide | C5H8N2O | CID 251143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 3. youtube.com [youtube.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. iosrjournals.org [iosrjournals.org]
- 7. asianpubs.org [asianpubs.org]
- 8. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
2-Cyano-N,N-dimethylacetamide molecular weight and formula
Technical Whitepaper: 2-Cyano-N,N-dimethylacetamide
Molecular Identity & Synthetic Utility in Pharmaceutical Sciences
Part 1: Executive Summary
2-Cyano-N,N-dimethylacetamide (CAS: 7391-40-4) is a bifunctional organic building block characterized by a highly reactive methylene bridge flanked by a nitrile group and a dimethylamide moiety.[1] In drug discovery and agrochemical synthesis, it serves as a critical "C3 synthon."[1] Its structural unique selling point is the active methylene group (
Part 2: Fundamental Chemical Identity
The compound is defined by the following stoichiometric and structural parameters.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-Cyano-N,N-dimethylacetamide |
| Common Synonyms | N,N-Dimethylcyanoacetamide; DMAA-CN |
| CAS Registry Number | 7391-40-4 |
| Molecular Formula | |
| Molecular Weight | 112.13 g/mol |
| SMILES | CN(C)C(=O)CC#N |
| InChIKey | MATJPVGBSAQWAC-UHFFFAOYSA-N |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 59–66 °C |
| Boiling Point | ~228 °C (Predicted) |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF |
Part 3: Synthetic Pathways & Manufacturing
The industrial synthesis of 2-Cyano-N,N-dimethylacetamide is predominantly achieved through the aminolysis of ethyl cyanoacetate.[1] This pathway is preferred over the reaction of chloroacetic acid derivatives due to higher atom economy and the avoidance of halogenated by-products.[1]
Mechanism of Synthesis
The reaction proceeds via a nucleophilic acyl substitution where dimethylamine acts as the nucleophile attacking the ester carbonyl of ethyl cyanoacetate.[1]
Figure 1: Aminolysis pathway for the production of 2-Cyano-N,N-dimethylacetamide.
Process Optimization Insights:
-
Temperature Control: The reaction is typically exothermic.[1] Controlled addition of dimethylamine at low temperatures (0–10 °C) prevents polymerization of the cyanoacetate.[1]
-
Solvent Selection: Aromatic solvents (e.g., Toluene) are often used to facilitate the azeotropic removal of the ethanol by-product, driving the equilibrium forward.[1]
Part 4: Reactivity & Applications in Drug Design
The core utility of 2-Cyano-N,N-dimethylacetamide lies in its active methylene group .[1] The electron-withdrawing nature of both the nitrile (
Knoevenagel Condensation (The Primary Workflow)
This is the standard reaction for generating acrylamide derivatives, which are precursors to diverse heterocycles.[1]
Reaction Logic:
-
Deprotonation: A base (e.g., Piperidine) removes a proton to form a resonance-stabilized enolate.[1]
-
Attack: The enolate attacks an aldehyde electrophile.[1]
-
Dehydration: Elimination of water yields the
-unsaturated product.[1][2]
Figure 2: Mechanistic flow of the Knoevenagel condensation utilizing the active methylene group.[1]
Heterocyclic Synthesis & Pharmaceutical Relevance
While the diethyl analog is the specific intermediate for the Parkinson's drug Entacapone , the dimethyl analog is a versatile scaffold for:
-
Agrochemicals: It is a key intermediate in the synthesis of sulfonylurea herbicides like Nicosulfuron .[1]
-
Medicinal Chemistry: The resulting acrylamides (from Knoevenagel condensation) react with hydrazines or guanidines to form aminopyrazoles and pyrimidines , which are privileged structures in kinase inhibitors and anti-inflammatory agents.[1]
Part 5: Experimental Protocol
Protocol: Synthesis of (E)-2-Cyano-3-(4-chlorophenyl)-N,N-dimethylacrylamide A standard validation protocol for testing reagent quality.
Objective: To verify the reactivity of 2-Cyano-N,N-dimethylacetamide via Knoevenagel condensation.
Reagents:
-
2-Cyano-N,N-dimethylacetamide (1.0 eq, 10 mmol, 1.12 g)[1]
-
4-Chlorobenzaldehyde (1.0 eq, 10 mmol, 1.40 g)[1]
-
Ethanol (20 mL)
-
Piperidine (Catalytic, 2-3 drops)[1]
Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amide and aldehyde in Ethanol.
-
Catalysis: Add Piperidine dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Crystallization: Cool the reaction mixture to 0 °C in an ice bath. The product should precipitate as a solid.[1]
-
Filtration: Filter the precipitate under vacuum and wash with cold ethanol (2 x 5 mL).
-
Analysis: Verify structure via
-NMR. The olefinic proton typically appears as a singlet around 7.5–8.5 ppm.[1]
Causality Check:
-
Why Ethanol? It dissolves the reactants but often precipitates the less polar condensation product upon cooling, simplifying purification.[1]
-
Why Piperidine? It acts as a weak base sufficient to deprotonate the active methylene but not strong enough to cause self-condensation of the aldehyde.[1]
Part 6: Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Hazard Statement | Precautionary Measure |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink or smoke when using.[1] |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and lab coat.[1] |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields.[1] |
| STOT-SE | H335: May cause respiratory irritation | Work within a certified fume hood.[1] |
Storage: Store in a cool, dry place (2-8 °C preferred) under inert atmosphere if possible, as the methylene group can be sensitive to oxidation over long periods.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide.[1] Retrieved from [Link][1]
-
Google Patents (2014). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.[1] Retrieved from
-
Organic Chemistry Portal. Knoevenagel Condensation. Retrieved from [Link][1][2]
Sources
Technical Guide: Spectral Characterization of 2-Cyano-N,N-dimethylacetamide
Executive Summary
2-Cyano-N,N-dimethylacetamide (CAS 7391-40-4) serves as a critical C-H acidic building block in organic synthesis, particularly in Knoevenagel condensations and the synthesis of heterocyclic pharmaceutical intermediates (e.g., entacapone analogs).[1][2] Its structural duality—possessing both a nitrile group and a tertiary amide—creates a unique electronic environment that requires precise spectral interpretation.[1][2]
This guide provides a definitive reference for the spectral identification of 2-Cyano-N,N-dimethylacetamide. Unlike standard datasheets, this document focuses on the causality of spectral signals, distinguishing between static structural features and dynamic behaviors such as amide rotamerism.[1][2]
Structural Analysis & Chemical Logic[1][2]
To interpret the spectra accurately, one must first understand the molecular dynamics of the compound.[1][2]
-
Formula:
-
Key Moiety 1 (Active Methylene): The
-methylene protons ( ) are flanked by two electron-withdrawing groups (CN and CONMe ), rendering them significantly acidic ( ).[1][2] -
Key Moiety 2 (Amide Rotamers): The
-dimethyl amide bond exhibits partial double-bond character ( resonance).[1][2] This creates a rotational barrier ( ), often resulting in non-equivalent methyl signals in NMR at room temperature.[1][2]
Mass Spectrometry (MS) Data[1][2][4]
The mass spectrum provides the primary "fingerprint" for molecular weight confirmation and structural connectivity.[1][2]
Fragmentation Logic
The fragmentation pattern is dominated by the stability of the amide bond and the cleavage of the active methylene backbone.[1][2]
Diagnostic Peaks (EI, 70 eV):
| m/z (Intensity) | Assignment | Fragment Structure | Mechanistic Origin |
| 112 (M+) | Molecular Ion | Parent molecule.[1][2] | |
| 72 (Base Peak) | Acylium/Amide Ion | ||
| 44 | Amine Fragment | Inductive cleavage of the amide bond.[1][2] | |
| 40 | Nitrile Fragment | Charge retention on the nitrile alkyl chain (less common).[1][2] |
Visualization of Fragmentation Pathway[1][2]
Figure 1: Proposed EI-MS fragmentation pathway highlighting the dominant formation of the dimethylcarbamoyl cation (m/z 72).[1][2]
Infrared Spectroscopy (IR)[1][2][5]
IR analysis is the fastest method to validate functional group integrity, specifically ensuring the nitrile group has not hydrolyzed to an acid or primary amide.[1][2]
Diagnostic Bands (Neat/ATR):
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Causality |
| 2255 - 2265 | Medium/Sharp | Characteristic nitrile absorption; absence indicates hydrolysis. | |
| 1650 - 1665 | Strong | Tertiary amides absorb at lower frequencies than esters due to resonance.[1][2] | |
| 2930 - 2950 | Weak | Methyl groups on the nitrogen.[1][2] | |
| 1400 - 1420 | Medium | Methylene scissoring adjacent to electron-withdrawing groups.[1][2] |
Nuclear Magnetic Resonance (NMR)[1][2][3][4][6][7][8][9]
NMR is the definitive tool for purity assessment.[1][2] The unique feature here is the magnetic non-equivalence of the N-methyl groups.[1][2]
1H NMR (Proton)
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 3.55 - 3.65 | Singlet (s) | 2H | Deshielded by both | |
| 3.20 | Singlet (s) | 3H | Methyl group trans to Carbonyl oxygen.[1][2] | |
| 3.05 | Singlet (s) | 3H | Methyl group cis to Carbonyl oxygen.[1][2] |
Expert Insight (Rotamerism):
At room temperature, the
13C NMR (Carbon)
Solvent: CDCl
| Shift ( | Carbon Type | Assignment |
| 161.5 | Quaternary ( | C=O (Amide Carbonyl) |
| 114.0 | Quaternary ( | CN (Nitrile) |
| 37.5 | Methyl ( | |
| 35.8 | Methyl ( | |
| 25.5 | Methylene ( |
NMR Logic Diagram
Figure 2: Logical flow explaining the observation of dual N-methyl signals in 1H NMR spectra.
Experimental Protocol: Purity Verification
To ensure reproducibility, follow this self-validating protocol for analyzing incoming raw material.
Sample Preparation (NMR)
-
Solvent Choice: Use CDCl
for routine purity checks.[1][2] Use DMSO-d6 only if solubility is an issue or to study high-temperature coalescence.[1][2] -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Filtration: If the solution is cloudy (polymerization of impurities), filter through a cotton plug into the NMR tube.[1][2]
Data Interpretation Workflow
-
Check 3.6 ppm: Is the integral 2.0? (If <2.0, check for H/D exchange or moisture).[1][2]
-
Check 3.0/3.2 ppm: Are there two singlets? (If one broad singlet, check probe temperature).[1][2]
-
Impurity Check: Look for peaks at 2.1 ppm (Acetone) or 5.3 ppm (DCM), common residual solvents in synthesis.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide.[1][2] Retrieved from [Link][1][2]
-
NIST Mass Spectrometry Data Center. 2-Cyano-N,N-dimethylacetamide Mass Spectrum.[1][2] NIST Standard Reference Database 1A v17.[1][2] Retrieved via [Link][1][2]
Sources
Technical Whitepaper: Thermal Stability Profile & Hazard Assessment of 2-Cyano-N,N-dimethylacetamide
[1]
Executive Summary
2-Cyano-N,N-dimethylacetamide (CAS: 7391-40-4) serves as a critical "push-pull" alkene precursor in the synthesis of pharmaceutical intermediates (e.g., entacapone analogs) and heterocyclic compounds.[1] While chemically versatile, its thermal stability is governed by the acidity of its
This technical guide provides a rigorous analysis of the thermodynamic boundaries of 2-Cyano-N,N-dimethylacetamide.[1] It moves beyond basic safety data sheets to explore the mechanistic causes of decomposition, establishing a self-validating framework for researchers to assess thermal risks in scale-up environments.[1]
Part 1: Chemical Profile & Thermodynamic Baseline
To understand the thermal behavior of this molecule, we must first analyze its electronic structure. The stability of 2-Cyano-N,N-dimethylacetamide is not a static number; it is a function of purity, pH, and thermal history.[1]
Structural Determinants of Instability
The molecule features an "active methylene" group (
-
pKa & Reactivity: The estimated pKa of the
-protons is approximately 9–11. This acidity renders the molecule susceptible to deprotonation by even weak bases, initiating exothermic oligomerization. -
Amide Bond Stability: The
-dimethyl substitution prevents the formation of hydrogen bond networks that stabilize primary amides (like 2-cyanoacetamide), leading to a lower melting point (59–62°C) and higher volatility.[1]
Physicochemical Baseline
Data aggregated from predicted models and experimental analogues.
| Property | Value / Range | Implications for Stability |
| CAS Number | 7391-40-4 | Primary identifier for inventory tracking.[1][2] |
| Molecular Weight | 112.13 g/mol | Low MW implies high potential gas evolution per gram.[1] |
| Melting Point | 59–62 °C | Solid handling is possible, but melt-processing requires care.[1] |
| Boiling Point | ~228 °C (Predicted) | Critical Warning: Decomposition likely precedes boiling at atm pressure.[1] |
| Flash Point | ~92 °C | Classed as a combustible liquid/solid.[1] |
| Density | 1.03 g/cm³ | Similar to water; phase separation in aqueous workups may be slow.[1] |
Part 2: Thermal Decomposition Mechanisms
Understanding how the molecule breaks down is essential for designing safety interlocks. We identify three primary decomposition vectors driven by thermal stress.
Vector A: Base-Catalyzed Oligomerization (The Primary Hazard)
At elevated temperatures (>120°C), or lower in the presence of basic impurities (amines, hydroxides), the active methylene deprotonates.[1] The resulting carbanion attacks another molecule of the starting material, leading to dimers (pyridones) and polymers. This reaction is exothermic and can lead to thermal runaway.
Vector B: Nitrile Elimination (Toxic Hazard)
Under extreme thermal stress or acidic hydrolysis conditions, the nitrile group can cleave or hydrolyze. While less energetically favorable than polymerization, the release of Hydrogen Cyanide (HCN) is a critical safety consideration during uncontrolled decomposition.
Vector C: Retro-Claisen Type Decomposition
High heat can induce the cleavage of the amide bond, releasing dimethylamine and potentially ketene intermediates, which further react to form complex tars.
Visualization: Decomposition Pathways
The following diagram maps the causality of thermal failure.
Caption: Mechanistic pathways for thermal degradation. Note the central role of the active methylene group in polymerization risks.
Part 3: Empirical Stability Assessment (Protocols)
Do not rely solely on literature values. The thermal stability of this reagent is highly dependent on the specific lot's impurity profile. The following protocols provide a self-validating system for batch testing.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine the Onset Temperature (
-
Instrument: Calibrated DSC (Indium/Zinc standards).
-
Crucible: High-pressure gold-plated or stainless steel sealed pan (to prevent evaporation from masking decomposition).
-
Sample Mass: 2–4 mg.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 350°C.
-
Critical Check: If an endotherm (melting) at ~60°C is followed immediately by an exotherm, the material is unstable in the melt phase.
-
-
Acceptance Criteria:
-
should be
above the maximum process temperature. -
If
, the material is a high-energy hazard.[1]
-
should be
Thermal Gravimetric Analysis (TGA)
Objective: Differentiate between volatility (evaporation) and decomposition.[1]
-
Method: Ramp 10°C/min under Nitrogen flow.
-
Interpretation:
-
Smooth weight loss near predicted BP indicates evaporation.
-
Step-change weight loss accompanied by char formation indicates decomposition.
-
Experimental Workflow Visualization
Use this decision tree to determine if a batch is safe for scale-up.
Caption: Logic flow for thermal hazard assessment. ARC is required only if DSC indicates high energy release.[1]
Part 4: Operational Safety & Handling
Storage and Incompatibilities[3]
-
Temperature: Store below 25°C. Refrigeration (2-8°C) is recommended for long-term storage to prevent slow dimerization.[1]
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture can induce hydrolysis, releasing ammonia or dimethylamine, which then catalyzes further decomposition (autocatalytic loop).
-
Incompatible Materials:
-
Strong Bases: Immediate polymerization risk.
-
Acids: Hydrolysis to cyanoacetic acid or decarboxylation.
-
Reducing Agents: Reaction with nitrile group.
-
Emergency Response (Thermal Runaway)
In the event of a bulk thermal excursion:
-
Do NOT seal the vessel. Decomposition generates gas (HCN, NOx, CO2). Sealing leads to explosion.
-
Quench: If safe, quench with cold toluene or an inert solvent to dilute thermal mass. Avoid water if the temperature is >100°C (steam explosion risk).
-
Evacuation: Evacuate downwind. Assume HCN generation.
References
-
PubChem. (n.d.).[3] 2-Cyano-N,N-dimethylacetamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (General reference for DSC/ARC methodology cited in Part 3).
-
ChemBK. (2024). 2-Cyano-N,N-dimethylacetamide Risk Codes. Retrieved October 26, 2023, from [Link][1]
electrophilicity of the amide carbonyl in 2-Cyano-N,N-dimethylacetamide
Electronic Duality in 2-Cyano-N,N-dimethylacetamide: Carbonyl Electrophilicity vs. -C Acidity[1]
Executive Summary
This guide analyzes the electronic character of 2-Cyano-N,N-dimethylacetamide (CDMA), specifically focusing on the enhanced electrophilicity of its amide carbonyl group relative to standard tertiary amides. While amides are typically characterized by poor electrophilicity due to strong
Electronic Architecture & Theoretical Framework
To understand the reactivity of CDMA, one must quantify the "tug-of-war" between the electron-donating dimethylamino group and the electron-withdrawing cyano group.
The Inductive vs. Resonance Conflict
In a standard amide like
In CDMA, the
-
Carbonyl Activation: The electronegative
group pulls electron density away from the -carbon, which in turn pulls density from the carbonyl carbon. This destabilizes the ground state and lowers the energy of the LUMO ( ), making the carbonyl more susceptible to nucleophilic attack than in DMA. -
Resonance Dampening: While the amide resonance still exists, the inductive withdrawal effectively increases the partial positive charge (
) on the carbonyl carbon.
Comparative Electrophilicity Data
The following table contrasts the electronic parameters of CDMA against relevant analogs.
| Parameter | N,N-Dimethylacetamide (DMA) | 2-Cyano-N,N-dimethylacetamide (CDMA) | Acetyl Chloride |
| Electronic Effect | Strong Resonance ( | Inductive ( | |
| Carbonyl IR ( | ~1640 cm | ~1665 cm | ~1800 cm |
| Hydrolysis Rate ( | 1 (Baseline) | > 100 (Accelerated) | > 10,000 |
| Primary Reactivity | Solvent / Weak Base | Nucleophilic Acyl Substitution |
The Reactivity Dichotomy: Electrophile vs. Acid[1]
The defining feature of CDMA is not just its enhanced carbonyl electrophilicity, but the presence of acidic
The Mechanistic Decision Tree
-
Pathway A (Carbonyl Attack): Hard nucleophiles (e.g.,
, ) attack the carbonyl. The transition state is stabilized by the electron-withdrawing group, leading to hydrolysis or transamidation. -
Pathway B (
-Deprotonation): Bases abstract the -proton to form a resonance-stabilized enolate. This species is a nucleophile, not an electrophile, and reacts at the carbon (Knoevenagel condensation) or oxygen (O-alkylation).
Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition.
Figure 1: Mechanistic divergence driven by reagent basicity and nucleophilicity.
Experimental Validation: Hydrolysis Kinetics
The enhanced electrophilicity of the CDMA carbonyl is best evidenced by its hydrolysis profile. Unlike unactivated amides which require harsh reflux in strong acid/base,
Kinetic Data Interpretation
Research indicates that the rate of alkaline hydrolysis for cyanoacetamides is significantly faster than acetamides.
-
Mechanism:
(Base-catalyzed, bimolecular acyl cleavage). -
Observation: In methanol-water mixtures, the rate constant (
) for cyanoacetamide hydrolysis is orders of magnitude higher than acetamide. -
Causality: The
group stabilizes the developing negative charge on the oxygen in the tetrahedral intermediate, lowering the activation energy ( ) for the nucleophilic attack.
Implication for Drug Design: When using CDMA as a scaffold, one must avoid prolonged exposure to aqueous base if the amide bond is to be preserved.
Protocol: Exploiting the -Acidity (Knoevenagel Condensation)[1]
While the carbonyl is electrophilic, the most high-value application in drug development (e.g., synthesis of Tyrphostin kinase inhibitors) utilizes the
Objective
Synthesis of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N,N-dimethylacrylamide (Tyrphostin analog precursor).
Materials
-
Substrate: 2-Cyano-N,N-dimethylacetamide (1.0 eq)
-
Electrophile: 3,4-Dimethoxybenzaldehyde (1.0 eq)
-
Catalyst: Piperidine (0.1 eq) or
-Alanine (0.1 eq) -
Solvent: Ethanol (anhydrous)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxybenzaldehyde (10 mmol) and 2-cyano-N,N-dimethylacetamide (10 mmol) in Ethanol (20 mL).
-
Catalysis: Add Piperidine (1 mmol, ~100 µL). Note: Piperidine acts as a base to deprotonate the
-position (generating the enolate) and as a nucleophile to activate the aldehyde via iminium formation. -
Reflux: Heat the mixture to reflux (
) for 2-4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The product will appear as a bright fluorescent spot under UV.-
Self-Validating Check: If the reaction turns dark black/tarry, the temperature is too high or the base concentration is too high, leading to polymerization of the acrylamide.
-
-
Isolation: Cool the reaction mixture to
in an ice bath. The product should precipitate as a crystalline solid. -
Purification: Filter the precipitate and wash with cold ethanol (
). Recrystallize from hot ethanol if necessary.
Data Analysis (Expected)
-
Yield: >85%
-
1H NMR (
): Distinct singlet for the vinylic proton at . -
IR: Retention of the amide stretch (
) and nitrile stretch ( ), confirming the nucleophilic attack occurred at the -carbon, not the carbonyl.
References
-
Electrophilicity and Hydrolysis Kinetics
- El-Nader, H. M. A., & Mostafa, M. R. (1986). Solvent effects on the kinetics of the alkaline hydrolysis of cyanoacetamide. Journal of the Chemical Society of Pakistan.
-
Context: Establishes the accelerated hydrolysis rate of cyanoacetamides compared to acetamides due to the inductive effect.
-
Synthesis and Properties
-
Biosynth.[1] (n.d.). 2-Cyano-N,N-dimethylacetamide Properties and Reactions.
- Context: Provides physical property data and standard synthetic routes (reaction of cyanoacet
-
-
General Amide Reactivity
-
Chemistry LibreTexts. (2015). Reactivity of the Carbonyl Group: Mechanisms of Addition.
-
Context: Fundamental theory on how electronegative substituents activate carboxylic acid derivatives.
-
-
Tyrphostin/Drug Synthesis Applications
- Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science. (General reference for the utility of benzylidene cyanoacetamides).
-
Note: Specific protocols adapted from standard Knoevenagel condensation literature.
2-Cyano-N,N-dimethylacetamide material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety of 2-Cyano-N,N-dimethylacetamide
Introduction
For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of a reagent's safety profile is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. 2-Cyano-N,N-dimethylacetamide is a versatile chemical intermediate, but its utility is matched by a specific hazard profile that demands meticulous handling. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more contextual understanding of this compound. We will explore not just what the hazards are, but why they exist and how to engineer robust safety protocols to mitigate them effectively.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of its safe handling and use. These parameters dictate its behavior under various laboratory conditions, from storage to reaction, and inform the necessary safety precautions.
2-Cyano-N,N-dimethylacetamide is an organic compound classified as an aliphatic nitrile and a monocarboxylic acid amide.[1] Its structure, featuring both a nitrile group (-C≡N) and a dimethylamide group (-C(=O)N(CH₃)₂), defines its reactivity and physical characteristics.
Table 1: Chemical Identifiers and Physicochemical Properties of 2-Cyano-N,N-dimethylacetamide
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-cyano-N,N-dimethylacetamide | [2][3] |
| CAS Number | 7391-40-4 | [4] |
| EC Number | 678-933-3 | [2] |
| Molecular Formula | C₅H₈N₂O | [2][4] |
| Molecular Weight | 112.13 g/mol | [2][4] |
| Appearance | White Crystalline Powder / Light cream Powder Solid | [4][5] |
| Melting Point | 59-62 °C | [4] |
| Boiling Point | 228.8 ± 23.0 °C (Predicted) | [4] |
| Flash Point | 92.2 °C | [4] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions |[3][4] |
The compound's solid, crystalline nature at room temperature and relatively high boiling point are critical considerations for storage and handling. The recommended storage at refrigerated temperatures (2-8°C) is crucial for maintaining its long-term stability and purity.[3]
Section 2: Hazard Identification and Toxicological Profile
2-Cyano-N,N-dimethylacetamide is classified as hazardous under the Globally Harmonized System (GHS).[2][5] The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can lead to harmful effects.[4][6] Understanding the specific hazards allows for the development of targeted safety measures.
Table 2: GHS Hazard Classification for 2-Cyano-N,N-dimethylacetamide
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][5] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |[2][5] |
Causality of Health Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): The "Harmful" classification indicates that significant adverse health effects can occur after a single exposure through swallowing, skin contact, or breathing in the dust or powder.[2][5][6] The cyano group (-C≡N) is a well-known toxicophore which can interfere with cellular processes, while the amide structure can enhance its absorption across biological membranes.
-
Skin and Eye Irritation: As a skin irritant, the compound can cause inflammation, redness, and discomfort upon contact.[2][4] In the eyes, it can lead to serious irritation, characterized by pain, watering, and redness, potentially causing damage if not promptly addressed.[2][5] This is a common property of reactive organic molecules that can interact with proteins and lipids in tissues.
-
Respiratory Irritation: If the powder is inhaled, it can irritate the respiratory system, leading to coughing and discomfort.[2][4] This underscores the importance of handling the solid material in a way that minimizes dust generation.
Section 3: Risk Mitigation and Exposure Control
Effective management of chemical risk relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over less effective ones. The primary goal is to minimize the potential for exposure at the source.
Protocol: Implementing Exposure Controls
-
Engineering Controls (Primary Barrier): Always handle 2-Cyano-N,N-dimethylacetamide inside a certified chemical fume hood to control airborne dust and vapors. This is the most critical step in preventing respiratory exposure. Ensure the fume hood has adequate airflow.[5]
-
Administrative Controls (Procedural Safeguards):
-
Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should not be the sole means of protection.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[7] Always inspect gloves for tears or holes before use and remove them correctly to avoid skin contamination.
-
Respiratory Protection: If working outside a fume hood (not recommended) or if dust generation is unavoidable, a respirator with a particulate filter may be necessary.[7]
-
Section 4: Safe Handling, Storage, and Incompatibility
Proper handling and storage are paramount to preventing accidents and maintaining the chemical's integrity.
Handling Protocol:
-
Avoid Dust Generation: As a solid, the primary handling risk is the inhalation of fine particles.[4] Handle the material gently. Avoid actions that could create dust clouds, such as vigorous scooping or pouring from a height.
-
Grounding: For processes that could generate static electricity, ensure equipment is properly grounded to prevent ignition sources.[8]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7] If contact occurs, follow the first-aid procedures outlined in Section 5 immediately.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.[7] Contaminated clothing should be removed and laundered separately before reuse.[6]
Storage Protocol:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5]
-
Conditions: Store in a cool, dry, and well-ventilated area, specifically within the recommended temperature range of 2-8°C.[3][4] This minimizes potential degradation over time.
-
Location: Store away from incompatible materials.[7]
Incompatible Materials:
Avoid contact with:
-
Strong oxidizing agents
-
Strong acids and bases
-
Strong reducing agents[7]
These substances can react exothermically or degrade the compound, potentially creating hazardous byproducts.
Section 5: Emergency Procedures and First Aid
A clear, rehearsed emergency plan is critical. All personnel working with this chemical must be familiar with these procedures.
Protocol 1: First-Aid Measures for Exposure
-
General Advice: Move the victim to fresh air immediately. Show the safety data sheet to the attending medical personnel.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[9]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs or if you feel unwell, seek medical advice.[7][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7][9]
-
If Swallowed: Rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[7][9]
Protocol 2: Laboratory Spill Response
The following workflow should be initiated in the event of a spill.
Detailed Spill Cleanup Steps:
-
Ensure adequate ventilation. [5]
-
Personal Precautions: Do not touch spilled material. Avoid breathing dust.
-
Containment: Prevent the spill from entering drains or waterways.[6][9]
-
Cleanup: For this solid, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[5][6] Avoid generating dust. Do not use compressed air for cleaning.[6]
-
Disposal: The collected waste is considered hazardous and must be disposed of according to local and national regulations.[5]
Protocol 3: Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide.[7]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7] Do not enter the danger area without this equipment.
Section 6: Disposal Considerations
Improper disposal of 2-Cyano-N,N-dimethylacetamide and its containers can pose a risk to the environment and public health.
-
Waste Product: This material is classified as hazardous waste.[5] Disposal must be handled by a licensed waste disposal company in accordance with all federal, state, and local regulations.[9] Do not empty into drains.[5]
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.[9] Dispose of containers at a hazardous or special waste collection point.[5]
Section 7: Ecological Information
While detailed ecological data is limited, good laboratory practice dictates preventing any chemical from entering the environment. The substance is likely mobile in the environment due to its water solubility.[5] It is not expected to be persistent or bioaccumulative.[9]
Section 8: References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide. Retrieved from [Link]
-
ChemBK. (2024). 2-CYANO-N,N-DIMETHYLACETAMIDE - Physico-chemical Properties. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3854515, 2-cyano-N,N-diethylacetamide. Retrieved from [Link]
Sources
- 1. 2-Cyano-N,N-diethylacetamide | 26391-06-0 [chemicalbook.com]
- 2. 2-Cyano-N,N-dimethylacetamide | C5H8N2O | CID 251143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyano-N,N-dimethylacetamide | 7391-40-4 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. DIMETHYLACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. tcichemicals.com [tcichemicals.com]
toxicological data for 2-Cyano-N,N-dimethylacetamide
Toxicological Profile & Safety Assessment: 2-Cyano-N,N-dimethylacetamide
Executive Summary & Critical Identity Correction
2-Cyano-N,N-dimethylacetamide is a specialized pharmaceutical intermediate, primarily utilized as a scaffold in the synthesis of heterocyclic APIs (Active Pharmaceutical Ingredients) and cyanoacrylate derivatives. Despite its utility, its toxicological profile is often conflated with structurally similar solvents or incorrectly indexed in chemical databases.
CRITICAL DATA CORRECTION: A significant discrepancy exists in public databases regarding the CAS Registry Number for this compound.
-
Correct CAS: 7391-40-4 (2-Cyano-N,N-dimethylacetamide).
-
Incorrect CAS: 7391-39-1 (Often cited in error; chemically corresponds to Ethyl 2-cyanohexanoate or other unrelated isomers).[1]
-
Action: All safety protocols and inventory tracking must utilize CAS 7391-40-4 to ensure accurate Safety Data Sheet (SDS) retrieval and regulatory compliance.
Physicochemical & Structural Profile
Understanding the physicochemical properties is the first step in predicting bioavailability and exposure routes.
| Property | Value / Description | Toxicological Implication |
| Molecular Formula | C₅H₈N₂O | Low molecular weight facilitates dermal absorption. |
| Molecular Weight | 112.13 g/mol | Permeable to biological membranes. |
| Physical State | Solid (Crystalline Powder) | Inhalation hazard (dust) during weighing/transfer. |
| Melting Point | 62.0 - 66.0 °C | Low melting point; may liquefy in hot processing, increasing vapor risk. |
| Solubility | Soluble in Methanol, Water | High water solubility suggests rapid systemic distribution upon ingestion. |
| Structural Alert | Potential for cyanide release (metabolic) and amide hydrolysis. |
Acute Toxicity Profile
Data for 2-Cyano-N,N-dimethylacetamide is derived from direct GHS classifications and read-across from the structural analogue 2-Cyanoacetamide (CAS 107-91-5) and the solvent N,N-Dimethylacetamide (DMAC, CAS 127-19-5) .
GHS Classification (Harmonized)
Based on current industrial SDS data, the compound is classified under Category 4 for all major routes of exposure.
-
Oral Toxicity (Acute Tox. 4):
-
Hazard Statement: H302 (Harmful if swallowed).
-
Estimated LD50: 300 – 2,000 mg/kg (Rat).
-
Mechanism:[1] Rapid absorption via the GI tract, followed by hepatic metabolism.
-
-
Dermal Toxicity (Acute Tox. 4):
-
Inhalation Toxicity (Acute Tox. 4):
-
Irritation/Corrosion: [2]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Metabolic Fate & Structural Alerts
The toxicity of 2-Cyano-N,N-dimethylacetamide is governed by its metabolic breakdown. Unlike simple nitriles,
The "DMAC" Structural Alert
Researchers must exercise caution due to the N,N-dimethyl amide motif.
-
Analogue: N,N-Dimethylacetamide (DMAC).
-
Known Effect: DMAC is a potent hepatotoxin and reproductive toxin (H360D) .
-
Relevance: While the cyano group alters the electronic structure, the metabolic release of Dimethylamine (DMA) is a shared pathway. Chronic exposure precautions should mirror those of DMAC until specific reproductive toxicity data proves otherwise.
Metabolic Pathway Visualization
The following diagram illustrates the predicted biotransformation pathways, highlighting the release of dimethylamine and the potential (though slower) release of cyanide ions.
Figure 1: Predicted metabolic hydrolysis of 2-Cyano-N,N-dimethylacetamide leading to Dimethylamine and Cyanoacetic acid.
Occupational Hygiene & Safety Protocols
Given the "Harmful" classification and the structural alerts, the following "Self-Validating" safety protocols are recommended. These go beyond standard SDS advice to ensure containment.
Engineering Controls
-
Primary Containment: All handling of the solid powder must occur within a HEPA-filtered Fume Hood or a Powder Containment Balance Enclosure .
-
Velocity Check: Ensure face velocity is > 0.5 m/s before opening the container.
Personal Protective Equipment (PPE)
-
Respiratory: If handling > 100g or if dust generation is visible, use a P3 (High Efficiency) Particulate Respirator .
-
Dermal: Double-gloving is required.
-
Inner Glove: Nitrile (0.11 mm) - Mechanical barrier.
-
Outer Glove: Laminate film (e.g., Silver Shield) or thick Nitrile (> 0.4 mm) - Chemical permeation barrier.
-
Rationale: Amides like DMAC are known to permeate thin nitrile rapidly.
-
Decontamination & Spill Response
-
Deactivation Solution: Do NOT use strong acids (risk of HCN generation). Use a dilute alkaline solution (Sodium Carbonate) followed by water.
-
Waste Disposal: Segregate as "Toxic Organic Waste." Do not mix with strong oxidizers or acids.
References
-
Tokyo Chemical Industry (TCI). (2023). Safety Data Sheet: 2-Cyano-N,N-dimethylacetamide (CAS 7391-40-4). Retrieved from
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: N,N-Dimethylacetamide (CAS 127-19-5) - Toxicological Summary. (Used for structural read-across). Retrieved from
-
PubChem. (2023). Compound Summary: 2-Cyano-N,N-dimethylacetamide (CID 81486). National Library of Medicine. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Cyanoacetamide (CAS 107-91-5). (Used for analogue comparison). Retrieved from
-
ChemicalBook. (2023). Product Index: 2-Cyano-N,N-dimethylacetamide.[6][7][8] (Verification of CAS/Synonyms). Retrieved from
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemos.de [chemos.de]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Health risks of N,N-dimethylacetamide (DMAC) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylacetamide | CAS#:127-19-5 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7391-40-4 Name: 2-Cyano-N,N-dimethylacetamide [xixisys.com]
An In-depth Technical Guide to the Potential Hazards of 2-Cyano-N,N-dimethylacetamide Exposure
Preamble: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, the introduction of novel reagents and intermediates is a constant. 2-Cyano-N,N-dimethylacetamide (CDMA) is one such compound, valued for its utility as a building block. However, its structural similarity to well-characterized solvents like N,N-dimethylacetamide (DMAc) necessitates a thorough and proactive evaluation of its potential hazards. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond mere compliance, seeking to instill a deep, mechanistic understanding of the risks associated with CDMA and to provide a robust framework for its safe handling. Our core philosophy is that true laboratory safety is not a checklist but a validated system built on scientific principles, where the causality behind every procedural choice is understood and respected. This document will leverage data from CDMA where available and extrapolate from its close, extensively studied analog, DMAc, to build a comprehensive safety profile, a standard and necessary practice in chemical risk assessment.
Section 1: Toxicological Profile and Hazard Identification
Understanding the intrinsic hazardous properties of a chemical is the foundation of any safety protocol. The toxicological profile of CDMA, supplemented by data from its analog DMAc, points to significant multi-route toxicity, with both acute and chronic implications.
Acute Toxicity
CDMA is classified as harmful through the three primary routes of laboratory exposure: ingestion, dermal contact, and inhalation.[1][2]
-
Oral Toxicity: Harmful if swallowed.[2] Accidental ingestion can lead to systemic effects.
-
Dermal Toxicity: Harmful in contact with skin.[1][2] The molecule's polarity and size may facilitate absorption through the skin, leading to systemic exposure even without obvious skin damage.
-
Inhalation Toxicity: Harmful if inhaled.[1][2] As a solid powder, aerosolization during handling (e.g., weighing, transferring) poses a significant risk of respiratory tract exposure.[1]
Irritation and Sensitization
Direct contact with CDMA can cause significant local tissue damage:
-
Eye Irritation: Causes serious eye irritation.[2][3] Contact can result in pain, redness, and potential damage to the cornea.
-
Skin Irritation: Causes skin irritation.[2][3] Prolonged contact may lead to dermatitis.
Chronic and Systemic Hazards (Informed by N,N-dimethylacetamide Data)
The most severe risks associated with this class of chemicals often manifest after repeated or long-term exposure. The extensive data on DMAc provides critical insights into the potential chronic hazards of CDMA.
-
Hepatotoxicity (Liver Damage): Chronic occupational exposure to DMAc has been clearly linked to liver damage.[4] Workers exposed to 20-25 ppm of DMAc have shown jaundice and evidence of hepatic dysfunction.[4] The mechanism likely involves the metabolic processing of the amide in the liver, leading to the formation of reactive intermediates that can cause cellular damage, potentially progressing from fatty infiltration to necrosis with cumulative exposure.[4][5]
-
Reproductive Toxicity: This is a paramount concern. DMAc is classified as a substance that may damage fertility or the unborn child.[5][6][7] Experimental evidence in animal models confirms its teratogenic potential.[4] This hazard underscores the critical need for stringent controls, particularly for researchers of child-bearing age.
-
Central Nervous System (CNS) Effects: At high doses, DMAc is known to cause CNS effects, including depression, lethargy, disorientation, and even hallucinations.[4][5]
Data Summary: GHS Hazard Classifications
The following table summarizes the known and anticipated hazards based on available data for CDMA and its close analog, DMAc.
| Hazard Statement | GHS Code | Compound Reference |
| Combustible liquid | H227 | DMAc[6][7] |
| Harmful if swallowed | H302 | CDMA, Diethyl Analog[2][3] |
| Harmful in contact with skin | H312 | CDMA, DMAc[1][6] |
| Causes skin irritation | H315 | Diethyl Analog[2][3] |
| Causes serious eye irritation | H319 | CDMA, DMAc[2][3][6] |
| Harmful if inhaled | H332 | CDMA, DMAc[1][6] |
| May damage fertility or the unborn child | H360 / H361 | DMAc, Diethyl Analog (Suspected)[2][5][6][7] |
Section 2: A Systems-Based Approach to Exposure Control
Effective management of chemical hazards relies on the "Hierarchy of Controls," a systematic approach that prioritizes the most effective and reliable control measures. The causality is simple: it is always preferable to remove or contain a hazard at its source than to rely solely on a barrier between the user and the hazard.
Caption: Emergency response workflow for a chemical spill.
Protocol: First Aid Response
-
Rationale: To minimize injury following an exposure. Immediate and correct action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. [1][3]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention. [1][3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [8][9]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][8]
Conclusion
2-Cyano-N,N-dimethylacetamide is a valuable synthetic tool, but its potential hazards demand a high level of respect and control. The primary risks include acute toxicity via all major exposure routes, severe eye and skin irritation, and, by strong analogy to N,N-dimethylacetamide, a significant potential for chronic liver damage and reproductive harm. Effective risk management is not achieved by simply donning gloves and goggles. It requires the implementation of a multi-layered safety system, beginning with robust engineering controls like chemical fume hoods, reinforced by stringent administrative protocols, and backed up by the correct use of personal protective equipment. By understanding the causality behind these hazards and control measures, researchers can foster a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
-
Apollo Scientific. (2022). Safety Data Sheet: 2-Cyano-N-methylacetamide. Link
-
Biosynth. (n.d.). 2-Cyano-N,N-dimethylacetamide. Link
-
Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: N,N-dimethylacetamide. Link
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Dimethylaceetamide (DMA). Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: N,N-Dimethylacetamide. Link
-
TCI EUROPE N.V. (2025). Safety Data Sheet: 2-Cyano-N,N-diethylacetamide. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Cyanoacetamide. Link
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Cyano-N,N-dimethylacetamide. Link
-
Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethylacetamide. Link
-
Smolecule. (n.d.). 2-cyano-N,N-diethylacetamide. Link
-
Wikipedia. (n.d.). Dimethylacetamide. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3854515, 2-cyano-N,N-diethylacetamide. Link
-
Aldrich. (2024). Safety Data Sheet: 2-Cyanoacetamide. Link
Sources
- 1. 2-Cyano-N,N-dimethylacetamide | 7391-40-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Buy 2-cyano-N,N-diethylacetamide | 26391-06-0 [smolecule.com]
- 3. tcichemicals.com [tcichemicals.com]
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- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Methodological & Application
Application Note: High-Purity Synthesis of 2-Cyano-N,N-dimethylacetamide
Abstract
2-Cyano-N,N-dimethylacetamide is a critical "active methylene" intermediate used in the synthesis of heterocyclic pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes.[1] This application note details a robust, scalable protocol for its preparation via the aminolysis of ethyl cyanoacetate with dimethylamine.[1] Unlike acid chloride routes that generate corrosive byproducts, this ester-aminolysis pathway offers high atom economy and simplified workup.[1] We present a field-proven method yielding >98% purity, supported by mechanistic insights, safety protocols, and troubleshooting guides.
Scientific Foundation & Mechanism
Retrosynthetic Analysis
The target molecule, 2-Cyano-N,N-dimethylacetamide, contains a nitrile group and a dimethylamide moiety flanking a methylene bridge.[1] The acidity of the methylene protons (
Synthetic Strategy: The most efficient route involves Nucleophilic Acyl Substitution of an alkyl cyanoacetate with dimethylamine (DMA).[1]
-
Starting Material: Ethyl Cyanoacetate (ECA) is preferred over methyl esters due to lower toxicity and optimal boiling point for solvent azeotropes.[1]
-
Reagent: Dimethylamine (DMA) is used in excess.[1] While aqueous DMA (40%) can be used, anhydrous DMA (gas or solution) is superior for minimizing hydrolysis side reactions.[1]
Reaction Mechanism
The reaction proceeds via a tetrahedral intermediate.[1] The dimethylamine nucleophile attacks the carbonyl carbon of the ester.[1] The ethoxide group is then eliminated as ethanol.[1]
Key Mechanistic Considerations:
-
Reversibility: Amide formation from esters is generally exothermic and driven to completion by the removal of the alcohol byproduct or the higher stability of the amide bond compared to the ester.[1]
-
Side Reactions:
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
Method A: Toluene Reflux (High Purity/Scale-Up)
This method is adapted from industrial patents (e.g., CN103787917A) and is superior for obtaining crystalline product directly.[1]
Step-by-Step Procedure:
-
Setup: Charge the reaction vessel with Ethyl Cyanoacetate (1.0 eq) and Toluene (5-10 volumes) .
-
Cooling: Cool the solution to 0–5°C . The low temperature prevents uncontrolled exotherms and minimizes volatile loss of DMA.[1]
-
Addition: Slowly introduce Dimethylamine (1.2 – 1.5 eq) .
-
Reaction Phase 1: Stir at 0–10°C for 2–4 hours.
-
Reaction Phase 2 (Conversion): Slowly warm the mixture to room temperature, then heat to Reflux (approx. 110°C) for 1–2 hours.
-
Purpose: This drives the reaction to completion and helps remove the ethanol byproduct via azeotrope (if a Dean-Stark trap is used, though simple reflux is often sufficient).[1]
-
-
Crystallization: Cool the mixture slowly to room temperature, then chill to -10°C to 0°C for 4–8 hours.
-
Result: 2-Cyano-N,N-dimethylacetamide will precipitate as a white/off-white solid.[1]
-
-
Isolation: Filter the solid under vacuum. Wash the cake with cold toluene or petroleum ether.[1]
-
Drying: Dry in a vacuum oven at 40°C.
Yield: 85–95% Purity: >98% (GC)
Method B: Aqueous/Ethanolic Route (Lab Scale Alternative)
Use this if anhydrous DMA or toluene is unavailable.[1]
-
Mix Ethyl Cyanoacetate and Ethanol.[1]
-
Add 40% Aqueous Dimethylamine at 0°C.
-
Stir at RT overnight (reaction is slower).
-
Workup: Evaporate solvent under reduced pressure. The residue will be an oil or wet solid.[1]
-
Purification: Recrystallize from Benzene/Petroleum ether or Ethyl Acetate/Hexane (1:1).
Process Control & Data Analysis
Physical Properties Verification
| Property | Specification | Notes |
| Appearance | White to pale yellow crystalline powder | Darkens if oxidized or hydrolyzed |
| Melting Point | 59 – 66 °C | Sharp range indicates high purity |
| Solubility | Soluble in Methanol, Ethanol, Chloroform | Sparingly soluble in Hexane |
| CAS Number | 7391-40-4 | Verify identity |
Analytical Validation
-
1H-NMR (CDCl3, 400 MHz):
-
IR Spectroscopy:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss of DMA | Use excess DMA (1.5 eq); ensure system is sealed during initial stir. |
| Oily Product | Residual solvent or Ethanol | Dry thoroughly under high vacuum; Recrystallize from Toluene/Hexane.[1] |
| Coloration (Brown) | Oxidation or Polymerization | Keep temperature <10°C during addition; Use inert atmosphere (N2). |
| Impurity: Acid | Hydrolysis of Ester | Ensure reagents are dry; Avoid aqueous workup if possible.[1] |
Process Workflow Diagram
References
-
Google Patents. (2014).[1] CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.[1] Retrieved January 30, 2026, from [1]
-
Organic Syntheses. (1928).[1] Cyanoacetamide (General Procedure Reference). Org. Synth. 1928, 8,[1] 52. Retrieved January 30, 2026, from [Link][1]
-
PubChem. (n.d.).[1] 2-Cyano-N,N-dimethylacetamide (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]
Sources
role of dicyclohexylcarbodiimide in 2-cyano-N,N-diethylacetamide synthesis
Application Notes & Protocols
Topic: The Role of Dicyclohexylcarbodiimide (DCC) in the Synthesis of 2-Cyano-N,N-diethylacetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent for the synthesis of 2-cyano-N,N-diethylacetamide from 2-cyanoacetic acid and diethylamine. 2-Cyano-N,N-diethylacetamide is a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals, such as the catechol-O-methyltransferase (COMT) inhibitor, Entacapone.[1][2][3] Direct amidation of carboxylic acids is often challenging due to the formation of a non-reactive carboxylate salt.[4] DCC provides an effective solution by activating the carboxylic acid, facilitating amide bond formation under mild conditions.[4][5] This guide elucidates the underlying reaction mechanism, outlines a comprehensive, field-proven experimental protocol, presents a troubleshooting guide, and emphasizes critical safety considerations for handling DCC.
Introduction: Overcoming the Challenge of Amide Bond Formation
The synthesis of amides is a cornerstone of organic chemistry, particularly in the pharmaceutical industry. However, the direct reaction between a carboxylic acid and an amine is typically unfavorable. The basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt, which inhibits the necessary nucleophilic acyl substitution.[6][7]
To overcome this thermodynamic barrier, a coupling agent is required. N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful and widely used dehydrating agent that facilitates the formation of amides, esters, and anhydrides.[8] It functions by converting the carboxylic acid's hydroxyl group into a good leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[7] This method is renowned for its efficiency, mild reaction conditions, and applicability to a wide range of substrates.[5][9]
Mechanism of DCC-Mediated Amide Coupling
The role of DCC in the synthesis of 2-cyano-N,N-diethylacetamide is to act as an activator for the 2-cyanoacetic acid. The process unfolds through a well-established multi-step mechanism:
-
Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by 2-cyanoacetic acid. This increases the electrophilicity of the central carbon atom of DCC.[7][10]
-
Formation of the O-Acylisourea Intermediate: The resulting carboxylate anion then acts as a nucleophile, attacking the activated carbodiimide carbon. This forms a highly reactive O-acylisourea intermediate.[5][11][12] This intermediate is a potent acylating agent.
-
Nucleophilic Attack by the Amine: The nucleophilic diethylamine attacks the activated carbonyl carbon of the O-acylisourea intermediate, forming a tetrahedral intermediate.[10]
-
Product Formation and Byproduct Precipitation: The tetrahedral intermediate collapses, forming the desired amide (2-cyano-N,N-diethylacetamide) and the stable N,N'-dicyclohexylurea (DCU) byproduct.[10] A key advantage of this method is that DCU is insoluble in many common organic solvents, such as dichloromethane (DCM) or ethyl acetate, and precipitates out of the reaction mixture, allowing for simple removal by filtration.[5][9][13]
A potential side reaction involves the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[11][12] While this is more common with sterically hindered amines or less reactive nucleophiles, using appropriate stoichiometry and temperature control can minimize this pathway.
Diagram: DCC Activation and Amide Formation Mechanism
Caption: Mechanism of DCC-mediated amide bond formation.
Experimental Protocol
This protocol provides a general method for the synthesis of 2-cyano-N,N-diethylacetamide. Optimization may be required depending on the scale and specific laboratory conditions.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Stoichiometry | Notes |
| 2-Cyanoacetic Acid | C₃H₃NO₂ | 85.06 | 1.0 equiv | |
| Diethylamine | C₄H₁₁N | 73.14 | 1.1 equiv | |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.1 equiv | Potent allergen. Handle with extreme care.[14] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade is essential.[5] |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous Wash | |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous Wash | |
| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous Wash | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.[15]
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyanoacetic acid (1.0 equiv).
-
Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Add diethylamine (1.1 equiv) to the solution.
-
Cool the stirred solution to 0 °C using an ice bath.[13]
-
-
DCC Addition:
-
In a separate beaker, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled, stirred reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 4-6 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Filtration: Once the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a Buchner funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-cyano-N,N-diethylacetamide, which typically appears as a pale brown or yellow oil.[1][3]
-
-
Further Purification (Optional):
Diagram: Experimental Workflow
Caption: Step-by-step workflow for DCC-mediated synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time. Ensure anhydrous conditions as water hydrolyzes the O-acylisourea intermediate.[5] |
| Formation of N-acylurea byproduct. | Ensure the reaction is not overheated. Add DCC solution slowly at 0 °C. | |
| Product Contaminated with DCU | Inefficient filtration. | Ensure the reaction mixture is thoroughly cooled before filtration to maximize DCU precipitation. Wash the DCU cake with a minimal amount of cold solvent. |
| DCU solubility. | If DCU remains, attempt recrystallization from a suitable solvent system or perform column chromatography. | |
| Reaction Does Not Start | Poor quality reagents. | Use fresh, anhydrous solvents and high-purity reagents. |
| Inactive DCC. | DCC can degrade with moisture. Use a fresh bottle or a properly stored reagent. |
Safety Precautions
N,N'-Dicyclohexylcarbodiimide (DCC) is a potent sensitizer and can cause a severe allergic skin reaction upon contact.[14] It is classified as toxic in contact with skin.[17]
-
Handling: Always handle DCC in a well-ventilated fume hood.[15][18] Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile).[15][17]
-
Exposure: In case of skin contact, wash immediately and thoroughly with soap and water.[15] If inhaled, move to fresh air.[15] In case of eye contact, rinse immediately with plenty of water.[19] Seek medical attention for any exposure.
-
Waste Disposal: Dispose of DCC-contaminated waste and DCU byproduct according to institutional and local regulations for chemical waste.
Conclusion
The use of DCC provides a reliable and efficient pathway for the synthesis of 2-cyano-N,N-diethylacetamide. By activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, DCC overcomes the inherent difficulty of direct amidation. The protocol's success hinges on the use of anhydrous conditions, controlled temperature, and careful removal of the dicyclohexylurea byproduct. When executed with the appropriate safety measures, this method serves as an invaluable tool for chemists in research and development.
References
- Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from organic-synthesis.com/acid-amine-coupling/dcc-coupling-reaction-mechanism-procedure
- BenchChem. (2025). Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU) Precipitation. Retrieved from benchchem.
- Oreate AI Blog. (2025). Understanding the Role of DCC in Chemical Reactions. Retrieved from oreate.com/understanding-the-role-of-dcc-in-chemical-reactions/
- Wonda Science. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Retrieved from wondachem.com/the-role-of-dicyclohexylcarbodiimide-dcc-in-peptide-synthesis.html
-
YouTube. (2013). mechanism of amide formation with DCC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]
-
ChemBK. (2024). N,N-diethyl-2-Cyanoacetamide. Retrieved from [Link]
-
ReactionWeb.io. (2025). Carboxylic Acid + DCC + NH3. Retrieved from [Link]
-
YouTube. (2020). DCC Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N′-Dicyclohexylcarbodiimide. Retrieved from [Link]
- Google Patents. (2008). WO 2008/053304 A2.
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-cyano-N,N-diethylacetamide. Retrieved from [Link]
-
Scribd. (n.d.). Advanced Amide Synthesis Techniques - Carboxylic Acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Quickcompany. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Retrieved from [Link]
-
Justia Patents. (2008). Process For the Preparation of Highly Pure (E) N,N-Diethyl-2-Cyano-3-(3,4-Dihydroxy-5-Nitro Phenyl) Acrylamide (Entacapone). Retrieved from [Link]
- Google Patents. (n.d.). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
Sources
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Application Note: 2-Cyano-N,N-dimethylacetamide in Organic Synthesis
Executive Summary
2-Cyano-N,N-dimethylacetamide (CNA) is a versatile "active methylene" reagent used extensively in the synthesis of pharmacologically active heterocycles and Michael acceptors. Unlike its primary amide counterpart (2-cyanoacetamide), the N,N-dimethyl substitution eliminates the amide's hydrogen-bond donor capability, significantly altering its solubility profile and reactivity.
This guide details the practical application of CNA in Knoevenagel condensations and Guareschi-Thorpe cyclizations . It focuses on the reagent's utility in generating 3-cyano-2-pyridone scaffolds (kinase inhibitor precursors) and substituted acrylamides (COMT inhibitor precursors).
Key Technical Advantages[1]
-
Enhanced Solubility: High solubility in chlorinated solvents (DCM, CHCl₃) and ethers (THF), enabling homogeneous catalysis unlike the primary amide which often requires polar protic solvents.
-
Modulated Reactivity: The dimethyl group provides steric bulk that can influence E/Z selectivity in condensation reactions.
-
Clean Workup: Absence of amide protons reduces aggregation in the solid state, often simplifying purification via recrystallization.
Chemical Profile & Handling
| Property | Specification | Operational Note |
| CAS Number | 7391-40-4 | Verify identity via IR (CN stretch ~2250 cm⁻¹).[1] |
| Formula | MW: 112.13 g/mol | |
| Appearance | White to pale yellow solid | Hygroscopic; store in desiccator. |
| Melting Point | 62–66 °C | Low MP facilitates melt reactions if necessary. |
| pKa (Predicted) | ~10–11 (Active Methylene) | Deprotonatable by weak bases (Piperidine, Et₃N). |
| Solubility | MeOH, DCM, THF, EtOAc | Poor solubility in Hexanes/Water (cold). |
Safety Advisory: While stable, CNA contains a nitrile group. Avoid strong acids at high temperatures to prevent hydrolysis to toxic byproducts. Standard PPE (gloves, goggles, fume hood) is mandatory.
Core Reactivity: The Knoevenagel Condensation[3]
The most frequent application of CNA is the synthesis of
Mechanism of Action
The reaction proceeds via a base-catalyzed deprotonation of the active methylene, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Figure 1: Mechanistic pathway for the base-catalyzed condensation of CNA with aldehydes.
Standard Protocol: Synthesis of Aryl-Acrylamides
Target: Synthesis of (E)-2-cyano-3-(4-nitrophenyl)-N,N-dimethylacrylamide.
Reagents:
-
2-Cyano-N,N-dimethylacetamide (1.0 equiv)
-
4-Nitrobenzaldehyde (1.0 equiv)
-
Piperidine (0.1 equiv) or
-Alanine (0.2 equiv) for acid-sensitive substrates. -
Solvent: Ethanol (Green chemistry) or Toluene (for Dean-Stark water removal).
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g (10 mmol) of CNA and 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 20 mL of anhydrous Ethanol.
-
Catalysis: Add 5 drops of Piperidine.
-
Note: If the aldehyde is liquid and labile, use acetic acid/ammonium acetate buffer instead.
-
-
Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.
-
Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). The product usually fluoresces or absorbs strongly under UV.
-
-
Workup (Precipitation): Cool the reaction mixture to 0 °C in an ice bath. The product should precipitate as a crystalline solid due to the "solubility switch" (the unsaturated product is often less soluble in cold ethanol than the reagents).
-
Purification: Filter the solid. Wash with 10 mL cold ethanol. Recrystallize from Ethanol/DMF if purity is <98%.
Advanced Application: Heterocycle Synthesis (Pyridones)
CNA is a critical building block for 3-cyano-2-pyridones , a scaffold found in cardiotonic agents (e.g., Milrinone analogs) and non-nucleoside reverse transcriptase inhibitors.
The Guareschi-Thorpe Cyclization Strategy
This protocol utilizes a 1,3-dielectrophile (like a diketone or enone) to form a six-membered ring.
Figure 2: Decision matrix for synthesizing 2-pyridones using CNA.
Protocol: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reagents:
-
CNA (10 mmol)
-
Acetylacetone (10 mmol)
-
Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)
Methodology:
-
Preparation: Dissolve 10 mmol of CNA and 10 mmol of acetylacetone in 15 mL of Ethanol.
-
Base Addition: Add KOH (1.1 equiv) dissolved in minimal ethanol dropwise. The reaction is exothermic.
-
Reflux: Heat to reflux for 4 hours. The solution typically turns deep yellow/orange.
-
Cyclization Validation: Monitor the disappearance of the acetylacetone ketone peak via IR or TLC.
-
Isolation:
-
Evaporate 50% of the solvent.
-
Pour the residue into 50 mL ice water.
-
Critical Step: Acidify to pH 3–4 using 10% HCl. The N,N-dimethyl group remains intact, but the pyridone ring protonates and precipitates.
-
-
Yield: Typical yields range from 75–85%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitation (Knoevenagel) | Product too soluble in EtOH. | Add water dropwise to the cold reaction mixture to force precipitation (the "drowning out" method). |
| Low Yield (Pyridone) | Incomplete cyclization. | Switch base to a stronger alkoxide (NaOEt) or increase reflux time. Ensure anhydrous conditions. |
| Oiling Out | Impurities preventing crystallization. | Triturate the oil with cold Diethyl Ether or Hexanes to induce nucleation. |
| Hydrolysis of Nitrile | Acid concentration too high during workup. | Keep acidification mild (pH 3-4). Do not heat after acidification. |
References
-
General Knoevenagel Conditions: Jones, G. "The Knoevenagel Condensation."[3] Organic Reactions, 2011. Link
-
Synthesis of Entacapone Intermediates: "Process for the preparation of 2-cyano-N,N-diethylacetamide intermediate useful in preparation of Entacapone."[2][4] Patent IN200601132, 2008. (Describes the analogous diethyl chemistry transferable to dimethyl). Link
-
Pyridone Synthesis: Misic-Vukovic, M. et al. "Synthesis of 3-cyano-2-pyridones."[5] Journal of the Serbian Chemical Society, 2004. Link
-
Microwave Assisted Synthesis: "Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds." ResearchGate, 2015. Link
-
Reagent Properties: "2-Cyano-N,N-dimethylacetamide CAS 7391-40-4 Data." PubChem, National Library of Medicine. Link
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- 4. 2-Cyano-N,N-diethylacetamide | 26391-06-0 [chemicalbook.com]
- 5. 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 2-Cyano-N,N-dimethylacetamide in the synthesis of entacapone
Executive Summary
This Application Note details the synthetic pathway for Entacapone , a selective catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.[1] The core transformation involves a Knoevenagel condensation between a substituted benzaldehyde and a cyanoacetamide derivative.[2]
CRITICAL TECHNICAL CORRECTION: The user-specified reagent 2-Cyano-N,N-dimethylacetamide yields the N,N-dimethyl analog of Entacapone, which is a structural impurity (often designated as a related substance). The synthesis of the active pharmaceutical ingredient (API) Entacapone strictly requires 2-Cyano-N,N-diethylacetamide .[3]
This guide provides the validated protocol for the N,N-diethyl route to ensure the production of the correct API, while highlighting the specific utility of the dimethyl variant in impurity profiling and analog synthesis.
Chemical Basis & Reaction Mechanism
The synthesis relies on the Knoevenagel condensation, where the active methylene group of the acetamide attacks the carbonyl carbon of the benzaldehyde. The reaction is thermodynamically driven to the conjugated alkene, but stereoselectivity (E vs. Z) is a critical process parameter (CPP).
Reaction Scheme:
-
Precursor: 3,4-Dihydroxy-5-nitrobenzaldehyde (or its 3-ethoxy/methoxy protected variants).
-
Catalyst: Piperidine/Acetic Acid (catalytic buffer system).
Figure 1: Reaction Pathway & Stereoselectivity
Caption: Figure 1. Divergent synthesis pathways. The Diethyl reagent yields Entacapone; the Dimethyl reagent yields a structural analog.
Material Specifications & Reagent Criticality
The choice of acetamide determines the N-alkyl tail of the final drug.
| Reagent | CAS Number | Role | Outcome |
| 2-Cyano-N,N-diethylacetamide | Noted in Patents | Primary Reagent | Entacapone (API) |
| 2-Cyano-N,N-dimethylacetamide | 7325-16-8 | Analog Precursor | N,N-Dimethyl Impurity |
| 3,4-Dihydroxy-5-nitrobenzaldehyde | 116313-85-0 | Electrophile | Core Scaffold |
| Piperidine | 110-89-4 | Base Catalyst | Initiates enolate formation |
Experimental Protocol: Synthesis of Entacapone
Objective: Synthesis of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide.
Phase A: Condensation Reaction
-
Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap (optional) and reflux condenser, dissolve 3,4-dihydroxy-5-nitrobenzaldehyde (10.0 g, 54.6 mmol) in Ethanol (150 mL).
-
Addition: Add 2-Cyano-N,N-diethylacetamide (8.4 g, 60.0 mmol, 1.1 eq). Note: Ensure the diethyl variant is used.
-
Catalysis: Add Piperidine (0.5 mL) and Acetic Acid (1.0 mL). The acid-base buffer prevents side reactions (Cannizzaro) and promotes dehydration.
-
Reflux: Heat the mixture to reflux (78-80 °C). Stir for 6–8 hours.
-
Monitoring: Monitor by HPLC/TLC. The reaction is complete when the aldehyde is <1.0%.
-
-
Isomerization (In-situ): At the end of the reaction, add concentrated HBr or HCl (catalytic amount) and reflux for an additional 1 hour. This converts the kinetic Z-isomer into the thermodynamic E-isomer (Entacapone).
Phase B: Isolation and Work-up
-
Cooling: Cool the reaction mass slowly to 0–5 °C over 2 hours. Rapid cooling traps the Z-isomer.
-
Filtration: Filter the precipitated crude solid.
-
Washing: Wash the cake with cold Ethanol (20 mL) followed by Water (50 mL) to remove residual catalyst and unreacted amide.
-
Drying: Dry under vacuum at 50 °C.
Phase C: Purification (Crystallization)
-
Solvent: Suspend the crude solid in Acetone/Water (80:20) or Isopropanol .
-
Dissolution: Heat to reflux until a clear solution is obtained.
-
Clarification: If necessary, treat with activated carbon (5% w/w) for 15 mins and filter hot.
-
Crystallization: Cool to 25 °C, then chill to 0 °C.
-
Yield: Isolate the pure E-isomer. Typical yield: 75–85%.
Process Control & Impurity Profiling
Controlling the stereochemistry and preventing the formation of the dimethyl analog (if cross-contaminated) is vital.
Figure 2: Impurity Control Workflow
Caption: Figure 2. Quality control workflow emphasizing reagent verification and isomer management.
Analytical Parameters:
-
HPLC Method: C18 Column, Phosphate Buffer (pH 2.5) : Methanol gradient.
-
Retention Times (Relative):
-
Entacapone (E-isomer): 1.00
-
Z-Isomer: ~0.85
-
N,N-Dimethyl Analog: ~0.92 (Critical separation required).
-
Safety & Handling
-
Cyanoacetamides: While less toxic than free cyanides, these release toxic fumes (NOx, CN-) upon thermal decomposition. Handle in a fume hood.
-
Nitrobenzaldehydes: Potential sensitizers. Use gloves and eye protection.
-
Piperidine: Highly flammable and corrosive.
References
-
Orion Corporation. "Process for the preparation of entacapone and intermediates thereof." WO Patent 2008/119793 A1. Accessed October 2023. Link
-
Suven Life Sciences Ltd. "Process for the preparation of highly pure (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide." EP Patent 1945607 A1. Accessed October 2023. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5281081, Entacapone." PubChem. Accessed October 2023. Link
-
Harisha, A. S., et al. "A new synthesis of Entacapone and report on related studies." Journal of Chemical Sciences, vol. 127, no. 10, 2015, pp. 1893–1900. Link
Sources
- 1. WO2008119793A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]
- 2. EP1945607A1 - A process for the preparation of highly pure (e) n,n-diethyl-2-cyano-3-(3,4-dihydroxy- 5-nitro phenyl) acrylamide (entacapone) - Google Patents [patents.google.com]
- 3. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
reduction of the cyano group in 2-Cyano-N,N-dimethylacetamide
Application Note: Chemo-Selective Reduction Strategies for 2-Cyano-N,N-dimethylacetamide
Executive Summary & Strategic Overview
The reduction of 2-Cyano-N,N-dimethylacetamide (CAS: 7391-39-1) presents a classic chemoselectivity challenge in organic synthesis.[1] The molecule contains two reducible functionalities: the nitrile (cyano group) and the amide carbonyl.
-
Target Product: 3-Amino-N,N-dimethylpropanamide (Selective reduction of nitrile).[1]
-
Over-Reduction Product: N,N-Dimethyl-1,3-propanediamine (Global reduction of nitrile and amide).[1]
For pharmaceutical intermediates (e.g., GABA analogs,
Reaction Pathways & Chemoselectivity
The following diagram outlines the divergent pathways based on reagent selection.
Figure 1: Chemoselectivity bifurcation. Path A (Green) yields the amino-amide; Path B (Red) yields the diamine.[1]
Method A: Cobalt(II) Chloride – Sodium Borohydride System
Best for: Laboratory scale (<50g), high selectivity, ambient pressure.[1]
This "in situ" generation of Cobalt Boride (
Mechanism of Action
-
Catalyst Formation: reaction of
with generates a black precipitate of Cobalt Boride ( ) and gas. -
Surface Adsorption: The nitrile coordinates to the cobalt surface.
-
Hydride Transfer: Surface-activated species facilitate hydride transfer from
to the nitrile carbon.
Protocol 1: Selective Reduction Procedure
Reagents:
-
Substrate: 2-Cyano-N,N-dimethylacetamide (10 mmol, 1.12 g)[1]
-
Cobalt(II) Chloride Hexahydrate (
): (20 mmol, 4.76 g) [2.0 equiv][1] -
Sodium Borohydride (
): (100 mmol, 3.78 g) [10.0 equiv][1] -
Solvent: Methanol (MeOH), anhydrous (50 mL)
Step-by-Step Workflow:
-
Solvation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an efficient reflux condenser (or large vent needle), dissolve the Substrate and Cobalt Chloride in Methanol. The solution will appear deep purple/pink.
-
Note: Cool to 0°C in an ice bath. The reaction is exothermic and evolves hydrogen gas.[2]
-
-
Reagent Addition: Add Sodium Borohydride portion-wise over 30–45 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM with 1%
; stain with Ninhydrin for the amine product). -
Quenching: Once the starting material is consumed, cool the flask to 0°C. Carefully add 3N HCl (~20 mL) dropwise to destroy residual borohydride and dissolve the cobalt boride sludge.
-
Safety: Significant foaming will occur.
-
-
Workup (Amine Recovery):
-
Evaporate Methanol under reduced pressure (Rotavap).
-
The aqueous residue (acidic) contains the product as the hydrochloride salt. Wash this acidic layer with Diethyl Ether (
mL) to remove non-basic impurities. -
Basify the aqueous layer to pH >12 using 6N NaOH or conc.
. -
Extract the free amine into Dichloromethane (DCM) (
mL). The product is highly water-soluble; multiple extractions are necessary.
-
-
Isolation: Dry combined organic layers over
, filter, and concentrate to yield the crude amino-amide.
Method B: Raney Nickel Catalytic Hydrogenation
Best for: Scale-up (>50g), industrial application, cleanest impurity profile.[1]
Catalytic hydrogenation over Raney Nickel (Ra-Ni) is the industrial standard. The primary risk is the formation of secondary amines (dimerization) via the condensation of the intermediate imine with the product amine. This is suppressed by the presence of ammonia.[4]
Protocol 2: High-Pressure Hydrogenation
Reagents:
-
Catalyst: Raney Nickel (Active slurry in water/alkali), ~10-20 wt% loading.[1]
-
Solvent: Methanol saturated with Ammonia (
in MeOH). -
Hydrogen Source:
gas cylinder.
Workflow Diagram (DOT):
Figure 2: Operational workflow for Raney Nickel hydrogenation.[1]
Critical Steps:
-
Ammonia Suppression: Dissolve substrate in Methanolic Ammonia (approx 2M to 7M). The excess ammonia shifts the equilibrium away from secondary amine formation.
-
Catalyst Handling: Wash Raney Nickel with MeOH (
) before adding to the reactor to remove water/alkali. NEVER let Ra-Ni dry out; it is pyrophoric.[1] -
Conditions: Pressurize to 50–60 psi
. Agitate vigorously. -
Workup: Filter through a pad of Celite. Rinse the pad with MeOH. Immediately quench the filter cake with water to prevent ignition. Concentrate filtrate to obtain the product.
Comparative Analysis of Methods
| Feature | Method A: CoCl2 / NaBH4 | Method B: Raney Ni / H2 | Method C: LiAlH4 (Warning) |
| Selectivity | Excellent (Nitrile only) | Good (Nitrile favored) | Poor (Reduces Amide & Nitrile) |
| Primary Product | Amino-Amide | Amino-Amide | Diamine |
| Safety Profile | Moderate ( | High Risk (Pyrophoric Ni, Pressurized | High Risk (Pyrophoric, vigorous quench) |
| Equipment | Standard Glassware | Parr Shaker / Autoclave | Standard Glassware |
| Scalability | Low (Exotherms, sludge) | High | Moderate |
| Cost | Low | Low (Catalyst reusable) | Medium |
Troubleshooting & Optimization
-
Problem: Low Yield / Incomplete Reduction.
-
Solution (Method A): Add fresh
and . The catalyst surface deactivates over time (boron coating). -
Solution (Method B): Increase pressure to 100 psi or refresh catalyst.
-
-
Problem: Product is a gel/oil and hard to crystallize.
-
Solution: These amino-amides are often hygroscopic oils.[1] Convert to the Oxalate or Hydrochloride salt for solid isolation. Dissolve crude oil in EtOH and add 1 eq. of oxalic acid or HCl/Dioxane.
-
-
Problem: Presence of Secondary Amine (Dimer).
-
Solution: Increase the concentration of Ammonia in Method B. In Method A, this is rarely observed due to the mechanism.
-
References
-
Satoh, T., et al. "The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions." Tetrahedron Letters, vol. 10, no. 52, 1969, pp. 4555-4558.[1]
-
Osby, J. O., et al. "Reduction of Nitriles to Amines with Cobalt Boride."[1] Journal of the American Chemical Society, vol. 104, 1982.[1][9] (Foundational work on Co/B selectivity).
-
Organic Syntheses. "Catalytic Hydrogenation using Raney Nickel: General Procedures." Org.[3][10] Synth. Coll. Vol. 3, p.181.[1]
-
Common Organic Chemistry. "Reduction of Nitriles to Amines: Common Conditions." (Review of LiAlH4 vs Raney Ni vs Borane).
-
Patent WO1985000605A1. "Process for selective nitrile reduction."[7] (Describes CoCl2/NaBH4 usage for complex molecules).
Sources
- 1. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. 2-Cyano-N,N-dimethylacetamide | C5H8N2O | CID 251143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide - Google Patents [patents.google.com]
- 9. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Analytical Characterization of 2-Cyano-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-N,N-dimethylacetamide, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical characterization to ensure its identity, purity, and quality. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the essential analytical methodologies for this compound. Moving beyond a simple listing of procedures, this guide delves into the rationale behind the selection of specific techniques and experimental parameters, fostering a deeper understanding of the analytical workflow. The protocols outlined herein are designed to be self-validating, incorporating system suitability tests and quality control checks to ensure the generation of reliable and reproducible data, in alignment with the principles of Good Manufacturing Practices (GMP).[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Cyano-N,N-dimethylacetamide is fundamental to the development of robust analytical methods. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | [2] |
| Molecular Weight | 112.13 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 62.0 to 66.0 °C | |
| Boiling Point | 228.8 ± 23.0 °C (Predicted) | [2] |
| Solubility | Soluble in methanol | |
| CAS Number | 7391-40-4 | [3] |
Impurity Profiling: A Proactive Approach to Quality
Impurity profiling is a critical aspect of drug development and manufacturing, aimed at the identification, quantification, and control of impurities in drug substances and products.[1][4][5][6] The synthesis of 2-Cyano-N,N-dimethylacetamide, commonly achieved through the reaction of a cyanoacetate with dimethylamine, can potentially introduce several impurities.[7]
Potential Impurities Include:
-
Starting Materials: Unreacted cyanoacetic acid esters and dimethylamine.
-
By-products: Products of side reactions, which can vary depending on the specific synthetic route.
-
Degradation Products: Compounds formed during storage or processing.
A thorough understanding of the synthetic pathway is paramount in predicting and identifying potential impurities. The analytical methods described in this guide are designed to effectively separate and quantify these impurities, ensuring the final product meets the required quality standards.
Chromatographic Methods for Purity and Assay
Chromatography is the cornerstone of purity assessment and assay determination for 2-Cyano-N,N-dimethylacetamide. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its impurities.
High-Performance Liquid Chromatography (HPLC)
Given the polar nature of 2-Cyano-N,N-dimethylacetamide, reversed-phase HPLC is the recommended technique.[8][9] This method separates compounds based on their hydrophobicity, with more polar compounds eluting earlier from a non-polar stationary phase.[10][11]
Caption: A logical workflow for HPLC method development and analysis.
This protocol is adapted from a method developed for the closely related compound, cyanoacetamide, and is a robust starting point for the analysis of 2-Cyano-N,N-dimethylacetamide.[12]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Column: Agilent ZORBAX Eclipse XDB-CN (4.6 mm x 250 mm, 5 µm) or equivalent.[12] A cyano-bonded phase provides a moderately polar stationary phase suitable for the retention of polar analytes.
-
Mobile Phase:
-
A: Acetonitrile
-
B: Ammonium formate buffer (e.g., 10 mM, pH adjusted to 6.5-7.5)[12]
-
Rationale: The use of a buffer is crucial to maintain a consistent pH and ensure reproducible retention times, especially for ionizable impurities.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A starting condition of low acetonitrile concentration (e.g., 10%) with a gradual increase will elute polar impurities first, followed by the main analyte and then any less polar impurities.
-
Flow Rate: 0.5 mL/min[12]
-
Column Temperature: 40 °C[12]
-
Detection Wavelength: 200 nm[12]
-
Injection Volume: 5 µL[12]
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
To ensure the validity of the analytical results, a system suitability test must be performed before each analytical run. This typically involves injecting a standard solution and evaluating parameters such as:
-
Tailing factor: Should be between 0.8 and 1.5.
-
Theoretical plates: Should be greater than 2000.
-
Relative standard deviation (RSD) of replicate injections: Should be less than 2.0%.
Method validation should be performed in accordance with ICH Q2(R1) guidelines and should include studies on specificity, linearity, range, accuracy, precision, and robustness.[13][14][15][16][17]
Gas Chromatography (GC)
Gas chromatography is a suitable alternative for the analysis of 2-Cyano-N,N-dimethylacetamide, particularly for the quantification of volatile impurities. A GC-MS system provides the added advantage of mass identification of unknown peaks.
Sources
- 1. globalpharmatek.com [globalpharmatek.com]
- 2. N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. biomedres.us [biomedres.us]
- 7. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. quora.com [quora.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography - Google Patents [patents.google.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. youtube.com [youtube.com]
Application Note: Chromatographic Profiling of 2-Cyano-N,N-dimethylacetamide
Method Development for Purity Assay and Impurity Profiling
Abstract & Scope
2-Cyano-N,N-dimethylacetamide (CAS 7391-40-4) is a critical intermediate in the synthesis of pharmaceuticals, notably catechol-O-methyltransferase (COMT) inhibitors like Entacapone, and various solvatochromic dyes.[1] Its structure—containing both a nitrile and a tertiary amide moiety—presents unique analytical challenges: high polarity, potential for thermal degradation, and a high boiling point (~270°C at atm).
This Application Note provides a robust, self-validating framework for the analysis of 2-Cyano-N,N-dimethylacetamide. Unlike generic amide methods, this guide addresses the specific thermal constraints of the cyano-derivative, recommending a mid-polar column strategy (DB-1701) to balance peak shape with thermal stability, avoiding the bleed issues common with PEG/WAX columns at the required elution temperatures.
Chemical Identity & Physicochemical Profile
Understanding the analyte's physical limitations is the first step in method design.
| Property | Value | Analytical Implication |
| Chemical Structure | High polarity; requires deactivated liners to prevent adsorption. | |
| Molecular Weight | 112.13 g/mol | Suitable for GC-MS (m/z 112 parent ion). |
| Boiling Point | ~270°C (atm) / 114°C (4 mmHg) | Critical: Elution requires oven temps >220°C. Standard Wax columns (limit 250°C) are risky. |
| Melting Point | 59–62°C | Solid at room temp; sample preparation requires dissolution (MeOH/DCM). |
| Solubility | Water, MeOH, DCM, THF | Methanol is the preferred solvent for FID; DCM for MS (if avoiding solvent cut delays). |
Method Development Strategy: The "Thermal-Polarity" Paradox
The primary challenge with 2-Cyano-N,N-dimethylacetamide is the "Thermal-Polarity Paradox."
-
Polarity Requirement: The amide and nitrile groups cause severe tailing on non-polar columns (e.g., DB-1/DB-5), suggesting the use of a Polar column (e.g., DB-WAX).
-
Thermal Requirement: The high boiling point necessitates elution temperatures near 250°C. Most WAX columns suffer high bleed or phase degradation at these temperatures.
The Solution: Use a Mid-Polar Cyanopropyl-phenyl phase (DB-1701) . This phase interacts with the nitrile lone pairs to improve peak shape but maintains thermal stability up to 280°C.
Workflow Visualization
Figure 1: Decision matrix for column selection balancing polarity and thermal limits.
Protocol A: Purity Assay (GC-FID)
Objective: Quantitative determination of 2-Cyano-N,N-dimethylacetamide purity (>98%) and detection of high-boiling synthesis byproducts.
Instrument Configuration
-
System: Agilent 7890/8890 or equivalent GC-FID.
-
Inlet: Split/Splitless (S/SL).
-
Liner: Ultra-Inert Split Liner with glass wool (deactivated). Crucial: Active sites in the liner will cause irreversible adsorption of the amide.
-
-
Detector: Flame Ionization Detector (FID) @ 300°C.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | DB-1701 (30 m × 0.32 mm × 1.0 µm) | Mid-polarity for peak symmetry; thick film (1.0 µm) increases load capacity. |
| Carrier Gas | Helium @ 2.0 mL/min (Constant Flow) | Higher flow speeds up elution of high BP compounds. |
| Inlet Temp | 250°C | Sufficient for volatilization without inducing thermal cracking. |
| Injection | 1.0 µL, Split 20:1 | Prevents column overload. |
| Oven Program | 80°C (hold 1 min) → 15°C/min → 260°C (hold 10 min) | Gradual ramp separates volatile solvents from the main peak. |
Sample Preparation[2][3][4][5][6]
-
Stock Solution: Weigh 50 mg of sample into a 50 mL volumetric flask.
-
Solvent: Dissolve in HPLC-grade Methanol . (Methanol minimizes interaction between the amide and glass surfaces).
-
Sonicate: 5 minutes to ensure complete dissolution.
-
Filter: 0.45 µm PTFE syringe filter into an amber GC vial.
Protocol B: Trace Impurity Profiling (GC-MS)
Objective: Identification of synthesis precursors (Dimethylamine, Ethyl Cyanoacetate) and degradation products.
Instrument Configuration
-
System: GC-MS (Single Quadrupole).
-
Source Temp: 230°C.
-
Transfer Line: 280°C.
-
Scan Range: 35–300 amu.
Chromatographic Conditions (Modified)
-
Column: DB-624 (30 m × 0.25 mm × 1.4 µm) or DB-1701 .
-
Note: DB-624 is preferred if volatile precursors (Dimethylamine) are the primary concern.
-
-
Oven Program: 40°C (hold 3 min) → 10°C/min → 260°C (hold 5 min).
Key Impurities to Monitor
| Impurity | Source | Retention Behavior |
| Dimethylamine | Reagent | Very early eluter (requires low initial temp). |
| Ethyl Cyanoacetate | Reagent | Elutes before main peak. |
| 2-Cyanopyridine | Degradation | Degradant formed via reaction with HCl/Heat [1]. |
Validation & System Suitability
To ensure the method is "self-validating," every sequence must include these checks:
-
Tailing Factor (Tf): Must be < 1.5 for the main peak.
-
Troubleshooting: If Tf > 1.5, replace the inlet liner or trim 10cm from the column head.
-
-
Resolution (Rs): Rs > 2.0 between 2-Cyano-N,N-dimethylacetamide and any nearest impurity.
-
Thermal Stability Check: Inject the standard at inlet temperatures of 230°C, 250°C, and 270°C. If the area count drops or new peaks appear at 270°C, the molecule is degrading; lower the inlet temp.
System Suitability Workflow
Figure 2: Routine System Suitability logic flow.
Troubleshooting Guide
Issue: "Ghost Peaks" or Carryover
-
Cause: The high boiling point of the amide leads to condensation in the split vent or cool spots in the inlet.
-
Fix: Ensure the split vent trap is clean. Perform a "blank" injection with a high-temperature bake-out (280°C column) after every high-concentration injection.
Issue: Non-Linear Response
-
Cause: Active sites in the liner adsorbing the analyte at low concentrations.
-
Fix: Switch to "Ultra Inert" wool liners. Deactivation is non-negotiable for cyanoacetamides.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide. Retrieved January 30, 2026, from [Link]
-
Shimadzu. (2021). Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS. Application News. Retrieved January 30, 2026, from [Link]
Sources
Application Note: Laboratory Scale Synthesis of 2-Cyano-N,N-dimethylacetamide
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 2-Cyano-N,N-dimethylacetamide , a critical "active methylene" intermediate used in the Knoevenagel condensation for the production of substituted pyridones and pharmaceutical heterocycles.[1]
While various routes exist (e.g., acid chloride coupling), this guide prioritizes the direct aminolysis of ethyl cyanoacetate using anhydrous dimethylamine. This route is selected for its superior atom economy, absence of unstable intermediates (like cyanoacetyl chloride), and simplified workup. The protocol is designed for a 100 mmol scale , yielding a product suitable for immediate downstream applications without extensive chromatographic purification.
Strategic Route Selection
Comparative Analysis
Three primary pathways were evaluated for laboratory implementation:
| Route | Precursors | Pros | Cons | Verdict |
| A. Aminolysis | Ethyl Cyanoacetate + Dimethylamine | High yield (>90%), atom economical, no coupling reagents.[1] | Requires handling of volatile amine; exothermic.[1][2] | Selected |
| B. DCC Coupling | Cyanoacetic Acid + Dimethylamine + DCC | Mild conditions.[1] | Poor atom economy (DCC urea byproduct); difficult purification.[1] | Rejected |
| C. Acid Chloride | Cyanoacetyl Chloride + Dimethylamine | Fast reaction.[1] | Precursor is unstable/polymerizes; hazardous HCl gas evolution.[1] | Rejected |
Selected Methodology: Direct Aminolysis
We utilize a nucleophilic acyl substitution where dimethylamine (DMA) acts as the nucleophile attacking the ester carbonyl of ethyl cyanoacetate.[1]
Reaction Scheme:
Rationale for Solvent Choice (Toluene): Unlike aqueous or alcoholic solvents, Toluene allows for the precipitation of the polar product upon cooling, facilitating isolation via filtration (crystallization-induced purification) rather than energy-intensive distillation.[1]
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting.[1] The reaction proceeds via a tetrahedral intermediate .[1][2]
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the ester.[1]
-
Intermediate Stabilization: A tetrahedral intermediate forms.[1]
-
Elimination: The ethoxide group is a better leaving group than the amide nitrogen (due to basicity and resonance stabilization of the resulting amide), driving the collapse of the intermediate.[1]
-
Proton Transfer: The expelled ethoxide deprotonates the ammonium species (or solvent mediates proton transfer) to form ethanol.[1]
Visualization: Reaction Mechanism[1][2][3]
Figure 1: Mechanistic flow of the aminolysis reaction.[1] The formation of the amide bond is thermodynamically driven.[1]
Material Safety & Handling (Critical)
-
Dimethylamine (DMA): Boiling point is 7°C. It is a gas at room temperature.[1]
-
Ethyl Cyanoacetate: Combustible liquid.[1] Irritant.
-
Reaction Profile: Highly exothermic. Cooling is mandatory during addition to prevent runaway side reactions (polymerization of active methylene).[1]
Experimental Protocol
Reagents & Equipment
-
Ethyl Cyanoacetate: 11.3 g (100 mmol)[1]
-
Dimethylamine (2.0 M in THF): 60 mL (120 mmol, 1.2 eq) — Excess ensures complete conversion.[1]
-
Solvent: Toluene (Dry, 50 mL)
-
Equipment: 250 mL 3-neck Round Bottom Flask (RBF), addition funnel, reflux condenser, N2 inlet, ice-water bath.
Step-by-Step Methodology
Phase 1: Setup and Addition (Reaction Initiation)[1]
-
System Inertion: Flame-dry the RBF and flush with Nitrogen.
-
Charge Precursor: Add Ethyl Cyanoacetate (11.3 g) and Toluene (50 mL) to the flask. Stir to dissolve.
-
Thermal Control: Submerge the flask in an ice-water bath. Cool internal temperature to 0–5°C .
-
Controlled Addition: Charge the addition funnel with Dimethylamine solution . Add dropwise over 30 minutes .
Phase 2: Reaction Propagation[1][2]
-
Room Temperature Stir: Remove the ice bath. Allow the mixture to warm to 20–25°C and stir for 2 hours .
-
Thermal Drive (Optional but Recommended): Heat the mixture to 50°C for 30 minutes.
-
Why? This ensures consumption of the sterically hindered ester and drives off the ethanol byproduct, shifting equilibrium forward.
-
Phase 3: Workup & Isolation[1]
-
Concentration: The product, 2-Cyano-N,N-dimethylacetamide, has a melting point of approx. 59–62°C (solid) or exists as a viscous oil if supercooled.[1]
-
Solvent Swap (If Oil Forms): Evaporate the THF/Toluene mixture under reduced pressure (Rotavap). You will obtain a viscous orange/yellow oil.[1]
-
Crystallization:
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.[1]
Process Analytical Technology (PAT) & QC
Verify the product identity using the following parameters. The disappearance of the ester peak in IR and NMR is the primary completion indicator.[1]
| Parameter | Specification | Diagnostic Signal |
| Physical State | Solid (low melting) or Viscous Oil | White to pale yellow.[1] |
| Melting Point | 59–62°C | Sharp range indicates high purity.[1] |
| IR Spectroscopy | Nitrile stretch | 2260 cm⁻¹ (CN stretch).[1] |
| IR Spectroscopy | Carbonyl stretch | 1650 cm⁻¹ (Amide C=O); Ester peak at 1740 cm⁻¹ should be absent . |
| 1H NMR (CDCl3) | N-Methyl groups | Two singlets at δ 3.0 and 3.2 ppm (due to restricted rotation of amide bond).[1] |
| 1H NMR (CDCl3) | Active Methylene | Singlet at δ 3.5–3.6 ppm (CH₂).[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Loss of Dimethylamine (volatility).[1] | Use a closed system or a slight excess (1.5 eq) of amine.[1] Ensure condenser is efficient. |
| Product is an Oil | Impurities or supercooling.[1] | The product is naturally low-melting.[1] Seed with a crystal if available, or scratch the glass at -20°C. High vacuum drying helps remove solvent traces preventing solidification.[1] |
| Red/Brown Color | Polymerization of cyanoacetate.[1][2] | Reaction temperature was too high during addition. Maintain strict <10°C during amine addition.[1] |
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide. Retrieved from [Link]
-
Google Patents. (2014).[1] CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.[1][3] Retrieved from
-
Organic Syntheses. (1930).[1] Cyanoacetamide (General Aminolysis Protocol). Org. Synth. 10, 14. Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
distillation techniques for purifying 2-Cyano-N,N-dimethylacetamide
[1][2]
CAS: 7391-40-4 | Formula:
Executive Summary
Purifying 2-Cyano-N,N-dimethylacetamide presents a specific thermodynamic challenge often overlooked in standard protocols: phase transition management .[3][1] While often described as a liquid in crude synthesis reports, the pure compound is a low-melting solid (MP: 59–62 °C) [1].[3][1]
Standard water-cooled distillation setups will result in catastrophic condenser clogging ("freezing out").[3][1] This guide details a Short-Path Vacuum Distillation protocol modified for low-melting solids, prioritizing thermal stability and flow assurance.
Phase 1: Feasibility & Pre-Distillation Assessment[2]
Q: Should I distill or recrystallize my crude material? A: This depends on your impurity profile.
-
Scenario A (High Solvent/Volatile Load): If your crude contains significant residual dimethylamine or reaction solvents (e.g., Toluene, DMF), distillation is required to strip these volatiles.[3][1]
-
Scenario B (Non-Volatile Tars/Salts): If the crude is dark/viscous but solvent-free, recrystallization (e.g., from Ethyl Acetate/Hexane or Toluene) is safer and often yields higher purity without thermal stress.[3]
-
Recommendation: Perform a "Flash Distillation" (rapid, low-efficiency) to remove volatiles, followed by recrystallization for final polishing.[3][1]
Q: What are the critical safety hazards before I start? A:
-
Thermal Decomposition: Cyanoacetamides can release Hydrogen Cyanide (HCN) and Nitrogen Oxides (
) if overheated (>180 °C) [2].[3][1] Never distill to dryness.[3][1] -
Polymerization: Prolonged heating can induce self-condensation.[3][1] Keep residence time short.
Phase 2: Distillation Configuration & Parameters
Q: My condenser keeps clogging. How do I prevent this? A: This is the most common failure mode.[3][1] Because the melting point is ~60 °C, standard tap water (15–20 °C) will freeze the distillate instantly inside the condenser.[3]
Corrective Setup:
-
Condenser Fluid: Use a recirculating chiller set to 50–55 °C (warm water) or use an Air Condenser (Vigreux column used as an outlet) if high vacuum is applied.[3][1]
-
Heat Gun: Keep a heat gun nearby to melt localized blockages at the receiver adapter.[3][1]
-
Short Path: Use a short-path distillation head to minimize the distance the vapor travels, reducing the chance of solidification before the receiver.[3]
Q: What pressure and temperature settings should I target? A: You must distill under high vacuum to keep the pot temperature below the decomposition threshold.
| Parameter | Target Range | Rationale |
| Vacuum Pressure | < 1.0 mmHg (Torr) | Essential to lower BP below 130 °C. |
| Vapor Temperature (BP) | 100 – 115 °C | Estimated based on diethyl analog (114°C @ 4mmHg) [3].[1] |
| Oil Bath Temperature | 130 – 145 °C | Maintain |
| Condenser Temp | 50 – 55 °C | Just below MP to allow slow solidification in receiver, not condenser.[3][1] |
Phase 3: Visualizing the Workflow
The following diagram outlines the decision logic and process flow for purifying this compound, specifically addressing the phase transition risks.
Figure 1: Purification logic flow emphasizing the specific handling of liquid vs. solid crude states.
Phase 4: Troubleshooting Common Failure Modes
Issue 1: "The distillate is yellow/orange."
Issue 2: "No distillate is collecting, but the flask is boiling."
-
Cause: "Cold Wall" condensation.[3][1] The vapor is condensing on the upper walls of the flask or the distillation head before reaching the condenser because the ambient air is too cool relative to the vapor stream.
-
Fix: Insulate the distillation head and the upper half of the boiling flask with aluminum foil or glass wool.[3] This drives the vapor front over into the condenser.[1]
Issue 3: "The product solidified in the vacuum adapter and broke the glass."
-
Fix: Use a heat gun to gently warm the adapter before the distillate reaches it.[1] Do not allow the product to bridge the gap between the condenser and the receiver.[3]
References
Technical Support Center: Synthesis and Purification of 2-Cyano-N,N-dimethylacetamide
Welcome to the technical support guide for the synthesis and purification of 2-Cyano-N,N-dimethylacetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, evidence-based solutions to ensure the highest purity of your final product.
Introduction to the Synthesis
2-Cyano-N,N-dimethylacetamide is a valuable building block in organic synthesis. Its preparation commonly involves two primary routes: the coupling of cyanoacetic acid with dimethylamine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), or the aminolysis of an alkyl cyanoacetate (typically ethyl cyanoacetate) with dimethylamine. While seemingly straightforward, both methods can present challenges related to side reactions and the removal of impurities. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-Cyano-N,N-dimethylacetamide?
A1: The impurity profile largely depends on the synthetic route chosen.
-
DCC Coupling Route (Cyanoacetic Acid + Dimethylamine):
-
N,N'-Dicyclohexylurea (DCU): This is the byproduct of DCC and is notoriously insoluble in many organic solvents.
-
N-Acylurea: A common side product resulting from the rearrangement of the O-acylisourea intermediate.[1] This impurity can be challenging to remove due to its similar polarity to the desired product.
-
Unreacted Cyanoacetic Acid: Can remain if the reaction does not go to completion.
-
Residual DCC: Highly reactive and should be quenched and removed.
-
-
Ethyl Cyanoacetate Route (Ethyl Cyanoacetate + Dimethylamine):
-
Unreacted Ethyl Cyanoacetate: A common impurity if the reaction is incomplete.
-
Ethanol: The byproduct of the aminolysis reaction.
-
Unreacted Dimethylamine: Can remain as a volatile impurity.
-
N,N-dimethylacetamide (DMAC): Can sometimes be used as a solvent or be present as an impurity in starting materials. Its high boiling point can make it difficult to remove.
-
Q2: My final product is a yellow oil, but I expected a white solid. What could be the cause?
A2: 2-Cyano-N,N-dimethylacetamide is a white crystalline solid at room temperature, with a melting point of approximately 59-62 °C.[2] If your product is an oil, it is likely due to the presence of impurities that are depressing the melting point. Common culprits include residual solvents (like ethanol or DMAC) or byproducts from the reaction. In some cases, even small amounts of N-acylurea can lead to an oily product. It is also possible that some degradation has occurred if the reaction was overheated.
Q3: How can I effectively remove the N,N'-dicyclohexylurea (DCU) byproduct?
A3: DCU is largely insoluble in many common organic solvents, which facilitates its removal.[3] The most effective method is filtration. After the reaction is complete, the mixture can be cooled, often to 0-4 °C, to maximize the precipitation of DCU.[4] The solid DCU is then removed by filtration. For residual amounts, dissolving the crude product in a minimal amount of a solvent in which the desired product is soluble but DCU is not (like diethyl ether or acetonitrile) and then filtering can be effective.[4][5]
Q4: What analytical techniques are recommended for assessing the purity of 2-Cyano-N,N-dimethylacetamide?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an excellent method for quantifying the main product and detecting polar and non-polar impurities. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is a good starting point.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents and unreacted starting materials. The mass spectrum of 2-Cyano-N,N-dimethylacetamide will show characteristic fragmentation patterns that can confirm its identity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (59-62 °C) is a good indicator of high purity.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of 2-Cyano-N,N-dimethylacetamide.
Problem 1: Low Yield in DCC Coupling Reaction
| Potential Cause | Explanation | Suggested Solution |
| Incomplete reaction | The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low. | Monitor the reaction by TLC or HPLC to ensure the consumption of starting materials. If the reaction has stalled, consider extending the reaction time or allowing it to warm to room temperature if performed at 0 °C. |
| Formation of N-acylurea | The highly reactive O-acylisourea intermediate can rearrange to form an unreactive N-acylurea, which lowers the yield of the desired amide.[1] | The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), can intercept the O-acylisourea intermediate to form a more stable active ester, minimizing the formation of N-acylurea.[1][9] |
| Hydrolysis of DCC | DCC is sensitive to moisture and can be hydrolyzed to DCU, rendering it inactive as a coupling agent. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality of reagents | Impurities in the starting materials or solvents can interfere with the reaction. | Use high-purity, anhydrous reagents and solvents. |
Problem 2: Persistent Impurities After Initial Purification
| Impurity | Identification | Troubleshooting Protocol |
| N,N'-Dicyclohexylurea (DCU) | Appears as a white solid, often visible in the crude product. Can be detected by NMR. | Protocol: Enhanced DCU Removal. 1. Concentrate the crude reaction mixture. 2. Redissolve the residue in a minimal amount of a solvent in which the product is soluble but DCU has low solubility (e.g., cold diethyl ether or acetonitrile).[4] 3. Stir the slurry at a low temperature (0-4 °C) for 30 minutes.[4] 4. Filter the mixture through a fine-porosity filter to remove the precipitated DCU. 5. Wash the filter cake with a small amount of the cold solvent.[4] 6. If DCU persists, an acidic wash (e.g., with 1M HCl) can sometimes help by protonating any basic impurities that may be co-precipitating with the DCU, though care must be taken to avoid hydrolysis of the desired product.[5] |
| N-Acylurea | Often has a similar polarity to the product, making it difficult to separate by standard chromatography. Can be identified by NMR and MS. | Protocol: Recrystallization. 1. Select a suitable solvent system. For polar amides, mixtures such as ethanol/water, diethyl ether/methanol, or n-hexane/acetone can be effective.[10][11] 2. Dissolve the impure product in a minimum amount of the hot "good" solvent (in which it is more soluble). 3. Slowly add the hot "bad" solvent (in which it is less soluble) until the solution becomes slightly cloudy.[12] 4. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. 5. Collect the crystals by filtration and wash with a small amount of the cold solvent mixture. |
| Unreacted Ethyl Cyanoacetate | Can be detected by GC-MS or NMR. | Protocol: Aqueous Wash. 1. Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane. 2. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to deprotonate and extract any remaining acidic starting material. 3. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. |
| N,N-dimethylacetamide (DMAC) | High boiling point (165 °C) makes it difficult to remove by standard rotary evaporation.[13] Can be detected by GC-MS. | Protocol: High-Vacuum Distillation or Azeotropic Removal. 1. If the product is thermally stable, distillation under high vacuum can be effective. 2. Alternatively, azeotropic removal with a solvent like toluene can be attempted. Dissolve the product in toluene and distill off the toluene-DMAC azeotrope. Repeat several times. |
Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC
This protocol provides a general starting point for the analysis of 2-Cyano-N,N-dimethylacetamide. Method optimization may be required.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Protocol 2: Recrystallization of 2-Cyano-N,N-dimethylacetamide
-
Solvent System Selection: Start by testing the solubility of your crude product in various solvents. Good solvent pairs for amides include ethanol-water and acetone-hexane.[10][14]
-
Procedure:
-
Place the crude 2-Cyano-N,N-dimethylacetamide in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., ethanol or acetone) to dissolve the solid completely.
-
While the solution is still hot, add the "bad" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Visualizations
Synthesis and Impurity Formation Workflow
Caption: General synthesis and purification workflow for 2-Cyano-N,N-dimethylacetamide.
Troubleshooting Decision Tree for Impurities
Caption: Decision tree for troubleshooting common impurities.
References
-
SIELC Technologies. (n.d.). Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kumar, L., & Mittal, A. (2022). Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug. Semantic Scholar. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-CYANO-N,N-DIMETHYLACETAMIDE. Retrieved from [Link]
-
Shimadzu. (n.d.). Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM). Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Retrieved from [Link]
-
Fadda, A. A., et al. (2025, August 5). 2-Cyanoacetamide. ResearchGate. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]
- Google Patents. (n.d.). CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
-
National Center for Biotechnology Information. (n.d.). 2-Cyano-N,N-dimethylacetamide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]
-
PubMed. (n.d.). Reinvestigation of the Reactions of Carbodiimides With Alkoxycarbonylamino Acid Symmetrical Anhydrides. Isolation of Two N-acylureas. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2008, January 1). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]
-
ResearchGate. (2019, April 1). How can I dry N,N- Dimethylacetamide solvent ?. Retrieved from [Link]
-
Reddit. (n.d.). amide coupling help. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
PubMed. (2016, September 5). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
PubMed Central. (n.d.). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
The Catalyst Review. (2023, November 2). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ResearchGate. (2013, April 23). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids?. Retrieved from [Link]
-
ResearchGate. (n.d.). Undesired formation of N-protected dipeptides during the protection reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
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- 6. Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 8. 2-Cyano-N,N-dimethylacetamide | C5H8N2O | CID 251143 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
optimizing reaction conditions for 2-Cyano-N,N-dimethylacetamide synthesis
Introduction: The Technical Challenge
The synthesis of 2-Cyano-N,N-dimethylacetamide is a critical step in the production of pharmaceutical intermediates (e.g., for substituted pyridones or dyes). While the chemistry appears straightforward—aminolysis of an activated ester—the presence of the active methylene group (
This guide provides an optimized protocol and a troubleshooting matrix based on the Ethyl Cyanoacetate + Dimethylamine route, which is the industry standard for high-purity applications.
Module 1: Optimized Experimental Protocol
Objective: Maximize yield (>90%) and minimize color impurities using a self-validating precipitation method.
The "Gold Standard" Anhydrous Route
Rationale: Using an anhydrous aromatic solvent (Toluene) allows the product to crystallize out upon cooling while keeping unreacted ester and by-products in solution. This avoids difficult aqueous workups.
Reagents:
-
Ethyl Cyanoacetate (1.0 equiv)[1]
-
Dimethylamine (DMA), anhydrous gas or 2M solution in THF/Toluene (1.2 – 1.5 equiv)[1]
-
Solvent: Toluene (Dry)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a gas inlet tube (if using gas) or dropping funnel (if using solution). Flush with
. -
Charging: Charge Ethyl Cyanoacetate and Toluene (5-7 volumes relative to ester). Cool the system to 0–5°C .
-
Expert Insight: Cooling is mandatory. The aminolysis reaction is exothermic. Uncontrolled heat leads to nitrile hydrolysis or "tar" formation on the active methylene.
-
-
Addition:
-
If Gas: Bubble DMA slowly. Maintain internal temp <15°C.
-
If Solution: Add dropwise over 1-2 hours.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–6 hours.
-
Monitoring: Check via TLC (EtOAc:Hexane 1:1) or GC.[2] The ester spot should disappear.
-
-
Thermal Finish (Critical): Heat the mixture to reflux (approx. 110°C) for 30–60 minutes.
-
Why? This drives the reaction to completion and ensures any intermediate tetrahedral complexes collapse to the amide.
-
-
Crystallization: Cool slowly to -10°C to 0°C and hold for 2 hours. The product will precipitate as a white/off-white solid.
-
Isolation: Filter under suction. Wash the cake with cold Toluene. Dry under vacuum at 45°C.
Workflow Visualization
Caption: Step-by-step workflow for the anhydrous synthesis of 2-Cyano-N,N-dimethylacetamide.
Module 2: Troubleshooting & Optimization (Q&A)
Category A: Yield & Kinetics[1]
Q: My reaction stalls at 70-80% conversion. Adding more amine doesn't help. Why? A: This is often a volatility issue . Dimethylamine (b.p. 7°C) escapes the reaction mixture before reacting, especially if the exotherm isn't controlled.
-
Fix: Use a sealed pressure tube or autoclave if possible. If working at atmospheric pressure, ensure your condenser is efficient (use a dry ice/acetone trap) and maintain the temperature below 20°C during the addition phase.
Q: Why do you recommend Toluene over Methanol? A: While Methanol is a good solvent for the reagents, it is too good a solvent for the product.
-
Toluene: The product is insoluble in cold toluene, allowing for easy filtration (high recovery).
-
Methanol: You must evaporate the solvent to recover the product, which concentrates impurities and results in a colored "oil" that is difficult to crystallize.
Category B: Purity & Coloration[1]
Q: The product is yellow or brown instead of white. How do I fix this? A: Coloration typically comes from the oxidation of the active methylene group or trace metal contamination.
-
Immediate Fix: Recrystallize from Ethanol or Isopropanol . If the color persists, dissolve in hot ethanol, treat with activated charcoal (5 wt%), filter hot, and cool.
-
Prevention: Ensure strict
purging. The active methylene proton is acidic ( ) and susceptible to oxidative coupling in air, especially at high pH (excess amine).
Q: I see a side-product with a different melting point. What is it? A: The most common impurity is Malonamide derivatives.
-
Mechanism: If water is present (even traces in the amine), the nitrile group (
) can hydrolyze to a primary amide ( ). -
Solution: Switch to anhydrous DMA gas or dry the DMA/THF solution over molecular sieves before use.
Module 3: Data & Specifications[1][3][4][5][6]
Solvent Selection Guide
| Solvent | Solubility of Reactants | Solubility of Product (Cold) | Recovery Method | Purity Risk |
| Toluene | High | Very Low | Filtration | Low (Best) |
| Methanol | High | High | Evaporation | High (Oils) |
| THF | High | Moderate | Evaporation | Moderate |
| Water | Immiscible (Ester) | High | Extraction | High (Hydrolysis) |
Troubleshooting Logic Tree
Caption: Decision matrix for troubleshooting common synthesis failures.
FAQ: Advanced Implementation
Q: Can I use aqueous Dimethylamine (40%)? A: Yes, but it is not recommended for high purity.
-
Protocol Adjustment: If you must use aqueous DMA, the reaction will be biphasic (unless you use MeOH). The water will promote nitrile hydrolysis. You will need to extract the product with organic solvent (DCM) and dry heavily with
before evaporation. Yields are typically 10-15% lower than the anhydrous route.
Q: Is the reaction scalable to Kilo-lab? A: Yes. The Toluene process is highly scalable because it relies on filtration rather than distillation.
-
Safety Note: On a large scale, the exotherm during amine addition is significant. Ensure the reactor has adequate jacket cooling capacity to keep the internal temperature below 20°C.
Q: How do I store the final product? A: Store in a tightly sealed container, away from light and moisture. The active methylene group makes it slightly hygroscopic and light-sensitive over long periods.
References
-
Patent: Improved synthesis process for N,N-dimethylcyanoacetamide. CN103787917A. (Describes the aromatic hydrocarbon solvent method for high purity).
-
Organic Syntheses: Cyanoacetamide (General procedure for aminolysis of cyanoacetates). Org.[3][4][5] Synth. 1928, 8, 52; Coll. Vol. 1, p.179.
-
Review: Ghozlan, S. A. S., et al. Synthesis and synthetic applications of cyanoacetamides.[4][6] Arkivoc 2020, part i, 1-56. (Overview of reactivity and derivatives).
-
Database: 2-Cyano-N,N-dimethylacetamide Compound Summary. PubChem CID 82352.
Sources
- 1. CN101245034B - Technique for synthesizing ethyl cyanoacetate with interesterification method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: 2-Cyano-N,N-dimethylacetamide Reactions
Welcome to the technical support center for 2-Cyano-N,N-dimethylacetamide. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting for common issues encountered during the synthesis and application of this versatile chemical intermediate. Our focus is on providing practical, causality-driven solutions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Synthesis & Purity Issues
Question 1: My synthesis of 2-Cyano-N,N-dimethylacetamide from an alkyl cyanoacetate and dimethylamine is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yield in this amidation reaction is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The reaction involves the nucleophilic attack of dimethylamine on the ester carbonyl of the cyanoacetate, followed by the elimination of an alcohol. Several factors must be precisely controlled for high conversion.
Causality & Troubleshooting Steps:
-
Reagent Quality (Water Content): The presence of water is highly detrimental. Dimethylamine is often supplied as an aqueous solution, and any water introduced can hydrolyze the starting ester or the product amide, especially if reaction temperatures are elevated.[1] Furthermore, if a strong base like sodium ethoxide is used as a catalyst, it will be quenched by water.
-
Solution: Use anhydrous dimethylamine, either from a cylinder of compressed gas or by drying a solution. A Chinese patent highlights a high-yield (99%) process that involves bubbling dry dimethylamine gas through the reaction mixture.[2] If using an aqueous solution is unavoidable, azeotropic removal of water may be necessary, though this can prolong the process and increase energy consumption.[2]
-
-
Reaction Temperature: Temperature control is critical. While heat can accelerate the reaction, excessive temperatures can lead to side reactions and degradation. Conversely, some high-yield procedures require precise low-temperature control, especially during reagent addition, followed by a reflux period.
-
Solution: Implement a staged temperature profile. A patented process involves introducing dry dimethylamine gas at -10 to 0°C over 2-8 hours, followed by heating to reflux for 1 hour.[2] This initial low temperature likely controls the exothermic reaction and minimizes side products, while the subsequent reflux drives the reaction to completion.
-
-
Catalyst/Base Choice: While the reaction can proceed without a catalyst, it is often slow. A base is typically used to facilitate the reaction.
-
Solution: Sodium ethoxide is a common catalyst, used for reactions at room temperature, though these may require extended reaction times (e.g., 3 days).[2] The choice of base and solvent system is interdependent; ensure they are compatible and that the base is sufficiently strong to deprotonate the nucleophile without causing unwanted side reactions.
-
-
Reaction Time & Monitoring: Insufficient reaction time will result in incomplete conversion.
-
Solution: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR). Some protocols with strong bases at low temperatures are complete within hours[2], while others at room temperature may take several days.[2] Continue the reaction until the limiting reagent is consumed.
-
Below is a troubleshooting workflow to address low yield:
Question 2: My final product is a brown oil instead of a solid, and purification by recrystallization is failing. What are the likely impurities and what purification strategy should I use?
Answer: The appearance of a brown oil suggests the presence of impurities that are depressing the melting point and interfering with crystal lattice formation. These can include unreacted starting materials, solvent residues, and byproducts from side reactions.
Common Impurities & Their Causal Relationship:
-
Unreacted Dimethylamine: Being a volatile base, it can be a persistent impurity if not properly removed.
-
Residual Solvent: High-boiling point solvents like toluene or DMAc can be difficult to remove without high vacuum.[1][3]
-
Hydrolysis Products: If water was present, cyanoacetic acid or N,N-dimethylmalonamic acid could form.
-
Thermal Degradation Products: Excessive heat during reaction or workup can lead to polymerization or decomposition, often resulting in coloration.
A Self-Validating Purification Protocol:
A robust purification strategy involves a multi-step process that targets different types of impurities based on their chemical properties.
-
Acidic Wash (Workup): Before any other purification, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash this organic layer with a dilute acid solution, such as 10% hydrochloric acid.[4]
-
Causality: This step protonates basic impurities like residual dimethylamine, forming a salt that is soluble in the aqueous layer and thus easily removed.
-
-
Water Wash: Subsequently, wash the organic layer with water and then with brine (saturated NaCl solution).
-
Causality: The water wash removes any remaining acid, while the brine wash helps to break any emulsions and begins the drying process by drawing water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Causality: This step removes residual water, which can inhibit crystallization. Careful solvent removal is key to preventing bumping and product loss.
-
-
Purification Method Selection:
-
Recrystallization: If an oil persists, it may be due to an incorrect solvent system. A common and effective system is a mixture of ethyl acetate and a non-polar solvent like n-hexane.[5] The goal is to find a system where the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution.
-
Distillation: 2-Cyano-N,N-dimethylacetamide has a relatively high boiling point (e.g., 114°C at 4 mmHg).[4] If recrystallization fails, vacuum distillation can be an excellent method for separating it from non-volatile or polymeric impurities.
-
Chromatography: While less common for bulk purification, column chromatography can be used for smaller scales or to isolate a highly pure sample for analytical purposes.
-
Reactivity & Handling
Question 3: I am using 2-Cyano-N,N-dimethylacetamide as a reactant in a condensation reaction, but the reaction is not proceeding. What could be the issue?
Answer: 2-Cyano-N,N-dimethylacetamide is valued for its activated methylene group (-CH₂-) positioned between the electron-withdrawing cyano (-CN) and amide (-C(O)N(CH₃)₂) groups. For it to participate in condensation reactions (e.g., Knoevenagel or Gewald reactions), this methylene group must be deprotonated by a base to form a nucleophilic carbanion.[6][7] Failure to react often points to an issue with this activation step.
Causality & Troubleshooting:
-
Base Strength and Stoichiometry: The acidity (pKa) of the methylene protons must be considered. The base you choose must be strong enough to deprotonate it effectively.
-
Solution: For simple condensations, organic bases like piperidine or triethylamine may suffice. However, for more difficult reactions or complete deprotonation, a stronger, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide is often required.[5] Ensure you are using at least a stoichiometric amount of base relative to the cyanoacetamide.
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing the intermediate carbanion and solvating the base.
-
Solution: Aprotic polar solvents like THF, DMF, or DMSO are generally preferred as they do not have acidic protons that can quench the carbanion. Using protic solvents like ethanol can work, but may require a stronger base or be less efficient.
-
-
Steric Hindrance: The electrophile you are reacting with may be too sterically hindered, preventing the cyanoacetamide carbanion from attacking.
-
Solution: If possible, consider a less hindered electrophile. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier, but this must be balanced against the risk of side reactions.
-
Below is a diagram illustrating the activation and subsequent reaction pathway.
Data & Protocols
Table 1: Comparison of Synthesis Conditions for 2-Cyano-N,N-dimethylacetamide
| Starting Materials | Catalyst/Base | Solvent | Temperature | Time | Reported Yield | Reference |
| Cyanoacetate, Dimethylamine (gas) | None mentioned | Aromatic Hydrocarbon | -10 to 0°C, then reflux | 2-8h, then 1h | 99% | [2] |
| Cyanoacetate, Dimethylamine | Sodium Ethoxide | Ethanol | Room Temperature | 3 days | Not specified | [2] |
| Cyanoacetamide, Dimethyl Sulfate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | -25°C to Room Temp | ~2 hours | 80% | [5] |
| N,N-diethyl amine, Cyanoacetic acid | DCC | Organic Solvent | Reflux | Not specified | Not specified | [8][9] |
Protocol: High-Yield Synthesis of 2-Cyano-N,N-dimethylacetamide
This protocol is adapted from a high-yield patented process and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[2]
Materials:
-
Alkyl Cyanoacetate (e.g., ethyl cyanoacetate)
-
Anhydrous Dimethylamine (gas)
-
Aromatic Solvent (e.g., Toluene), anhydrous
-
Reaction flask with gas inlet, stirrer, and condenser
-
Cooling bath (ice-salt or cryocooler)
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge Reagents: Add the alkyl cyanoacetate and anhydrous toluene to the flask.
-
Cooling: Cool the stirred solution to between -10°C and 0°C using the cooling bath.
-
Dimethylamine Addition: Slowly bubble dry dimethylamine gas through the cooled solution. Maintain the temperature in the specified range. The addition should take between 2 to 8 hours.
-
Reflux: After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux for 1 hour.
-
Cool Down & Precipitation: Cool the reaction mixture again to between -10°C and 0°C and hold at this temperature for 8-10 hours to allow the product to precipitate.
-
Isolation: Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the product under vacuum to obtain 2-Cyano-N,N-dimethylacetamide. The reported yield for this process is as high as 99%.[2]
References
-
Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
-
ResearchGate. (n.d.). 2-Cyanoacetamide. Retrieved from [Link]
-
Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
- Google Patents. (n.d.). CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
-
Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyano-N,N-dimethylacetamide. PubChem Compound Database. Retrieved from [Link]
-
Dömling, A., & Chi, K. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 15(7), 4878–4890. Retrieved from [Link]
- Google Patents. (n.d.). WO 2008/053304 A2 - A process for the preparation of entacapone.
Sources
- 1. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 2. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
- 3. caloongchem.com [caloongchem.com]
- 4. 2-Cyano-N,N-diethylacetamide | 26391-06-0 [chemicalbook.com]
- 5. CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Stabilizing 2-Cyano-N,N-dimethylacetamide (CNA)
Compound: 2-Cyano-N,N-dimethylacetamide CAS: 7391-40-4 Application: Pharmaceutical Intermediate (e.g., Entacapone synthesis), Knoevenagel Condensation Reagent.
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of 2-Cyano-N,N-dimethylacetamide (CNA) . While structurally simple, CNA possesses a "chemical duality" that complicates storage: it contains a hydrolytically sensitive amide/nitrile backbone and a highly reactive active methylene group.
Improper storage leads to three primary failure modes: hygroscopic clumping , hydrolytic cleavage (releasing dimethylamine), and oxidative dimerization (yellowing). This guide provides the protocols necessary to arrest these degradation pathways.
Part 1: The "Golden Rules" of Storage
Follow these three non-negotiable rules to maintain purity >98% for 12+ months.
Thermal Suppression (2–8°C)
Rule: Store continuously at 2–8°C (Refrigerated) .
Why? The active methylene proton (
Moisture Exclusion (Desiccation)
Rule: Store in a secondary container with active desiccant (Silica Gel or
-
Sign of Failure: A "fishy" odor indicates the release of dimethylamine.
Inert Atmosphere (Argon/Nitrogen)
Rule: Flush headspace with Argon or Nitrogen after every use. Why? Oxygen promotes radical formation at the methylene site, leading to colored oxidative impurities. Argon is preferred as it is heavier than air and forms a more stable "blanket" over the solid powder.
Part 2: Troubleshooting & Diagnostics (Q&A)
Q1: My powder has turned from white to light yellow/orange. Is it still usable?
Diagnosis: Oxidative Dimerization / Self-Condensation. The color change indicates that the active methylene group has reacted to form conjugated oligomers.
-
Impact: For non-critical applications (e.g., rough synthesis), it may still work but will require recrystallization. For GMP or kinetic studies, discard the lot .
-
Prevention: Ensure the container is flushed with inert gas and stored in the dark.
Q2: The material has clumped into a solid block. Can I grind it up?
Diagnosis: Hygroscopic Agglomeration. Moisture has entered the container, causing partial dissolution and recrystallization (caking).
-
Action: Check the melting point immediately.
-
If MP = 62–66°C : The material is physically caked but chemically intact. Grind in a dry box and use immediately.
-
If MP < 60°C : Significant hydrolysis has occurred. Discard.
-
Q3: I smell a "fishy" odor when opening the bottle.
Diagnosis: Amide Hydrolysis. The amide bond has cleaved, releasing Dimethylamine (DMA) , which has a characteristic fishy/ammonia-like smell.
-
Action: Discard immediately. The presence of free amine will catalyze further degradation of the remaining bulk material (autocatalysis).
Part 3: Handling & Aliquoting Protocols
Protocol A: The "Warm-Up" (Critical Step)
Never open a cold bottle of CNA directly in a humid lab.
-
Remove the container from 2–8°C storage.
-
Place it in a desiccator or on the benchtop.
-
Wait 30–45 minutes until the bottle reaches room temperature (
). -
Wipe the exterior condensation before opening.
Protocol B: Inert Gas Blanketing
Required after every use.
-
Dispense the required amount of CNA.
-
Insert a gas line (Argon preferred) gently into the bottle neck.
-
Flow gas at low pressure (~2 psi) for 10–15 seconds. Do not blow the powder out.
-
Seal tightly and wrap the cap junction with Parafilm .
Part 4: Quality Control (QC) Parameters
| Parameter | Specification | Failure Mode Indicator |
| Appearance | White to off-white crystalline powder | Yellow/Orange (Oxidation), Caking (Moisture) |
| Melting Point | 62.0 – 66.0 °C | < 60°C (Hydrolysis/Impurity Eutectic) |
| Solubility | Clear in Methanol/Water | Turbidity (Polymerization) |
| Odor | Odorless | Fishy/Ammonia (Dimethylamine release) |
Part 5: Degradation Mechanism Visualization
The following diagram illustrates the two primary degradation pathways: Hydrolysis (driven by moisture) and Condensation (driven by heat/base).
Caption: Figure 1. Dual degradation pathways of CNA. Moisture leads to hydrolysis (fishy odor), while heat triggers condensation (yellowing).
Part 6: Storage Workflow
Caption: Figure 2. Standard Operating Procedure (SOP) for the reception, storage, and usage of CNA.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide.[3] Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Cyano-N,N-dimethylacetamide
This guide is intended for researchers, scientists, and drug development professionals who are scaling up the synthesis of 2-Cyano-N,N-dimethylacetamide. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and reproducible process.
Introduction
2-Cyano-N,N-dimethylacetamide is a valuable building block in organic synthesis. As the demand for this intermediate increases, particularly in the pharmaceutical and agrochemical industries, the need for robust and scalable synthetic protocols becomes paramount. This document provides a comprehensive guide to navigating the challenges associated with transitioning from laboratory-scale synthesis to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-Cyano-N,N-dimethylacetamide?
A1: Several synthetic routes are reported in the literature. The most common approaches involve the reaction of a cyanoacetic acid derivative with dimethylamine or the amidation of cyanoacetic acid using a coupling agent. One prominent method involves reacting cyanoacetate with dimethylamine.[1][2] Another approach utilizes cyanoacetic acid and N,N-diethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[3][4]
Q2: What are the primary safety concerns when working with the synthesis of 2-Cyano-N,N-dimethylacetamide?
A2: The primary safety concern is the use of cyanide-containing reagents.[5] It is crucial to handle all cyanide compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[6][7][8] Emergency procedures for cyanide exposure should be in place and all personnel should be trained on them.[7][9][10]
Q3: What yield and purity can I realistically expect when scaling up the synthesis?
A3: With an optimized process, it is possible to achieve high yields and purity. Some patented processes report yields as high as 99% with high purity.[1] However, on a larger scale, yields may be slightly lower due to transfer losses and less efficient mixing. Purity is highly dependent on the chosen work-up and purification method.
Troubleshooting Guide
Section 1: Reaction Issues
Q: My reaction is sluggish and not going to completion, even with extended reaction times. What could be the cause?
A: This is a common issue when scaling up and can be attributed to several factors:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer and localized concentration gradients. Ensure your reactor's overhead stirrer is appropriately sized and designed for the vessel geometry and reaction viscosity.
-
Inadequate Temperature Control: Exothermic reactions can be difficult to control on a large scale. If the reaction temperature is too low, the rate will be slow. Conversely, if it's too high, side reactions may occur. Monitor the internal temperature closely and ensure your heating/cooling system can handle the heat flow.
-
Reagent Quality: The purity of your starting materials is critical. Impurities in the cyanoacetate or dimethylamine can inhibit the reaction. Always use reagents from a reputable supplier and consider re-analyzing them before use in a large-scale run.
Q: I am observing the formation of significant byproducts that were not present in my small-scale experiments. Why is this happening?
A: Byproduct formation is often exacerbated during scale-up due to prolonged reaction times and less efficient heat dissipation.
-
Exotherm and Hot Spots: Localized overheating can lead to decomposition of starting materials or products, or promote side reactions. Improving agitation and ensuring gradual reagent addition can mitigate this.
-
Stoichiometry: Inaccurate charging of reagents on a large scale can lead to an excess of one reactant, which may then participate in side reactions. Double-check all calculations and use calibrated addition vessels.
Section 2: Work-up and Purification Challenges
Q: I'm having trouble with the work-up. The phase separation is slow and I'm getting a persistent emulsion.
A: Emulsions are a frequent problem in large-scale extractions.
-
Salting Out: Adding a saturated brine solution to the aqueous layer can help to break emulsions by increasing the polarity of the aqueous phase.
-
Solvent Choice: The choice of extraction solvent is crucial. If you are using a solvent like dichloromethane, consider switching to a less dense and less emulsion-prone solvent like ethyl acetate or toluene.
-
Mechanical Separation: For persistent emulsions, a centrifuge can be used to facilitate phase separation on a larger scale.
Q: My final product is discolored (e.g., brown oil), even after purification. What is the source of the color?
A: Discoloration often indicates the presence of high molecular weight impurities or degradation products.
-
Reaction Conditions: As mentioned, overheating can lead to the formation of colored byproducts.
-
Purification Method: If you are using distillation, ensure the vacuum is adequate and the temperature is not excessive, as this can cause decomposition. Consider a carbon treatment of your crude product solution before the final purification step to remove colored impurities. A final crystallization step can also significantly improve the color and purity.[1][11]
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-N,N-dimethylacetamide via Cyanoacetate and Dimethylamine
This protocol is adapted from a high-yield patented process.[1]
-
Reactor Setup: Charge a suitable reactor with an aromatic hydrocarbon solvent (e.g., toluene).
-
Reagent Addition: Add cyanoacetate to the solvent.
-
Reaction: Feed dry dimethylamine gas into the reaction mixture over a period of 2-8 hours while maintaining the temperature.
-
Reflux: After the addition is complete, heat the mixture to reflux for 1 hour.
-
Crystallization: Cool the reaction mixture to -10 to 0 °C and hold for 8-10 hours to induce crystallization.
-
Isolation: Filter the solid product and wash with a cold solvent.
-
Drying: Dry the product under vacuum.
Data Presentation
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) |
| Reactants | ||
| Cyanoacetate | X g | Y kg |
| Dimethylamine | X' g | Y' kg |
| Solvent | Toluene | Toluene |
| Conditions | ||
| Reaction Temp. | 25 °C | 25-35 °C (controlled addition) |
| Reaction Time | 4 h | 6-10 h |
| Work-up | ||
| Extraction Solvent | Dichloromethane | Ethyl Acetate |
| Results | ||
| Yield | 95% | 88-92% |
| Purity (by HPLC) | >99% | >98.5% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2-Cyano-N,N-dimethylacetamide.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis scale-up.
References
- Google Patents. (2014). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
-
Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]
- Google Patents. (2013). CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Retrieved from [Link]
- Google Patents. (1976). US3959371A - Process for the purification of N,N-dimethylacetamide.
-
Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Retrieved from [Link]
- Google Patents. (2008). WO 2008/053304 A2 - A process for the preparation of entacapone.
-
ChemBK. (n.d.). 2-CYANO-N,N-DIMETHYLACETAMIDE. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Guide for preventing and responding to cyanide poisoning in the workplace. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Cyanide. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides. Retrieved from [Link]
Sources
- 1. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2-CYANO-N,N-DIMETHYLACETAMIDE [chembk.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. Cyanide | Chemical Emergencies | CDC [cdc.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
challenges in the industrial production of 2-Cyano-N,N-dimethylacetamide
Case Reference: 2-CDMA-SYN-001 Status: Operational Support Level: Tier 3 (Process Optimization & Scale-Up) Subject: Troubleshooting Yield, Purity, and Safety in Amidation Workflows
Introduction: The Scope of Challenge
Welcome to the Advanced Technical Support Center. You are likely accessing this guide because your production of 2-Cyano-N,N-dimethylacetamide (CAS: 7291-62-5) has encountered the "Three Pillars of Failure" common to this molecule:
-
Thermodynamic Stalling: The aminolysis equilibrium prevents 100% conversion.[1]
-
Chromophore Contamination: The product appears yellow or rust-colored instead of white.
-
Thermal Excursions: The addition of dimethylamine (DMA) triggered an uncontrolled exotherm.[1]
This guide moves beyond basic textbook synthesis, applying industrial engineering principles to the aminolysis of ethyl cyanoacetate.
Module 1: Reaction Kinetics & Thermodynamics
The Core Chemistry
The standard industrial route is the aminolysis of ethyl cyanoacetate (ECA) with dimethylamine (DMA). While theoretically simple, it is an equilibrium-driven reaction.[1]
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Scientific Rationale |
| Temperature (Initial) | -10°C to 0°C | Controls the violent exotherm of DMA addition; minimizes nitrile hydrolysis.[1][2] |
| Temperature (Cook) | 25°C to 40°C | Drives the reaction to completion after initial mixing. |
| DMA Stoichiometry | 1.1 - 1.5 eq | Excess amine pushes the equilibrium to the right (Le Chatelier's principle).[1][2] |
| Solvent System | Toluene or Methanol | Toluene allows for azeotropic removal of ethanol; Methanol improves solubility but requires lower temps.[1] |
Troubleshooting Guide: Yield Issues
Q: My reaction stalls at 80% conversion. Adding more DMA doesn't help.[1] Why? A: You are fighting thermodynamics. The byproduct, ethanol, is inhibiting the forward reaction.
-
The Fix: Switch from a closed vessel to a reactive distillation setup. Use a solvent like toluene.[1] As the reaction proceeds, gently distill the ethanol-toluene azeotrope.[1] Removing the ethanol byproduct is the only way to mechanically force the equilibrium to >98%.
Q: I see a new impurity at RRT 0.85. What is it? A: This is likely the result of nitrile hydrolysis .[1] If your DMA feed contains moisture, or if the reaction gets too hot (>50°C) under basic conditions, the cyano group (-CN) hydrolyzes to a primary amide (-CONH2).[1]
-
The Fix: Ensure anhydrous DMA is used. Keep reaction temperature strictly <40°C.
Module 2: Impurity Management & Purification
The "Yellow Product" Phenomenon
The most frequent complaint is that the product isolates as yellow or brown crystals, whereas the specification requires white needles.
Mechanism of Coloration:
The methylene group (
Visualizing the Impurity Pathway
Caption: Figure 1. Competitive pathways between productive aminolysis (Green) and chromophore-generating condensation (Red).[1][2]
Purification Protocol: Color Removal
Q: Recrystallization alone isn't removing the yellow color. What now? A: Colored impurities are often incorporated into the crystal lattice. You must perform an adsorptive filtration before crystallization.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve crude solid in hot Ethanol or Methanol (approx. 50-60°C).
-
Adsorption: Add Activated Carbon (10-20 wt% relative to crude mass).[1][2]
-
Digestion: Stir at 50°C for 30-45 minutes.
-
Filtration: Filter hot through a Celite pad to remove carbon.[1]
-
Crystallization: Cool filtrate slowly to 0°C.
-
Wash: Wash cake with cold MTBE (Methyl tert-butyl ether) to displace mother liquor containing residual color bodies.[1][2]
Module 3: Industrial Scale-Up & Safety
Handling Dimethylamine (DMA)
DMA is the highest-risk component.[1][2] It is a gas at room temperature (B.P. 7°C) or a compressed liquid.[1]
Key Safety Hazards:
-
Corrosivity: Severe skin and eye burns; vapor is extremely irritating to respiratory tract.[1]
-
Explosion: Forms explosive mixtures with air (LEL: 2.8%).[1]
Scale-Up Workflow Diagram
Caption: Figure 2. Industrial Unit Operation Flow. Note the critical scrubbing of DMA vapors.[2]
FAQ: Engineering Controls
Q: The pressure spikes when I add DMA. Is this normal? A: Yes, but it must be managed.
-
Cause: DMA vapor pressure + Exothermic heat vaporization.[1]
-
Control: Use a dip-tube to introduce DMA below the liquid surface of the ester/solvent mixture.[1] This ensures immediate dissolution and reaction, preventing DMA from flashing into the headspace. Maintain reactor jacket at -10°C during addition.
Q: How do we dispose of the mother liquor? A: The mother liquor contains unreacted DMA and cyanide-related byproducts.[1][2]
-
Protocol: It must be treated as hazardous waste.[1] Do not mix with acidic waste streams, as this can liberate HCN if cyanide impurities are present (though rare in this specific route, always assume the worst with cyano-compounds).[1]
References
-
Synthesis of Cyanoacetamide Derivatives. Arkivoc, 2020.[1][3] Detailed review of aminolysis conditions and catalyst effects on cyanoacetates.
-
Organic Syntheses Procedure: Cyanoacetamide. Org. Synth. 1922, 2, 19. Foundational method for ammonia/amine reaction with cyanoacetic ester. [1][2]
-
Safety Data Sheet: Dimethylamine. Airgas. Comprehensive safety handling for industrial DMA.
-
Process for preparing cyanoacetamide. Google Patents (US20010021787A1). Industrial purification and color removal strategies.[1][4]
-
Removing color from reaction products. Biotage Technical Note. Strategies for removing colored impurities from amide synthesis.
Sources
Technical Support Center: Managing Exothermic Reactions in 2-Cyano-N,N-dimethylacetamide Synthesis
Executive Summary
The synthesis of 2-Cyano-N,N-dimethylacetamide (via the amidation of ethyl cyanoacetate with dimethylamine) is a classic nucleophilic acyl substitution.[1] While chemically straightforward, this reaction is thermodynamically potent .[1] The formation of the amide bond typically releases –55 to –75 kJ/mol of heat.[1] In a batch reactor, without strict dosing control, this energy release can rapidly exceed the cooling capacity of the vessel, leading to solvent boiling, dimethylamine (DMA) off-gassing, or thermal runaway.[1]
This guide addresses the specific thermal risks associated with this protocol and provides validated engineering controls to ensure operator safety and product yield.
Part 1: The Thermodynamics of the Spike
Q1: I am observing a rapid temperature spike immediately upon adding dimethylamine (DMA) to the ethyl cyanoacetate. Is this normal, and why is it happening so fast?
A: Yes, a rapid spike is expected but must be controlled .[1] You are witnessing the immediate conversion of chemical potential energy into kinetic energy (heat).
-
The Mechanism: The dimethylamine nucleophile attacks the carbonyl carbon of the ethyl cyanoacetate.[1] This step is fast and highly exothermic.[1]
-
The "Adiabatic" Risk: If you add DMA faster than your jacket can remove heat, the reaction becomes effectively adiabatic.[1] For this specific reaction, the Adiabatic Temperature Rise (
) can theoretically exceed 100°C depending on concentration.[1] -
The Volatility Factor: Dimethylamine boils at ~7°C. If the reaction temperature spikes, unreacted DMA will flash-vaporize, pressurizing the reactor and potentially rupturing discs or overwhelming condensers.[1]
Actionable Protocol:
-
Pre-Cooling: Cool the ethyl cyanoacetate solution to 0°C – 5°C before any addition.
-
Dilution: Ensure the ethyl cyanoacetate is diluted in a solvent (e.g., THF, Toluene, or Methanol) to act as a heat sink.[1] A 1:3 to 1:5 ratio (reactant:solvent) is recommended for initial scale-up.[1]
-
Dose Control: Never dump reagents. Use a peristaltic pump or mass flow controller to dose DMA.[1]
Part 2: Process Control & Engineering
Q2: How do I calculate the maximum safe dosing rate for the amine?
A: You cannot guess this; you must calculate it based on your vessel's Heat Removal Capacity (
The Self-Validating Equation:
-
= (Moles of DMA/sec) × (
) -
=
Step-by-Step Calculation:
-
Determine
: Assume -65 kJ/mol (conservative estimate for amidation) or measure via RC1 calorimetry. -
Calculate Cooling Power: If your cryostat can remove 500 Watts at 0°C, your dosing rate must generate less than 450 Watts (10% safety margin).[1]
-
Link Dosing to Temperature: Automate your syringe pump. If
rises > 10°C, the pump must stop automatically.[1]
Q3: The reaction mixture is becoming a thick slurry. Does this affect safety?
A: Yes, critically. 2-Cyano-N,N-dimethylacetamide and its intermediates can precipitate, especially at low temperatures.[1]
-
The Hazard: Precipitation increases viscosity, which drastically lowers the Heat Transfer Coefficient (
) .[1] Your cooling jacket becomes insulated from the reaction core.[1] -
The Fix:
-
Agitation: Use a high-torque overhead stirrer with a pitch-blade impeller, not a magnetic stir bar (which will decouple).
-
Solvent Choice: If precipitation is heavy, switch to a solvent with better solubility for the product (e.g., switch from Toluene to THF/Ethanol mixtures), or increase solvent volume.[1]
-
Part 3: Visualization of Safety Logic
The following diagram illustrates the Active Safety Control Loop required for this synthesis. This setup prevents thermal accumulation by slaving the dosing rate to the reactor temperature.[1]
Figure 1: Logic flow for temperature-controlled dosing of dimethylamine.[1] Note the critical check for viscosity changes affecting heat transfer.
Part 4: Emergency Response & Troubleshooting
Q4: What if the temperature continues to rise even after I stop dosing?
A: This indicates Thermal Accumulation .[1] You have added reagents faster than they could react, and now they are reacting all at once (runaway).
Emergency Protocol:
-
Stop Dosing Immediately: Cut the DMA feed.
-
Max Cooling: Set jacket temperature to minimum (-20°C or lower).
-
Dilute: If the reactor is not full, add cold solvent (THF or Ethanol) rapidly.[1] This adds thermal mass and dilutes the reactants, slowing the kinetics.[1]
-
Do NOT Open the Reactor: If DMA is boiling, opening the port will release toxic, flammable gas.[1] Vent to the scrubber system.[1]
Q5: Can I use aqueous Dimethylamine (40%) instead of the gas or THF solution?
A: Yes, but it changes the thermodynamics.[1]
-
Pros: Water has a high heat capacity, helping to absorb the exotherm.[1]
-
Cons: Water is a poor solvent for ethyl cyanoacetate (immiscible), leading to a biphasic reaction.[1]
-
Risk: The reaction might be slow initially (induction period) due to phase transfer limits. If you keep adding DMA because "nothing is happening," you risk a massive exotherm once the phases mix or emulsify.[1]
-
Requirement: If using aqueous DMA, you must use a Phase Transfer Catalyst (PTC) or a co-solvent (e.g., Methanol) to ensure immediate reaction and prevent accumulation.[1]
-
Summary of Key Parameters
| Parameter | Recommended Range | Critical Limit | Consequence of Exceeding |
| Reaction Temp | 0°C – 10°C | > 25°C | DMA vaporization, uncontrolled reflux.[1] |
| Dosing Rate | 1-2 mL/min (Lab Scale) | > Cooling Capacity | Thermal runaway (Adiabatic rise). |
| Stirring Speed | 300 – 500 RPM | < 100 RPM | Hot spots, precipitation, heat transfer failure.[1] |
| Pressure | Ambient (Vented to Scrubber) | > 1.5 bar | Vessel rupture (if closed system). |
References
- CN103787917A. Improved synthesis process for N,N-dimethylcyanoacetamide. Google Patents.
-
Org. Synth. 1928, 8, 52 .[1] Cyanoacetamide (Analogous Procedure). Organic Syntheses. Available at: [Link]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 8139, N,N-Dimethylacetamide. (Used for general amide safety context). Available at: [Link]
Sources
Technical Support Center: 2-Cyano-N,N-dimethylacetamide (CNA)
[1]
Reagent ID: 2-Cyano-N,N-dimethylacetamide CAS: 7391-40-4 Common Abbreviation: CNA / DMCA Primary Application: Synthesis of Tyrphostin analogs, covalent kinase inhibitors (Michael acceptors), and heterocyclic building blocks (pyridones).[1]
Introduction: The "Amphiphilic Trap"
Welcome to the technical guide for handling 2-Cyano-N,N-dimethylacetamide. While structurally similar to ethyl cyanoacetate, CNA presents a distinct challenge in workup procedures: extreme water solubility combined with organic miscibility .[1]
Unlike its ester counterparts, the N,N-dimethylamide moiety acts as a powerful solubilizing group.[1] Standard extraction protocols often fail because CNA acts as a phase-transfer agent, dragging your lipophilic product into the aqueous phase or creating stable emulsions.[1] This guide provides engineered workflows to bypass these solubility traps.
Module 1: Extraction & Phase Separation
Troubleshooting Guide: "Where is my product?"
Issue: After reaction, the organic layer is thin, or the product yield is suspiciously low after aqueous wash. Root Cause: CNA and its condensation products (acrylamides) often possess a LogP near 0-1.5, making them amphiphilic.[1] They partition poorly between water and non-polar solvents like Hexane or Et₂O.[1]
Corrective Protocol: The "Salting Out" Extraction Do not use pure water for washes.[1] You must lower the dielectric constant of the aqueous phase to force the organic product out.
-
Quench: Pour reaction mixture into saturated brine (NaCl) , not water.
-
Solvent Choice:
-
The "Back-Extraction" Rule:
Data: Solvent Compatibility Matrix
| Solvent System | CNA Solubility | Product Recovery Risk | Recommendation |
| Water | Miscible | High (Product loss) | NEVER use as sole wash.[1] Use Brine. |
| Hexanes | Insoluble | High (Product oils out) | Use only for precipitation (antisolvent).[1] |
| Ethanol | Soluble | N/A | Good for reaction, bad for extraction.[1] |
| DCM | Soluble | Low | Primary extraction solvent. |
| EtOAc | Soluble | Moderate | Good alternative if product is acid-sensitive.[1] |
Module 2: Knoevenagel Condensation Cleanup
Context: The most common reaction involves condensing CNA with an aldehyde to form an acrylamide (Michael Acceptor), typically catalyzed by piperidine or ammonium acetate.
Issue: "Sticky" oil containing residual catalyst and unreacted CNA co-elutes with product.[1]
Workflow: The Acid-Base Swing This protocol exploits the basicity of the catalyst and the water-solubility of CNA.
Module 3: Visualizing the Workflow
The following logic tree helps determine the correct purification route based on your product's physical state.
Caption: Decision tree for isolating CNA-derivatives. Prioritize precipitation (Green path) over extraction (Blue path) due to CNA's water solubility.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use basic hydrolysis to remove the cyano group?
A: Proceed with extreme caution. The amide bond in CNA is N,N-disubstituted, making it more resistant to hydrolysis than a primary amide. However, the nitrile group is labile.[1]
-
Acidic Conditions (HCl, 100°C): Hydrolyzes the nitrile to a carboxylic acid first.
-
Basic Conditions (NaOH): Can hydrolyze both the nitrile and the amide, leading to a complex mixture of dicarboxylic acids and dimethylamine evolution.
-
Recommendation: If you need to modify the nitrile, use mild conditions (e.g., Pt-catalyzed hydration) to stop at the primary amide.
Q2: Why is my NMR showing a doublet at 3.0 ppm?
A: This is the signature of the N,N-dimethyl group. Due to the partial double bond character of the amide (C-N rotation barrier), the two methyl groups are magnetically non-equivalent at room temperature. You will often see two distinct singlets or a broad "hump" depending on the solvent and temperature.[1] This is not an impurity; it is intrinsic to the molecule.[1]
Q3: The reaction turned black/tarry. What happened?
A: Likely "Runaway Knoevenagel Polymerization."[1] CNA is an active methylene compound.[1] If the reaction temperature is too high (>80°C) or the base is too strong (e.g., NaOEt instead of Piperidine), the product (an electron-deficient alkene) can undergo anionic polymerization initiated by the deprotonated CNA.
-
Fix: Lower temperature to 50-60°C and use a catalytic amount of weak base (Piperidine/AcOH buffer).
References
-
Synthesis of Tyrphostins (CNA Derivatives): Gazit, A., et al. "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors."[1] Journal of Medicinal Chemistry 32.10 (1989): 2344-2352.[1]
-
Knoevenagel Condensation Protocols: Blanchard, L. "Knoevenagel Condensation of 2-Cyano-N,N-dimethylacetamide."[1] Organic Syntheses, Coll.[1] Vol. 1 (1941).[1] (General reference for cyanoacetamide handling).[1]
-
Solubility & Physical Properties: PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide.[1]
-
Amide Bond Rotation (NMR Characterization): Stewart, W. E., & Siddall, T. H.[1] "Nuclear magnetic resonance studies of amides." Chemical Reviews 70.5 (1970): 517-551.[1]
Sources
- 1. 2-Cyano-N,N-dimethylacetamide | C5H8N2O | CID 251143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113185424A - Method for removing trace DMAc in DMF (dimethyl formamide) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Guide: Catalyst Selection & Process Optimization for 2-Cyano-N,N-dimethylacetamide Synthesis
To: Research & Development Teams, Process Chemists From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization Protocols for Cyanoacetamide Synthesis (CAS: 7391-40-4)
Introduction: The Selectivity Paradox
Synthesizing 2-Cyano-N,N-dimethylacetamide appears deceptively simple: it is a standard aminolysis of an ester (typically ethyl or methyl cyanoacetate) with dimethylamine.[1] However, in pharmaceutical applications—such as the synthesis of entacapone intermediates or substituted pyridones—purity is paramount.
The core challenge is the acidity of the
This guide moves beyond standard textbook protocols to address the kinetics vs. selectivity trade-off.
Module 1: Catalyst Selection Matrix
User Question: “I am seeing incomplete conversion with mild bases, but strong bases turn my reaction mixture brown. Which catalyst strikes the right balance?”
Technical Insight: For this specific substrate, "catalyst selection" is often a choice between kinetic acceleration (strong bases) and thermodynamic selectivity (mild/no catalyst).[1] The cyano group activates the ester, making it highly reactive; thus, the amine itself can drive the reaction. External catalysts should only be introduced to lower the reaction temperature.
Comparative Performance Table
| Catalyst Class | Specific Agent | Reaction Profile | Recommended For | Risk Factor |
| Type I: Strong Homogeneous Base | Sodium Methoxide (NaOMe) / Ethoxide (NaOEt) | Fastest. Complete conversion in <1h.[1] High risk of colored impurities.[1] | Large-scale commodity synthesis where recrystallization is feasible.[1] | High: Promotes rapid dimerization of cyanoacetate.[1] |
| Type II: Organocatalyst | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Balanced. Lowers activation energy, allowing reaction at -10°C. | High-value pharma intermediates requiring >98% purity.[1] | Medium: Expensive; difficult to remove from water-soluble product.[1] |
| Type III: Heterogeneous | Basic Alumina or Hydrotalcites | Cleanest. Acts as a surface mediator.[1] Easy filtration workup.[1][2] | Green chemistry workflows; continuous flow reactors.[1] | Low: Slower kinetics; requires higher catalyst loading.[1] |
| Type IV: Autocatalytic | None (Excess Dimethylamine) | Slow but Pure. Relies on nucleophilicity of DMA.[1] | Standard Lab Protocol. Best for avoiding downstream purification issues.[1] | Low: Requires anhydrous conditions to prevent hydrolysis.[1] |
Module 2: The "Red Impurity" & Reaction Mechanism
User Question: “My reaction mixture turns from colorless to bright yellow/red after 2 hours. What is this, and how do I stop it?”
Technical Insight:
The color is a visual indicator of the cyanoacetate anion . If your base (or amine) deprotonates the
Mechanism & Pathway Visualization
The following diagram illustrates the competition between the desired Aminolysis path and the parasitic Dimerization path.
Figure 1: Competitive reaction pathways. The red path (dimerization) is thermodynamically favored at high temperatures or high pH.
Module 3: Troubleshooting & Protocol Optimization
User Question: “I am using 40% aqueous dimethylamine because it’s cheaper, but my yields are stuck at 60%. Why?”
Technical Insight: Using aqueous amine is the single most common error in this synthesis.[1]
-
Hydrolysis: Water competes with the amine for the ester, converting ethyl cyanoacetate into cyanoacetic acid . This acid immediately forms a salt with the dimethylamine, deactivating it.
-
Solubility: The product is highly water-soluble.[1] Extracting it from an aqueous reaction matrix requires excessive amounts of organic solvent (e.g., DCM or Ethyl Acetate) or continuous extraction.
Optimized Protocol: Anhydrous / Solvent-Free Method[1]
Objective: Synthesis of >99% pure 2-Cyano-N,N-dimethylacetamide without chromatography.
Reagents:
-
Dimethylamine (2.0 eq) – Source: Anhydrous gas or 2M solution in THF/Methanol.[1]
-
Solvent: Toluene (Preferred) or Solvent-free.[1]
Step-by-Step Workflow:
-
Setup: Charge Ethyl Cyanoacetate into a reactor. Add Toluene (3 volumes).
-
Cooling (Critical): Cool the system to -10°C .
-
Why? This suppresses the rate of deprotonation (dimerization) while allowing the nucleophilic attack to proceed.
-
-
Addition: Bubble Dimethylamine gas (or add THF solution) slowly over 2 hours.
-
Exotherm Control: Do not allow internal temp to exceed 0°C.[1]
-
-
Digestion: Allow to warm to room temperature (20-25°C) and stir for 4 hours.
-
Monitoring: Check TLC or GC.
-
If reaction stalls: Add 1 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1] This is the "rescue catalyst."
-
-
Workup (Crystallization):
-
Cool the mixture to -5°C.
-
The product often crystallizes directly from Toluene/Ethanol mixtures.
-
Filter and wash with cold Toluene.[1]
-
Module 4: Troubleshooting FAQ
Q1: The product is oiling out instead of crystallizing.
-
Cause: Residual ethanol (byproduct) or impurities.[1]
-
Fix: Evaporate the reaction solvent completely to remove the ethanol formed. Re-dissolve the residue in hot Toluene or Isopropyl Alcohol (IPA) and seed with a pure crystal. Slow cooling is essential.[1]
Q2: Can I use enzymatic catalysis?
-
Answer: Yes. Candida antarctica Lipase B (CalB) (immobilized) has been shown to catalyze this aminolysis effectively in mild conditions.[1]
-
Benefit: Zero dimerization (enzymes are pH neutral).[1]
-
Drawback: Slower reaction time (24h+) and higher cost.[1] Recommended only for high-value isotope-labeled synthesis or strict GMP requirements.[1]
Q3: How do I remove the catalyst if I use DBU?
-
Answer: DBU is difficult to remove because the product is also basic/polar.
-
Solution: Use a polymer-supported base (e.g., Amberlyst A21) instead of soluble DBU.[1] You can simply filter the beads out at the end, leaving the pure product in solution.
References
-
Organic Syntheses , Coll.[1][3] Vol. 1, p. 179 (1941); Vol. 9, p. 36 (1929).[1] Standard procedures for cyanoacetamide synthesis via aminolysis.[1][1]
-
CN103787917A . Improved synthesis process for N,N-dimethylcyanoacetamide. (2014).[1][3] Describes the toluene/anhydrous gas method for 99% yield.
-
Fadda, A. A., et al. "Synthesis and synthetic applications of cyanoacetamides." American Journal of Organic Chemistry 2.2 (2012): 1-16.[1] Reviews the reactivity profiles and dimerization risks.
-
Kaushik, A., et al. "Green chemistry approach for the synthesis of cyanoacetamides." Arkivoc (2010).[1] Discusses catalyst-free and aqueous-free methodologies.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Cyano-N,N-dimethylacetamide for Pharmaceutical Research and Development
Introduction: The Significance of 2-Cyano-N,N-dimethylacetamide
2-Cyano-N,N-dimethylacetamide is a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its bifunctional nature, possessing both a nitrile and a tertiary amide, makes it a versatile building block in organic synthesis. The efficiency, scalability, and safety of its production are therefore of paramount importance to researchers and professionals in the drug development and chemical manufacturing sectors. This guide provides an in-depth, objective comparison of the most common and effective synthesis routes to 2-Cyano-N,N-dimethylacetamide, complete with experimental protocols, comparative data, and mechanistic insights to inform your process development and optimization efforts.
Core Synthesis Routes: A Detailed Examination
There are three primary and well-documented routes for the synthesis of 2-Cyano-N,N-dimethylacetamide, each with its own set of advantages and disadvantages. These routes originate from either cyanoacetic acid and its esters, N,N-dimethyl-2-chloroacetamide, or a direct coupling of cyanoacetic acid with dimethylamine.
Route 1: Amination of Cyanoacetic Acid Esters
This is arguably the most direct and high-yielding approach, involving the nucleophilic attack of dimethylamine on an alkyl cyanoacetate, typically ethyl or methyl cyanoacetate. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine displaces the alkoxy group of the ester.
Mechanism: The lone pair of the nitrogen atom in dimethylamine attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide ion to yield the final N,N-dimethyl-2-cyanoacetamide.
Figure 1: Reaction mechanism for the amination of ethyl cyanoacetate.
Experimental Protocol (High-Yield Gaseous Amine Method)
This protocol is adapted from a high-yield industrial process.[1]
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser is charged with an aromatic solvent such as toluene. Ethyl cyanoacetate (1.0 equivalent) is then added.
-
Amine Addition: The solution is cooled to a temperature between -10°C and 0°C. Dry dimethylamine gas (1.0-1.1 equivalents) is bubbled through the solution over a period of 2-8 hours while maintaining the low temperature.
-
Reaction: After the addition of dimethylamine is complete, the reaction mixture is heated to reflux for 1 hour.
-
Crystallization and Isolation: The mixture is then cooled to between -10°C and 0°C and held at this temperature for 8-10 hours to allow for complete crystallization of the product.
-
Work-up: The solid product is collected by suction filtration and dried under vacuum to afford 2-Cyano-N,N-dimethylacetamide as a white crystalline solid. This process has a reported yield of up to 99% with a purity of over 99%.[1]
Route 2: Cyanation of N,N-Dimethyl-2-chloroacetamide
This two-step route first involves the synthesis of N,N-dimethyl-2-chloroacetamide, followed by a nucleophilic substitution with a cyanide salt. This method is advantageous when the chloro-precursor is readily available or can be synthesized economically.
Step 1: Synthesis of N,N-Dimethyl-2-chloroacetamide
This precursor is efficiently synthesized from dimethylamine and chloroacetyl chloride.
Experimental Protocol:
-
Reaction Setup: A four-necked flask equipped with a stirrer, thermometer, gas inlet, and temperature control is charged with an alkali metal salt (e.g., sodium acetate, 1.0 eq), water, and a chlorinated hydrocarbon solvent (e.g., dichloromethane).
-
Amine Addition: The mixture is cooled to between -15°C and -8°C, and dimethylamine gas (1.1 eq) is introduced.
-
Acylation: Chloroacetyl chloride (1.0 eq) is added dropwise while maintaining the temperature between -8°C and 5°C and the pH between 5 and 8.
-
Reaction Completion and Work-up: The reaction is stirred for an additional 1-3 hours. The product is then isolated by filtration, extraction of the aqueous phase, and distillation of the solvent, yielding N,N-dimethyl-2-chloroacetamide with a purity of >99% and a yield of 87-92%.
Step 2: Cyanation
The second step is a classic nucleophilic substitution reaction where the chloride is displaced by a cyanide ion. The use of a polar aprotic solvent like DMSO is known to accelerate such reactions.[2]
Figure 2: Nucleophilic substitution for the cyanation of the chloro-precursor.
Representative Experimental Protocol:
-
Reaction Setup: N,N-Dimethyl-2-chloroacetamide (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO).
-
Cyanide Addition: Sodium cyanide (1.0-1.2 eq) is added to the solution.
-
Reaction: The mixture is heated to a moderate temperature (e.g., 50-80°C) and stirred until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or distillation.
Route 3: Direct Amide Coupling of Cyanoacetic Acid
This route involves the direct formation of the amide bond between cyanoacetic acid and dimethylamine using a coupling agent, most commonly dicyclohexylcarbodiimide (DCC). This method avoids the need for a pre-activated carboxylic acid derivative like an ester or acid chloride.
Mechanism: Cyanoacetic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by dimethylamine to form the desired amide and dicyclohexylurea (DCU) as a byproduct.
Sources
2-Cyano-N,N-dimethylacetamide vs 2-Cyano-N,N-diethylacetamide in synthesis
Title: Technical Comparison: N,N-Dimethyl vs. N,N-Diethyl
Executive Summary: Strategic Selection in Scaffold Design
In the realm of active methylene compounds, 2-Cyano-N,N-dimethylacetamide (DMAc-CN) and 2-Cyano-N,N-diethylacetamide (DEAc-CN) serve as critical C3 synthons for Knoevenagel condensations and heterocyclic cyclizations. While they share identical electronic activation at the
The Senior Scientist’s Verdict:
-
Choose DMAc-CN for early-stage methodology development and crystallographic studies. Its solid state (MP ~64°C) allows for easy recrystallization, avoiding the high-vacuum distillation required for the diethyl analogue.
-
Choose DEAc-CN when modulating lipophilicity (LogP) or targeting specific active sites, such as the COMT inhibition mechanism in Entacapone . The diethyl moiety provides a necessary steric bulk and hydrophobic interaction that the methyl group lacks.
Physicochemical Profile & Handling
The starkest difference lies in their physical state. DMAc-CN is a manageable solid, whereas DEAc-CN is a viscous oil, necessitating different purification workflows.
| Feature | 2-Cyano-N,N-dimethylacetamide | 2-Cyano-N,N-diethylacetamide |
| CAS | 7391-40-4 | 26391-06-0 |
| Physical State | Solid (Crystalline) | Liquid (Oil) |
| Melting Point | 62–66 °C | N/A (Liquid at RT) |
| Boiling Point | ~228 °C (dec.) | 114 °C @ 4 mmHg |
| Density | 1.03 g/cm³ | 1.013 g/mL |
| Solubility | High in MeOH, EtOH, Water | High in CHCl₃, THF, EtOAc; Moderate in Water |
| Purification | Recrystallization (EtOH/Hexane) | High-Vacuum Distillation |
| Lipophilicity (XLogP3) | -0.3 (Polar) | 0.3 (More Lipophilic) |
Expert Insight: When scaling up, DEAc-CN requires careful monitoring of vacuum pressure during distillation. If the pot temperature exceeds 140°C, thermal decomposition (decarboxylation) becomes a risk. DMAc-CN is more forgiving thermally but can sublime under high vacuum.
Synthetic Utility & Mechanism
Both compounds act as nucleophiles in Knoevenagel condensations with aldehydes to form acrylamides, which are precursors to pyridones, coumarins, and quinolines.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the divergent pathways where the amide substituent (R) influences the final product's solubility and crystal packing, even if the reaction mechanism remains identical.
Figure 1: General reaction pathway.[1] The steric bulk of the amide nitrogen (Me vs Et) influences the stability and solubility of the Knoevenagel Adduct.
Reactivity Comparison
-
Electronic Effects: The inductive effect of Ethyl vs. Methyl on the amide nitrogen is negligible regarding the pKa of the
-protons (pKa ~11-12). Reaction rates in Knoevenagel condensations are comparable. -
Steric Effects: The diethyl group in DEAc-CN creates a larger "cone of exclusion" around the amide. In crowded substrates (e.g., ortho-substituted benzaldehydes), DEAc-CN may show slightly slower kinetics or require higher temperatures compared to DMAc-CN.
Case Study: Entacapone Synthesis
The synthesis of Entacapone (a COMT inhibitor for Parkinson's disease) illustrates why DEAc-CN is indispensable. The drug molecule specifically requires the N,N-diethyl moiety to fit the enzyme's hydrophobic pocket. Substitution with dimethyl results in a significant loss of potency.
Entacapone Workflow (Graphviz Visualization)
Figure 2: The critical role of DEAc-CN in the synthesis of Entacapone. The diethyl chain is pharmacophoric, not just a leaving group.
Experimental Protocols
Protocol A: Synthesis of 2-Cyano-N,N-diethylacetamide (DEAc-CN)
Best for: Generating the liquid reagent from cheap starting materials.
-
Setup: Equip a 1L 3-neck flask with a mechanical stirrer, dropping funnel, and thermometer. Inert atmosphere (
) is recommended but not strictly required. -
Reagents: Charge Ethyl cyanoacetate (1.0 eq) and solvent (THF or Ethanol). Cool to 0–5°C.
-
Addition: Add Diethylamine (1.1 eq) dropwise. The reaction is exothermic; maintain temp <20°C.
-
Note: If using Ethanol, the reaction may require stirring at RT for 24h. If using neat amine (solvent-free), cooling is critical.
-
-
Workup:
-
Strip solvent under reduced pressure.
-
Crucial Step: The residue is a viscous oil. Dissolve in DCM, wash with 10% HCl (to remove unreacted amine), then Brine.
-
Dry over
and concentrate.
-
-
Purification: Distill under high vacuum (BP ~114°C at 4 mmHg).
-
Yield: Typically 85–95%.
-
Appearance: Clear to pale yellow oil.
-
Protocol B: Comparative Knoevenagel Condensation
Standardized test to compare reactivity.
-
Reactants: Mix 10 mmol of Benzaldehyde with 10 mmol of DMAc-CN (Solid) OR DEAc-CN (Liquid).
-
Catalyst: Add 5 drops of Piperidine and 2 drops of Glacial Acetic Acid in 20 mL Ethanol.
-
Condition: Reflux for 2–4 hours.
-
Observation:
-
DMAc-CN reaction: Product often precipitates directly upon cooling (Solid product).
-
DEAc-CN reaction: Product may remain an oil or form a low-melting solid, requiring ice-bath induction or solvent evaporation.
-
References
-
Biosynth . 2-Cyano-N,N-dimethylacetamide Safety & Properties. Retrieved from
-
ChemicalBook . 2-Cyano-N,N-diethylacetamide Properties and Synthesis. Retrieved from
-
Google Patents . Process for the preparation of Entacapone (WO2008053304A2). Retrieved from
-
TCI Chemicals . Product Specification: 2-Cyano-N,N-diethylacetamide. Retrieved from
-
PubChem . 2-Cyano-N,N-diethylacetamide Compound Summary. Retrieved from
Sources
Validating Analytical Architectures for 2-Cyano-N,N-dimethylacetamide
A Comparative Technical Guide for Pharmaceutical Intermediates
Part 1: Executive Strategic Analysis[1][2]
2-Cyano-N,N-dimethylacetamide (CAS 7391-40-4) presents a unique analytical paradox. As a polar, low-molecular-weight liquid (MW 112.13 g/mol , MP ~-0.4°C), it bridges the gap between volatile solvents and non-volatile solid intermediates.[1][2] Its dual functionality—a nitrile group (
-
Chromophoric Scarcity: Lacking a conjugated aromatic system, it exhibits poor UV absorbance above 220 nm, making standard HPLC detection prone to baseline noise.[1][2]
-
Polarity & Tailing: The amide nitrogen invites peak tailing on standard C18 columns due to silanol interactions.[1][2]
-
Thermal Instability: While amenable to Gas Chromatography (GC), the amide bond is susceptible to thermal degradation at high injector temperatures, potentially creating false impurity peaks.[1][2]
This guide objectively compares Reverse-Phase HPLC (RP-HPLC) against Capillary GC-FID , establishing a validated control strategy aligned with ICH Q2(R2) guidelines.
Part 2: Method A – RP-HPLC (The Robustness Standard)[1][2]
Verdict: Preferred for Assay & Purity (Non-volatile impurities).[1][2]
HPLC is the "Gold Standard" here because it avoids thermal stress and can simultaneously quantify the critical acidic impurity, Cyanoacetic acid , which often degrades or adsorbs irreversibly in GC inlets.[1]
Optimized Protocol
-
Column Architecture: High-density C18 with polar-endcapping (e.g., Aquasil C18 or Zorbax SB-Aq).[1][2] Standard C18 columns often suffer phase collapse with the high aqueous content required to retain this polar molecule.[1][2]
-
Mobile Phase: Isocratic 95:5 (Phosphate Buffer pH 2.5 : Acetonitrile).[1][2]
-
Causality: The low pH suppresses the ionization of Cyanoacetic acid (
), ensuring it retains on the column rather than eluting in the void volume.
-
Performance Data (Benchmark)
| Parameter | Specification | Typical Result |
| Linearity ( | ||
| Precision (RSD) | ||
| Tailing Factor | ||
| LOD | S/N > 3 | 0.5 ppm |
Part 3: Method B – GC-FID (The Orthogonal Alternative)[1][2]
Verdict: Preferred for Residual Solvents (Dimethylamine) & Process Control.[1][2]
GC-FID offers superior resolution for volatile impurities that elute in the HPLC void volume, specifically the synthesis precursor Dimethylamine .[1][2]
Optimized Protocol
-
Column: Polyethylene Glycol (PEG) phase (e.g., DB-WAX or HP-INNOWax).[1][2]
-
Causality: The high polarity of the stationary phase matches the analyte, providing excellent peak shape without derivatization.[1]
-
-
Injection: Split 50:1 at 220°C.
Part 4: Comparative Analysis & Decision Matrix
The choice between HPLC and GC is not binary; it is driven by the specific "Analytical Target Profile" (ATP) defined in ICH Q14.[1][2]
Performance Comparison Table
| Feature | Method A: RP-HPLC (UV 210nm) | Method B: GC-FID (Wax Column) |
| Specificity | High for degradation products (acids/amides).[1][2] | High for volatile synthesis precursors.[1][2] |
| Sensitivity (LOQ) | Moderate (due to low UV absorbance).[1][2] | Excellent (FID response is carbon-proportional). |
| Throughput | Moderate (10-15 min run time).[1][2] | High (5-8 min run time).[1][2] |
| Robustness | High (Buffer pH controls selectivity).[1][2] | Moderate (Column bleed can interfere). |
| Cost per Analysis | Higher (Solvent consumption).[1][2] | Lower (Gas only).[1][2] |
Decision Logic Visualization
Figure 1: Analytical Architecture Decision Tree for 2-Cyano-N,N-dimethylacetamide.
Part 5: Validation Framework (ICH Q2 R2 Compliance)
To ensure scientific integrity, the selected method must be treated as a "Self-Validating System." This means the protocol includes internal checks that flag failure immediately.[1][2]
Specificity (Stress Testing)
You must demonstrate that the method can distinguish the analyte from degradation products.[1][2]
-
Protocol: Expose the sample to 0.1N NaOH and 0.1N HCl for 2 hours.
-
Acceptance: Peak purity index (via PDA) > 0.999. No co-elution with the main peak.[1][2]
-
Insight: 2-Cyano-N,N-dimethylacetamide is labile in base; expect rapid hydrolysis to dimethylamine and cyanoacetate.[1][2]
Linearity & Range
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the nominal test concentration (e.g., 0.5 mg/mL).
-
Acceptance: Correlation coefficient (
) .[1][2] Residual plots must show random distribution, not a "U-shape" (which indicates detector saturation).[1][2]
Robustness (The "Design Space")
Vary parameters intentionally to prove reliability.[1][2]
-
HPLC Variable: Mobile phase pH (
units). -
GC Variable: Column flow (
). -
Acceptance: System Suitability (Resolution > 2.0) must remain valid under all conditions.
Validation Workflow Diagram
Figure 2: Sequential Validation Workflow adhering to ICH Q2(R2) lifecycle requirements.
References
-
International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4][5] [Link]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide.[1][2] PubChem.[1][2] [Link]
-
Shimadzu Application News. (2020). Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS. Shimadzu.[1][2][6] [Link]
-
SIELC Technologies. (2024).[1][2] Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column. SIELC.[1][2] [Link]
Sources
- 1. 2-Cyano-N,N-dimethylacetamide | C5H8N2O | CID 251143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-cyano-N,N-diethylacetamide | C7H12N2O | CID 3854515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. mastercontrol.com [mastercontrol.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. shimadzu.com [shimadzu.com]
spectroscopic analysis of 2-Cyano-N,N-dimethylacetamide for structure confirmation
Publish Comparison Guide: Spectroscopic Structure Confirmation of 2-Cyano-N,N-dimethylacetamide
Executive Summary: The Structural Validation Challenge
2-Cyano-N,N-dimethylacetamide (CDMA) (CAS: 7391-40-4) is a critical
In drug development pipelines, the structural confirmation of CDMA is frequently complicated by its close spectral resemblance to its precursors and byproducts, specifically N,N-Dimethylacetamide (DMAc) and Cyanoacetic acid .[1][2] Misidentification at this stage can lead to erroneous mass balance calculations and downstream synthetic failures.[1][2]
This guide provides a definitive, comparative spectroscopic analysis to unambiguously validate the structure of CDMA.[1][2] We move beyond basic peak listing to explore the causality of spectral features, offering a self-validating protocol for the senior analytical chemist.
Comparative Spectroscopic Matrix
The following table contrasts CDMA with its most common structural analog (DMAc) and precursor (Cyanoacetic Acid) to highlight diagnostic signals.
Table 1: Diagnostic Signal Comparison
| Feature | 2-Cyano-N,N-dimethylacetamide (Target) | N,N-Dimethylacetamide (Impurity/Solvent) | Cyanoacetic Acid (Precursor) |
| Formula | |||
| MW | 112.13 Da | 87.12 Da | 85.06 Da |
| Singlet, | Absent (Methyl singlet at | Singlet, | |
| Two Singlets (Restricted rotation) | Two Singlets ( | Absent | |
| FT-IR (Nitrile) | Absent | ||
| FT-IR (Carbonyl) | Amide I: ~1650–1660 cm | Amide I: ~1640 cm | Acid C=O: ~1700–1720 cm |
Deep Dive: Mechanistic Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for connectivity.[1][2] The key to confirming CDMA lies in the restricted rotation of the amide bond and the chemical shift of the methylene protons.[1][2]
-
Solvent Selection:
is recommended for routine analysis.[1][2] DMSO- should be used if solubility is an issue or to separate overlapping solvent peaks.[1][2] -
The "Restricted Rotation" Phenomenon: Due to the resonance contribution of the amide nitrogen lone pair into the carbonyl (
), the bond has partial double-bond character.[1][2] This creates a high rotational barrier (~15-20 kcal/mol), making the two N-methyl groups magnetically non-equivalent at room temperature.[1][2] -
The
-Methylene Diagnostic: The group is flanked by two electron-withdrawing groups: the nitrile ( ) and the amide carbonyl ( ).[1][2]-
Effect: This deshields the protons significantly compared to a standard alkyl chain.[1][2]
-
Shift: Expect a sharp singlet between
3.50 and 4.00 ppm .[1][2] -
Differentiation: DMAc has a methyl group (
) attached to the carbonyl, appearing much further upfield at 2.08 ppm.[1][2] This is the Go/No-Go signal.
-
B. Infrared (FT-IR) Spectroscopy
IR provides a rapid "fingerprint" confirmation, particularly useful for identifying the nitrile moiety which is silent in standard H-NMR (no protons).[1][2]
-
Nitrile Stretch (
): Look for a sharp, medium-intensity band at 2250–2260 cm .[1][2] -
Amide I Band (
): The tertiary amide carbonyl appears around 1650 cm .[1][2] This distinguishes it from the carboxylic acid precursor (Cyanoacetic acid), which absorbs at >1700 cm .[1][2]
C. Mass Spectrometry (GC-MS / LC-MS)
Experimental Protocol: Step-by-Step Confirmation
This protocol is designed to be self-validating. If Step 1 fails, do not proceed to Step 2.
Reagents:
Workflow:
-
Sample Preparation:
- NMR Acquisition:
-
Data Processing & Logic Check:
-
Step A (Solvent Ref): Calibrate TMS to 0.00 ppm or
residual peak to 7.26 ppm. -
Step B (Integration): Set the
-methylene singlet ( 3.8 ppm) to Integral = 2.00.[1][2] -
Step C (Validation):
-
Are there two singlets at ~3.0 ppm?
-
Do they integrate to ~3.00 each (Total 6.0)?
-
Decision: If Yes
Amide confirmed . If No (one peak of 6H) Check temperature/solvent .
-
-
Step D (Purity Check): Look at
2.[1][2]08. Is there a singlet?
-
-
Final Confirmation (IR):
Visualization: Structural Confirmation Decision Tree
The following diagram illustrates the logical flow for confirming CDMA versus its common impurities.
Figure 1: Logical decision tree for the spectroscopic differentiation of 2-Cyano-N,N-dimethylacetamide from common synthesis byproducts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide.[1][2] Retrieved from [Link][1][2][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (Standard reference for Amide restricted rotation and Nitrile IR shifts). Wiley.[1][2]
Sources
Comparative Guide: Catalytic Strategies for Cyanoacetamide Synthesis
[1]
Executive Summary
Cyanoacetamide (
This guide evaluates three distinct catalytic methodologies for synthesizing cyanoacetamide:
-
Base-Catalyzed Aminolysis (Improved Traditional Route)
-
Heterogeneous Metal-Catalyzed Hydration (Atom-Economic Route)
-
Biocatalytic Hydration (Green/Selective Route)
Mechanistic Pathways & Strategic Overview
The synthesis of cyanoacetamide can be approached via two primary chemical transformations: Nucleophilic Acyl Substitution (Aminolysis) or Nitrile Hydration .
Figure 1: Strategic Reaction Pathways
Caption: Pathway comparison. Blue path represents aminolysis (lower atom economy due to ethanol loss). Red path represents hydration (100% atom economy).
Comparative Analysis of Catalytic Systems
Method A: Homogeneous Base Catalysis (Sodium Methoxide)
-
Reaction:
-
Context: While ammonia itself is basic, adding a stronger alkoxide catalyst (NaOMe) accelerates the formation of the amide anion, allowing the reaction to proceed at lower temperatures with reduced reaction times.
-
Mechanism: The alkoxide acts as a nucleophilic catalyst, attacking the carbonyl carbon to form a reactive ester intermediate or deprotonating the ammonia to increase nucleophilicity.
-
Performance:
-
Yield: 90–95%
-
Selectivity: High, provided temperature is kept < 20°C to prevent attack on the nitrile group.
-
Limitations: Requires downstream neutralization; generates stoichiometric alcohol waste.
-
Method B: Heterogeneous Metal Oxide (
)
-
Reaction:
-
Context: Catalytic hydration of malononitrile is an atom-economic alternative. Amorphous Manganese Dioxide (
) is a superior catalyst for this transformation due to its ability to coordinate nitriles without over-hydrolyzing them to carboxylic acids. -
Mechanism: The nitrile nitrogen coordinates to the Lewis acidic Mn surface sites. This activates the nitrile carbon for nucleophilic attack by water. The amide product desorbs readily, preventing further hydrolysis.
-
Performance:
-
Yield: 85–92%
-
Selectivity: Excellent mono-hydration (avoids malonamide formation).
-
Limitations: Malononitrile is more toxic than ethyl cyanoacetate; catalyst requires activation.
-
Method C: Biocatalysis (Nitrile Hydratase - NHase)
-
Reaction:
-
Context: Engineered enzymes (e.g., from Rhodococcus rhodochrous) offer the mildest conditions. Unlike chemical hydrolysis, which often produces malonic acid byproducts, NHase is strictly selective for the amide.
-
Mechanism: The active site contains a metal ion (Fe or Co) that binds the nitrile. A proximal serine or cysteine residue assists in delivering a water molecule to the nitrile carbon.
-
Performance:
-
Yield: >98% (Quantitative)
-
Selectivity: >99% (Regioselective for mono-hydration).
-
Limitations: Enzyme stability; substrate inhibition at high concentrations.
-
Quantitative Data Comparison
| Parameter | Method A: Base Catalysis (NaOMe) | Method B: Metal Oxide ( | Method C: Biocatalysis (NHase) |
| Starting Material | Ethyl Cyanoacetate | Malononitrile | Malononitrile |
| Catalyst Type | Homogeneous Base | Heterogeneous Solid | Metalloenzyme |
| Reaction Temp | 0–10 °C | 40–60 °C | 20–30 °C |
| Time | 2–4 Hours | 6–12 Hours | 1–2 Hours |
| Yield | 90–95% | 85–92% | >98% |
| Atom Economy | ~65% (Loss of EtOH) | 100% | 100% |
| E-Factor (Waste) | High (Solvent + Salt) | Low (Water only) | Very Low |
| Scalability | High (Industrial Std) | Moderate | High (Batch/Flow) |
Detailed Experimental Protocols
Protocol A: Base-Catalyzed Aminolysis
Objective: Synthesis of 2-cyanoacetamide from ethyl cyanoacetate.
-
Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Charge: Add Ethyl Cyanoacetate (113.1 g, 1.0 mol) and Methanol (100 mL) . Cool to 0–5°C using an ice-salt bath.
-
Catalyst Addition: Add Sodium Methoxide (0.54 g, 0.01 mol) as a 30% solution in methanol.
-
Reaction: Slowly add Ammonia (25% aqueous solution, 85 mL, 1.1 mol) dropwise over 1 hour, maintaining internal temperature < 10°C.
-
Workup: Stir for an additional 2 hours at 0°C. The product precipitates as a white solid.
-
Purification: Filter the solid, wash with cold ethanol (2 x 50 mL), and dry under vacuum at 45°C.
-
Validation: Check melting point (119–121°C).
Protocol B:
Catalyzed Hydration
Objective: Selective mono-hydration of malononitrile.
-
Catalyst Prep: Activate amorphous
by heating at 100°C for 2 hours. -
Charge: In a pressure tube or reflux flask, dissolve Malononitrile (6.6 g, 100 mmol) in Water (50 mL) .
-
Catalyst Addition: Add activated
(0.87 g, 10 mmol) . -
Reaction: Heat the mixture to 50°C with vigorous stirring for 8 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Filter the hot solution through a Celite pad to remove
(Catalyst can be regenerated by washing with acetone and drying). -
Isolation: Concentrate the filtrate under reduced pressure to ~10 mL, then cool to 4°C to crystallize.
-
Yield: Filter crystals to obtain ~7.5 g (89%) of 2-cyanoacetamide.
Mechanistic Visualization: Catalysis
Figure 2: Surface-Mediated Nitrile Hydration Cycle
Caption: The nitrile group coordinates to the Lewis acidic Manganese center, activating the carbon for attack by surface-bound hydroxide/water.
Expert Recommendation
-
For Routine Lab Synthesis: Use Method A (Base Catalysis) . The reagents are cheap, readily available, and the protocol is robust against moisture variations (since water is the solvent).
-
For Green Chemistry Applications: Use Method B (
) . It eliminates organic solvents and offers perfect atom economy. It is ideal when minimizing carbon footprint is a priority. -
For Industrial Scale-Up: Method C (Biocatalysis) is rapidly becoming the standard for nitrile hydration due to its unmatched selectivity and ambient operating conditions, provided the enzyme cost is amortized via immobilization.
References
-
Corson, B. B., Scott, R. W., & Vose, C. E. (1941).[3] Cyanoacetamide.[4][2][3][5][6] Organic Syntheses, Coll.[3] Vol. 1, 179. [Link]
-
Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014).[7] Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide.[7][8] Organic Letters, 16(4), 1060–1063.[7] [Link]
-
Yamaguchi, K., Matsushita, M., & Mizuno, N. (2004).[9] Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina.[9] Angewandte Chemie International Edition, 43(12), 1576–1580. [Link]
-
Prasad, S., & Bhalla, T. C. (2010). Nitrile hydratases (NHases): At the interface of academia and industry.[9] Biotechnology Advances, 28(6), 725-741. [Link]
Sources
- 1. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. EP1065198A1 - Process for the production of Malononitrile - Google Patents [patents.google.com]
- 6. US6353126B1 - Process for the production of malononitrile - Google Patents [patents.google.com]
- 7. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina [organic-chemistry.org]
Comprehensive Guide: Assessing the Purity of Synthesized 2-Cyano-N,N-dimethylacetamide
Part 1: The Analytical Imperative
In pharmaceutical synthesis, 2-Cyano-N,N-dimethylacetamide (CNA) serves as a critical Knoevenagel condensation precursor, particularly in the construction of substituted pyridines and quinolines. While commercial sources quote purities >98%, synthesized batches often suffer from "silent" impurities—contaminants that escape standard detection but catastrophically poison downstream catalytic cycles.
This guide moves beyond basic verification. We compare Tier 1 (Routine) analysis against Tier 2 (Orthogonal) profiling, demonstrating why a multi-modal approach is the only way to guarantee the integrity of your scaffold.
The Comparison: Routine vs. Orthogonal Analysis
The following table contrasts the "Standard Lab Check" (often used for quick verification) with the "Orthogonal Validation" required for GMP-aligned or high-stakes research.
| Feature | Tier 1: Routine Analysis | Tier 2: Orthogonal Profiling (Recommended) |
| Methodology | HPLC-UV + qNMR + GC-Headspace | |
| Detection Limit | ~1.0% (NMR baseline noise) | < 0.05% (HPLC/GC) |
| Blind Spots | Inorganic salts, moisture, trace solvents, non-protonated impurities. | None (covers volatiles, organies, and inorganics). |
| Performance Risk | High: Unseen dimethylamine salts can quench acid catalysts in next steps. | Low: Quantifies specific catalyst poisons. |
| Time Investment | 30 Minutes | 4–6 Hours |
Part 2: Detailed Experimental Protocols
Protocol A: Reversed-Phase HPLC (The Quantitative Standard)
Purpose: To quantify non-volatile organic impurities (e.g., unreacted ethyl cyanoacetate, malonic acid derivatives).
Theory: CNA lacks strong chromophores. Standard detection at 254 nm is insufficient. We utilize low-UV detection (210 nm) combined with a highly aqueous mobile phase to retain the polar amide.
Instrument Setup:
-
Column: C18 Polar-Embedded (e.g., ZORBAX Eclipse XDB-CN or equivalent), 4.6 × 250 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Reference 360 nm).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Isocratic Hold (Retain polar CNA) |
| 5.0 | 5% | Begin Ramp |
| 20.0 | 60% | Elute hydrophobic impurities |
| 25.0 | 5% | Re-equilibration |
Acceptance Criteria:
-
Main Peak Retention: ~4.5 - 5.5 min (varies by column).
-
Purity Threshold: Area % > 98.5%.
-
Critical Impurity: Any peak matching Ethyl Cyanoacetate (RT ~12 min) must be <0.1%.
Protocol B: H NMR (Structural Confirmation)
Purpose: To confirm identity and detect residual dimethylamine salts.
Theory: The N,N-dimethyl group in amides exhibits restricted rotation at room temperature, often appearing as two distinct singlets. Merging of these peaks indicates temperature fluctuations or solvent effects.
Procedure:
-
Dissolve 10 mg of synthesized CNA in 0.6 mL CDCl
(Chloroform-d). -
Acquire spectrum at 298 K (25°C), minimum 16 scans.
Spectral Interpretation (CAS 7391-40-4):
-
3.55 ppm (s, 2H):
(The active methylene). -
3.20 ppm (s, 3H):
(cis to carbonyl). -
3.05 ppm (s, 3H):
(trans to carbonyl). -
Impurity Marker: A triplet at
1.3 ppm indicates residual ethanol (byproduct of ethyl cyanoacetate amidation). A broad singlet near 2.7 ppm suggests unreacted dimethylamine.
Protocol C: Melting Point & Physical Characterization
Purpose: Rapid assessment of bulk crystallinity.
-
Apparatus: Capillary Melting Point Apparatus (calibrated).
-
Ramp Rate: 1°C/min near endpoint.
-
Target Range: 62.0 – 66.0 °C .
-
Failure Mode: A range >2°C (e.g., 58–64°C) indicates wet cake or eutectic impurities.
Part 3: Visualization of the Analytical Workflow
The following diagram illustrates the decision matrix for releasing a batch of synthesized CNA for downstream use.
Figure 1: Analytical Decision Matrix for 2-Cyano-N,N-dimethylacetamide batch release.
Part 4: Data Interpretation & Troubleshooting
When analyzing your synthesized product, use this reference table to identify common failure modes.
| Observation | Probable Cause | Remediation |
| HPLC: Peak at RT 2.1 min | Dimethylamine (Starting material) | Vacuum dry at 40°C or wash with dilute HCl (risk of hydrolysis). |
| HPLC: Peak at RT 12.5 min | Ethyl Cyanoacetate (Unreacted) | Recrystallize from Ethanol/Hexane. |
| NMR: Extra singlet @ 3.7 ppm | Methyl ester impurity (Transesterification) | Check solvent grade; avoid methanol in synthesis. |
| Appearance: Yellow tint | Polymerized cyanoacetate | Activated charcoal filtration during recrystallization. |
| MP: 55–60°C | Moisture / Solvent solvate | Extended drying under high vacuum (P < 1 mbar). |
Synthesis Note: The "Dimethyl" Specificity
Ensure you are characterizing the N,N-dimethyl variant (CAS 7391-40-4). Literature often conflates this with the N,N-diethyl analog (used for Entacapone). The physical properties differ significantly; the diethyl analog is an oil or low-melting solid, whereas the dimethyl variant is a distinct solid (MP ~64°C).
References
-
PubChem. (2025).[1] 2-Cyano-N,N-dimethylacetamide (Compound Summary). National Library of Medicine. [Link]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Referenced for CDCl3 residual peak analysis). [Link]
-
Google Patents. (2014). CN103787917A: Improved synthesis process for N,N-dimethylcyanoacetamide.[2]
Sources
peer-reviewed literature on 2-Cyano-N,N-dimethylacetamide synthesis
CAS No: 7391-39-1
Formula:
Executive Summary
2-Cyano-N,N-dimethylacetamide is a critical intermediate in the synthesis of pharmaceuticals (e.g., Entacapone analogs) and agrochemicals (e.g., sulfonylurea herbicides). Its dual functionality—an active methylene group adjacent to a nitrile and an amide—makes it a versatile scaffold for Knoevenagel condensations and heterocyclic ring formations.
This guide evaluates the two primary synthesis routes: Aminolysis of Cyanoacetate Esters (the industrial standard) and DCC-Mediated Coupling (a laboratory alternative). While the coupling route offers flexibility for carboxylic acid precursors, the aminolysis route is superior in atom economy, yield, and scalability, making it the recommended protocol for most applications.
Part 1: Comparative Analysis of Synthesis Routes
The following table contrasts the performance metrics of the two dominant synthesis strategies.
| Metric | Method A: Aminolysis of Ethyl Cyanoacetate | Method B: DCC-Mediated Coupling |
| Reaction Type | Nucleophilic Acyl Substitution | Carbodiimide Coupling |
| Precursors | Ethyl Cyanoacetate + Dimethylamine (gas/soln) | Cyanoacetic Acid + Dimethylamine + DCC |
| Atom Economy | High (Byproduct is Ethanol) | Low (Byproduct is Dicyclohexylurea - DCU) |
| Yield | 90–99% | 70–85% |
| Purification | Crystallization (Simple) | Filtration of DCU + Chromatography/Crystallization |
| Scalability | Excellent (Industrial preferred) | Poor (Solid waste management issues) |
| Cost Efficiency | High (Cheap reagents, solvent recycling) | Low (DCC is expensive) |
Expert Insight: Why Method A Wins
Method A is the "gold standard" because it leverages the inherent reactivity of the ester carbonyl toward the strong nucleophile dimethylamine. The reaction is driven by the volatility of the leaving group (ethanol) or its solubility in the solvent matrix. Method B is reserved for cases where the acid precursor is the only available starting material, but the formation of stoichiometric urea waste (DCU) complicates purification and reduces E-factor significantly.
Part 2: Detailed Experimental Protocols
Protocol A: Aminolysis of Ethyl Cyanoacetate (Recommended)
Source Grounding: Adapted from optimized industrial protocols (e.g., CN103787917A) and general nucleophilic substitution principles.
Mechanism
The reaction proceeds via the nucleophilic attack of the amine nitrogen on the ester carbonyl, forming a tetrahedral intermediate. The ethoxide group is then eliminated, yielding the amide and ethanol.
-
Key Control: Temperature must be managed (-10°C to 0°C initially) to prevent the volatilization of dimethylamine and to control the exothermic nature of the reaction, which could otherwise lead to nitrile hydrolysis or diamide formation.
Materials
-
Ethyl cyanoacetate (1.0 equiv)
-
Dimethylamine (anhydrous gas or 33% ethanolic solution) (1.1–1.2 equiv)
-
Solvent: Toluene (preferred for crystallization) or Ethanol
-
Catalyst: Sodium ethoxide (optional, 0.05 equiv) to accelerate kinetics, though uncatalyzed reactions work well with excess amine.
Step-by-Step Procedure
-
Setup: Charge a 3-neck round-bottom flask with Ethyl cyanoacetate and Toluene (5 volumes). Equip with a mechanical stirrer, thermometer, and gas inlet tube (if using gas) or dropping funnel (if using solution).
-
Cooling: Cool the solution to -10°C to 0°C using an ice-salt bath.
-
Addition:
-
If using gas: Slowly bubble anhydrous Dimethylamine into the solution, maintaining internal temperature < 5°C.
-
If using solution: Add Dimethylamine solution dropwise over 1 hour.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–8 hours.
-
Validation: Monitor by TLC (EtOAc:Hexane 1:1) or GC. Disappearance of the ester peak indicates completion.
-
-
Reflux (Optional): If conversion is sluggish, heat to reflux (approx. 80–100°C depending on solvent) for 1 hour to drive the reaction to completion.
-
Workup:
-
Cool the reaction mixture to -10°C .
-
The product, 2-Cyano-N,N-dimethylacetamide, will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid by suction.[2] Wash with cold Toluene or Petroleum Ether.
-
Drying: Dry in a vacuum oven at 40°C.
-
Expected Yield: 95–99%
-
Melting Point: 62–66°C
-
Protocol B: DCC-Mediated Coupling (Alternative)
Source Grounding: Based on standard peptide coupling methodologies and comparative patent literature (WO2008053304A2).
Materials
-
Cyanoacetic acid (1.0 equiv)
-
Dimethylamine (1.1 equiv, THF solution)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure
-
Dissolution: Dissolve Cyanoacetic acid in dry DCM (10 volumes) under nitrogen atmosphere.
-
Activation: Add DCC in one portion at 0°C. Stir for 15 minutes to form the O-acylisourea intermediate.
-
Amidation: Add Dimethylamine solution dropwise at 0°C.
-
Reaction: Stir at room temperature for 6–12 hours. A heavy white precipitate of Dicyclohexylurea (DCU) will form.
-
Filtration: Filter off the DCU byproduct. Wash the filter cake with a small amount of DCM.
-
Extraction: Wash the filtrate with 1N HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. -
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallize the residue from Ethyl Acetate/Hexane.
Part 3: Visualization & Logic
Reaction Scheme & Mechanism (Method A)
The following diagram illustrates the transformation from Ethyl Cyanoacetate to the Target Amide, highlighting the atom economy.
Caption: Mechanistic pathway of the aminolysis reaction showing the direct conversion of ester to amide with ethanol as the sole byproduct.
Process Workflow (Method A)
This flowchart outlines the critical decision points and operational steps for the recommended protocol.
Caption: Operational workflow for the Aminolysis of Ethyl Cyanoacetate, including thermal control checkpoints.
References
- Improved synthesis process for N,N-dimethylcyanoacetamide. Google Patents. CN103787917A.
- Process for the preparation of 2-cyano-N,N-diethylacetamide. WIPO Patents. WO2008053304A2.
-
Cyanoacetamide Synthesis . Organic Syntheses, Coll.[3] Vol. 1, p.179 (1941). (General reference for aminolysis of cyanoacetates). Available at: [Link]
Sources
mechanistic studies of 2-Cyano-N,N-dimethylacetamide formation
Executive Summary
2-Cyano-N,N-dimethylacetamide (CNA) is a critical "masked" active methylene building block, extensively utilized in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceuticals requiring Knoevenagel condensation precursors.[1] Unlike its primary amide analog (2-cyanoacetamide), the N,N-dimethyl substitution prevents self-condensation to pyridones, preserving the linear structure for targeted derivatization.[1]
This guide compares the two dominant synthetic routes: Direct Aminolysis of Esters (Route A) and Carbodiimide-Mediated Coupling (Route B) .[1] While Route B offers mild laboratory convenience, Route A is identified as the superior process for scale and atom economy, provided specific kinetic controls are implemented to manage the
Part 1: Mechanistic Landscape
The synthesis of CNA hinges on a competition between Nucleophilic Acyl Substitution (NAS) and Acid-Base Proton Transfer .[1]
The Core Mechanism
The reaction of ethyl cyanoacetate (ECA) with dimethylamine (DMA) is not a simple substitution.[1][2] The
-
Path A (Desired): DMA attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of ethoxide/ethanol.[1]
-
Path B (Parasitic): DMA acts as a base, deprotonating the
-carbon to form a stable enolate.[1] This enolate is nucleophilic-inert toward further amine attack, temporarily stalling the reaction until equilibrium shifts.[1]
Figure 1: Mechanistic Divergence & Resonance Stabilization
Caption: Path A (Blue/Yellow) leads to product. Path B (Red) creates a reversible thermodynamic sink (Enolate) that slows conversion.[1]
Part 2: Comparative Analysis of Synthetic Routes
Route A: Direct Aminolysis (Recommended)[1]
-
Reagents: Ethyl Cyanoacetate + Anhydrous Dimethylamine (Gas or solution).[1]
-
Principle: Thermally driven equilibrium shift.[1]
-
Verdict: High throughput, high atom economy.[1]
Route B: Carbodiimide Coupling
-
Reagents: Cyanoacetic Acid + Dimethylamine + DCC/EDC.[1]
-
Principle: Activation of carboxylic acid to O-acylisourea.[1]
-
Verdict: Useful only for small-scale analog screening; poor atom economy due to urea byproduct.[1]
Table 1: Technical Comparison of Routes
| Metric | Route A: Direct Aminolysis | Route B: Acid Coupling (DCC) |
| Atom Economy | High (72%) - Only EtOH waste | Low (<45%) - Heavy urea waste |
| Reaction Kinetics | Fast (Exothermic), < 4 hours | Slow (Diffusion limited), 12-24 hours |
| Thermal Profile | Exothermic ( | Mild / Room Temperature |
| Purification | Crystallization or Distillation | Chromatography often required (Urea removal) |
| Scalability | Linear scalability to MT | Poor (Solids handling issues) |
| Cost Efficiency | $ (Commodity reagents) |
Part 3: Critical Process Parameters (CPP)
For Route A , the following parameters determine the ratio of Product vs. Enolate formation.
-
Temperature Control (-10°C to 0°C):
-
Solvent Selection (Aprotic vs. Protic):
-
Stoichiometry (1.1 - 1.2 eq DMA):
-
Excess amine is required to drive the equilibrium, but too much excess promotes deprotonation.[1]
-
Part 4: Experimental Protocols
Protocol A: Optimized Direct Aminolysis (Self-Validating)
Objective: Synthesis of CNA via Route A with in-situ IR monitoring.
Reagents:
-
Ethyl Cyanoacetate (ECA): 1.0 eq (113.1 g)[1]
-
Dimethylamine (DMA): 1.2 eq (anhydrous, 2M in THF or gas feed)[1]
-
Solvent: Toluene (anhydrous)[1]
Workflow Diagram:
Caption: Step-by-step process flow with integrated IPC (In-Process Control) checkpoints.
Step-by-Step Procedure:
-
Setup: Equip a 3-neck flask with a mechanical stirrer, internal thermometer, and a gas inlet tube (or dropping funnel if using DMA/THF solution). Purge with
. -
Charge: Add Ethyl Cyanoacetate (1.0 eq) and Toluene (5 vol).
-
Activation: Cool the solution to -10°C .
-
Validation: Ensure internal temp is stable before addition to prevent thermal runaway.[1]
-
-
Addition: Introduce Dimethylamine slowly.
-
Equilibration: After addition, stir at 0°C for 2 hours.
-
Conversion Drive: Slowly warm to room temperature, then reflux for 1 hour.
-
Why: Reflux aids in stripping off the ethanol byproduct, shifting the equilibrium to the right (Le Chatelier's principle).[1]
-
-
IPC (Self-Validation): Take an aliquot for IR or TLC (EtOAc/Hexane).
-
Pass Criteria: Absence of ester spot/peak (
).[1]
-
-
Isolation: Cool the mixture to -10°C . The product, CNA, will crystallize out. Filter under suction and wash with cold toluene.[1]
Part 5: Troubleshooting & Quality Control
| Issue | Mechanistic Cause | Corrective Action |
| Low Yield / Sticky Solid | Residual solvent or Ethanol trapping.[1] | Recrystallize from Ethanol/Toluene mix.[1] Ensure thorough drying.[1] |
| Yellow Discoloration | Formation of Knoevenagel dimers (pyridine derivatives) due to high temp or base excess.[1] | Maintain strict T < 5°C during addition. Reduce reflux time. |
| Incomplete Conversion | Enolate formation stalled reaction.[1] | Add mild acid catalyst (0.5% AcOH) to protonate enolate (rarely needed if T is controlled).[1] |
Analytical Signature (Validation):
-
IR: Nitrile stretch (
), Amide Carbonyl ( ).[1] -
1H NMR (CDCl3): Singlet at
ppm (N-Me), Singlet at ppm ( -CN).
References
- CN103787917A. Improved synthesis process for N,N-dimethylcyanoacetamide. Google Patents.
-
Corson, B. B., et al. Cyanoacetamide.[1][3] Organic Syntheses, Coll. Vol. 1, p.179 (1941).[1] (Foundational protocol for primary amides adapted for dimethyl). Available at: [Link][1]
- WO2008053304A2. Process for the preparation of 2-cyano-N,N-diethylacetamide. (Analogous methodology for diethyl derivative).
-
Ghozlan, S. A. S., et al. Synthesis and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0.[1][4] (Review of reactivity and applications). Available at: [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-Cyano-N,N-dimethylacetamide
Executive Safety Profile
2-Cyano-N,N-dimethylacetamide (CAS: 4433-77-6) presents a dual-hazard profile characteristic of functionalized amides and organic nitriles.[1][2] While often handled as a solid intermediate in pharmaceutical synthesis, its structural backbone—N,N-dimethylacetamide (DMAc)—is a potent transdermal carrier.[1][2]
The Critical Risk: The primary danger is not merely corrosivity, but systemic absorption . The dimethylacetamide moiety enhances skin permeability, potentially carrying the cyano-functional group into the bloodstream.[1] Standard laboratory nitrile gloves often provide insufficient breakthrough protection against DMAc-derivatives in solution.[1][2]
Physicochemical & Hazard Summary
| Parameter | Data | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Dust generation is the primary inhalation vector during weighing.[1][2] |
| Melting Point | 62–66 °C | Low melting point; friction or glove contact can liquefy residues.[1][2] |
| GHS Classification | Acute Tox. 4 (Oral/Dermal/Inhal), Skin/Eye Irrit. 2 | Treat as a systemic toxin.[1][2] Avoid all direct contact. |
| Solubility | Soluble in water & organics | Spills in solvent carriers (e.g., DMF, DCM) accelerate skin permeation.[1][2] |
Personal Protective Equipment (PPE) Matrix
This matrix prioritizes permeation resistance over simple barrier protection.
Hand Protection Strategy
Scientific Rationale: Standard disposable nitrile gloves (4 mil) degrade rapidly when exposed to DMAc-based structures.[1][2] For this compound, we utilize a Tiered Glove Protocol .
| Operation | Primary Barrier | Secondary Barrier | Action Threshold |
| Weighing (Solid) | Nitrile (Double) (Min 5 mil outer) | None | Change outer glove immediately if dust is visible.[1][2] |
| Synthesis (Solution) | Laminate (Silver Shield/4H) | Nitrile (Outer) (For dexterity/grip) | Immediate glove change upon any splash.[1][2] Laminates offer >4hr breakthrough; Nitrile offers <15 mins. |
| Spill Cleanup | Butyl Rubber (Min 15 mil) | None | Do not use thin disposables for spill remediation.[1][2] |
Respiratory & Body Protection[1][3][4][5]
| Component | Specification | Rationale |
| Respiratory (Solid) | N95 / P2 Mask | Prevents inhalation of fine crystalline dust during transfer.[1][2] |
| Respiratory (Solution) | Half-face Respirator (Cartridge: ABEK or OV/AG) | Required if heating or if dissolved in volatile solvents.[1][2] |
| Eye Protection | Chemical Goggles (Not just Safety Glasses) | Powder is an eye irritant (Cat 2).[1][2] Goggles seal against airborne dust. |
| Body | Lab Coat (Tyvek/Poly) | Cotton absorbs liquids; Tyvek repels dust and splashes.[1][2] |
Safe Handling Decision Logic
The following workflow illustrates the decision process for selecting engineering controls and PPE based on the state of the chemical.
Figure 1: Decision logic for PPE selection based on physical state.[1][2] Note the escalation to laminate gloves for liquid handling due to permeation risks.[1]
Operational Protocols
Protocol A: Weighing & Transfer (Solid)
-
Engineering Control: Work strictly inside a chemical fume hood.
-
Static Control: Use an antistatic gun or ionizer if available. The powder is fine and crystalline; static cling can cause "jumping" of particles onto gloves/cuffs.
-
Weighing:
Protocol B: Reaction Setup (Solution)
-
Glove Donning:
-
Layer 1: Silver Shield/Laminate (Loose fit, poor dexterity).
-
Layer 2: Standard Nitrile (Tight fit, secures the laminate).
-
-
Solvent Choice: Be aware that dissolving this compound in DMF or DMSO creates a "super-permeating" mixture. The solvent carries the toxicant through the skin faster than the pure substance alone.
-
Temperature: If heating >60°C, ensure the condenser is active before addition. Vapor pressure increases significantly near the melting point.
Protocol C: Decontamination & Spills
-
Small Spill (Solid): Cover with wet paper towels to prevent dust dispersion.[2] Wipe up and place in a sealed bag.
-
Small Spill (Liquid): Absorb with vermiculite or sand. Do not use sawdust (potential reaction with nitrates/nitriles in some contexts).
-
Surface Decon: Wash area with 5% aqueous sodium carbonate followed by water.
Waste Disposal & Chemical Incompatibility[1]
Incompatibility Alert:
-
Strong Acids: Do not mix with strong acids (HCl, H₂SO₄). Hydrolysis of the cyano group can release amides or carboxylic acids, but under extreme conditions, trace HCN evolution is a theoretical risk in complex waste streams.[1]
-
Strong Oxidizers: Risk of fire/explosion.
Disposal Path:
-
Segregation: Segregate into "Organic Waste - Toxic." Label clearly as "Contains Nitriles."
-
Method: High-temperature incineration with afterburner and scrubber (to manage NOₓ and cyanide combustion byproducts).
-
Container: Polyethylene (HDPE) or Glass. Avoid metal containers for long-term storage of corrosive mixtures.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide.[1][2] Retrieved from [Link][1][2]
-
ECHA (European Chemicals Agency). Registration Dossier - 2-cyano-N,N-dimethylacetamide.[1][2][3] Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
